molecular formula C6H7ClN2O2 B081016 2-Chloro-4,6-dimethoxypyrimidine CAS No. 13223-25-1

2-Chloro-4,6-dimethoxypyrimidine

Numéro de catalogue: B081016
Numéro CAS: 13223-25-1
Poids moléculaire: 174.58 g/mol
Clé InChI: PBEKEFWBLFBSGQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Chloro-4,6-dimethoxypyrimidine is a high-value chemical intermediate prized in organic synthesis and medicinal chemistry for its versatile reactivity. Its core research value lies in its role as a key building block for the construction of more complex heterocyclic systems. The electron-withdrawing chlorine atom at the 2-position is highly susceptible to nucleophilic substitution reactions, allowing for the introduction of various amines, alcohols, and thiols. This makes it an indispensable precursor in the synthesis of pyrimidine-based compounds, such as herbicides, pesticides, and pharmaceutical agents.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-chloro-4,6-dimethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEKEFWBLFBSGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408903
Record name 2-Chloro-4,6-dimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13223-25-1
Record name 2-Chloro-4,6-dimethoxypyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13223-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4,6-dimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-4,6-dimethoxypyrimidine CAS number 13223-25-1.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-4,6-dimethoxypyrimidine

COMPOUND: this compound CAS NUMBER: 13223-25-1

This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic building block. It is intended for researchers, scientists, and professionals in the fields of drug development, agrochemical synthesis, and material science. This document details the compound's physicochemical properties, synthesis methodologies, key chemical reactions, and significant applications, with a focus on practical laboratory use.

Physicochemical and Spectroscopic Data

This compound is a white to light yellow crystalline powder.[1] Its structure, featuring a pyrimidine ring substituted with a reactive chlorine atom and two methoxy groups, makes it an invaluable intermediate in organic synthesis.[1] The methoxy groups enhance its reactivity and solubility, facilitating its use in a variety of chemical transformations.[1]

Table 1: Physicochemical Properties
PropertyValueReference(s)
CAS Number 13223-25-1[1][2][3]
Molecular Formula C₆H₇ClN₂O₂[1][4]
Molecular Weight 174.58 g/mol [1][4]
Appearance White to light yellow powder/crystal[1]
Melting Point 101 - 105 °C[1][3]
Boiling Point ~317.1 °C at 760 mmHg[3]
Purity ≥98% (GC)[1]
Density ~1.3 g/cm³[3]
Flash Point ~145.6 °C[3]
InChI Key PBEKEFWBLFBSGQ-UHFFFAOYSA-N[4][5]
MDL Number MFCD00274530[1][4]
Table 2: Spectroscopic Data Summary
TechniqueDescriptionReference(s)
¹H NMR & ¹³C NMR Characterization confirms the structure of the compound and its derivatives.[6][7]
Mass Spectrometry High-resolution mass spectrometry is used to confirm the exact mass.[6][7]
FTIR Infrared spectroscopy data is available, typically recorded using a KBr-Pellet technique.[8]
UV-Visible Used to study the electronic properties of derivatives synthesized from this compound.[6][7]

Synthesis and Key Reactions

This compound serves as a crucial building block. Its synthesis and subsequent reactions are central to its utility.

Synthesis Workflow

The compound is commonly synthesized from its amino precursor via a diazotization-chlorination reaction. An alternative patented route begins with malononitrile.[9]

G cluster_0 Method 1: From 2-Amino-4,6-dimethoxypyrimidine cluster_1 Method 2: From Malononitrile (Patented) A 2-Amino-4,6-dimethoxypyrimidine B Diazotization (NaNO₂, HCl) A->B -15°C to -10°C C This compound B->C Chlorination D Malononitrile + Methanol F 1,3-Dimethyl malononitrile diamidine dihydrochloride D->F One-step reaction E Acetyl Chloride E->F H Intermediate F->H G Cyanamide, NaHCO₃ G->H J This compound H->J I Hydrogen Chloride I->J

Figure 1: Synthesis routes for this compound.
Role as a Synthetic Intermediate

The chlorine atom at the 2-position is susceptible to nucleophilic substitution, making it an ideal starting point for introducing various functional groups. This reactivity is fundamental to its application in synthesizing a wide range of more complex molecules.

G cluster_apps Applications cluster_products Derivative Products start This compound (Building Block) pharma Pharmaceuticals start->pharma Nucleophilic Substitution / Cross-Coupling agro Agrochemicals start->agro Nucleophilic Substitution / Cross-Coupling material Material Science start->material Functionalization antiviral Antiviral Agents pharma->antiviral anticancer Anticancer Agents pharma->anticancer herbicides Herbicides (e.g., Bispyribac) agro->herbicides fungicides Fungicides agro->fungicides dyes Dyes & Pigments material->dyes

Figure 2: Role as a key intermediate in various industries.

Applications in Research and Development

This compound is a pivotal intermediate in the synthesis of numerous commercial and investigational compounds.[1]

Table 3: Key Applications and Derived Products
IndustryApplicationSpecific ExamplesReference(s)
Agrochemicals Intermediate for herbicidesPyribenzoxim, Pyrithiobac-Sodium, Bispyribac[1][3]
Intermediate for fungicidesGeneral synthesis applications[1]
Pharmaceuticals Building block for Active Pharmaceutical Ingredients (APIs)Antiviral and anticancer agents[1]
Scaffold for kinase inhibitorsPyrimidine core can act as a hinge-binding motif[10]
Biochemical Research Tool for studying enzyme inhibitionUsed to synthesize bioactive molecules for research[1]
Material Science Intermediate for dyes and pigmentsPotential use due to its stable and functionalizable core[1]

The development of sulfonylurea herbicides, in particular, relies heavily on this compound.[3][9] It serves as the foundational pyrimidine core onto which other moieties are built to achieve selective herbicidal activity.[3]

G A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B D Herbicide Precursor B->D C Salicylic Acid Derivative (or other nucleophile) C->B E Further Synthetic Steps D->E F Final Herbicide Product (e.g., Bispyribac, Pyribenzoxim) E->F

Figure 3: General workflow for herbicide synthesis.

Experimental Protocols

The following are representative experimental protocols for the synthesis and reaction of this compound.

Protocol 1: Synthesis of this compound from 2-Amino-4,6-dimethoxypyrimidine

This protocol is based on a diazotization reaction.[2]

  • Preparation: Add 1,260 mL of 36% hydrochloric acid to a 5-liter four-necked flask and cool the solution to 0°C in an ice-salt bath.

  • Addition of Amine: In batches, add 180 g (1.16 moles) of 2-amino-4,6-dimethoxypyrimidine to the flask. Stir the mixture continuously for approximately 1 hour until it becomes syrupy.

  • Diazotization: Cool the reaction mixture further to -15°C. Slowly add a solution of 159 g (2.3 moles) of sodium nitrite (NaNO₂) in 260 mL of water dropwise over about 1 hour, maintaining vigorous stirring. The temperature should be kept between -15°C and -10°C.

  • Reaction Completion: After the addition is complete, continue stirring at -15°C to -10°C for an additional hour.

  • Neutralization: While maintaining the temperature at -5°C, slowly add 1.5 liters of 30% aqueous sodium hydroxide (NaOH) to adjust the pH to 7.

  • Isolation: A purple, clay-like substance will form. Collect this solid by filtration under reduced pressure.

  • Extraction: Extract the target compound from the solid using 3 liters of ethyl acetate.

  • Purification: Wash the organic layer with water and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield crude crystals. Purify the crude product by silica gel chromatography to obtain white crystals of this compound.[2]

    • Yield: 60.8 g (29.9%)

    • Melting Point: 101.5-102.5°C

Protocol 2: Synthesis of 2-Amino-4,6-dimethoxypyrimidine (Ammonolysis)

This protocol demonstrates a key reaction of the title compound, converting it back to its amino precursor, a valuable compound in its own right.[11]

  • Reaction Setup: Charge an autoclave with this compound and a suitable solvent.

  • Ammonolysis: Introduce ammonia into the autoclave to carry out a pressurized ammoniation reaction.

  • Crystallization: After the reaction is complete, cool the mixture directly to induce crystallization of the product.

  • Separation: Separate the solid-liquid mixture via filtration. The solid is the desired 2-amino-4,6-dimethoxypyrimidine.

  • Drying: Dry the solid product. The separated liquid (mother liquor) can be recycled for subsequent batches.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[12] Standard laboratory safety precautions should be strictly followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13]

  • Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only in a well-ventilated area or under a chemical fume hood.[13] Avoid breathing dust.[13]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.[13] Some suppliers recommend storing at room temperature, while others suggest refrigeration.[1][5]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]

    • Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[13]

    • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[12][13]

    • Inhalation: Remove victim to fresh air and keep at rest in a comfortable position for breathing.[13]

This guide is intended for informational purposes only and should be used by qualified individuals. All laboratory work should be conducted with appropriate safety measures in place.

References

An In-depth Technical Guide to 2-Chloro-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4,6-dimethoxypyrimidine is a pivotal chemical intermediate, extensively utilized in the synthesis of a wide array of bioactive molecules. With the CAS number 13223-25-1, this pyrimidine derivative is a cornerstone in the development of pharmaceuticals and agrochemicals. Its unique structural arrangement, featuring a reactive chlorine atom and two methoxy groups, allows for versatile chemical modifications, making it an invaluable building block in organic synthesis. This guide provides a comprehensive overview of its structure, physicochemical properties, synthesis methodologies, and applications, with a focus on its role in the creation of novel therapeutic agents and crop protection agents.

Chemical Structure and Properties

This compound is a heterocyclic compound characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position and two methoxy groups at the 4- and 6-positions.[1] The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy groups influences the reactivity of the pyrimidine ring, making it susceptible to nucleophilic substitution at the 2-position.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueReference(s)
Molecular Formula C₆H₇ClN₂O₂[1][2]
Molecular Weight 174.58 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 13223-25-1[1][2]
Appearance White to light yellow crystalline powder[2][3]
Melting Point 100-105 °C[2][3]
Boiling Point 317.1 ± 22.0 °C at 760 mmHg[2]
Density 1.3 ± 0.1 g/cm³[2]
Flash Point 145.6 ± 22.3 °C[2]
Solubility Soluble in various organic solvents.
Purity ≥98% (GC)[3]
Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound. While detailed spectral data is not extensively available in the public domain, mentions of its characterization by ¹H and ¹³C Nuclear Magnetic Resonance (NMR), as well as high-resolution mass spectrometry, have been noted in the synthesis of its derivatives.[4][5]

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been developed. These methods often involve multi-step reactions starting from readily available precursors.

Synthesis from 2-Amino-4,6-dimethoxypyrimidine

One common method involves the diazotization of 2-amino-4,6-dimethoxypyrimidine followed by a Sandmeyer-type reaction.[6] Although this method is established, it is reported to have a relatively low yield of around 30%.[7]

  • Diazotization: 180 g (1.16 moles) of 2-amino-4,6-dimethoxypyrimidine is added in batches to 1,260 ml of 36% hydrochloric acid in a 5-liter four-necked flask, cooled to 0°C.[6] The mixture is stirred for approximately 1 hour until it becomes a syrupy consistency.[6]

  • Sandmeyer Reaction: The reaction mixture is further cooled to -15°C. A solution of 159 g (2.3 moles) of sodium nitrite in 260 ml of water is then slowly added dropwise over about 1 hour with vigorous stirring, maintaining the temperature between -15°C and -10°C.[6]

  • Work-up and Purification: After the addition is complete, the mixture is stirred for an additional hour.[6] The pH is adjusted to 7 by the slow, dropwise addition of 1.5 liters of 30% aqueous sodium hydroxide at -5°C.[6] The resulting precipitate is collected by filtration, and the target compound is extracted with ethyl acetate.[6] The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.[6] Purification by silica gel chromatography provides the final white crystalline product.[6]

Synthesis from Malononitrile

A more recent and higher-yielding approach utilizes malononitrile as a starting material.[7][8] This method involves a three-step process: a salifying reaction, a cyanamide reaction, and a condensation reaction.[7] This route is favored for its cost-effectiveness and improved yield.[8]

G A Malononitrile + Methanol B Acetyl Chloride Addition A->B Step 1 C 1,3-Dimethyl Malononitrile Diamidine Dihydrochloride B->C D Reaction with Sodium Bicarbonate and Cyanamide C->D Step 2 E 3-Amino-3-methoxy-N-nitrile-2-propionamidine D->E F Reaction with Hydrogen Chloride E->F Step 3 G This compound F->G

Caption: Synthesis workflow of this compound from malononitrile.

Applications in Synthesis

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of the chlorine atom at the 2-position, which can be readily displaced by various nucleophiles.

Agrochemicals

This compound is a crucial intermediate in the production of sulfonylurea herbicides.[8] Many herbicides in this class are synthesized using this compound as a key precursor.[8] It is also used in the formulation of fungicides.[3]

Pharmaceuticals

In the pharmaceutical industry, this compound serves as an important intermediate in the synthesis of various therapeutic agents, including antiviral and anticancer drugs.[3] Its ability to be incorporated into more complex molecular scaffolds makes it a valuable tool for medicinal chemists.

Other Applications

Beyond agrochemicals and pharmaceuticals, this compound is also explored for its potential in material science, and as an intermediate in the synthesis of dyes and pigments.[3] It can also be used as a standard in analytical methods for the detection and quantification of related compounds.[3]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed and causes serious eye irritation.[1] Appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a chemical intermediate of significant importance in the fields of agrochemical and pharmaceutical development. Its well-defined structure and versatile reactivity provide a robust platform for the synthesis of a diverse range of complex molecules. The synthetic methodologies outlined in this guide, particularly the high-yielding route from malononitrile, underscore the ongoing efforts to optimize its production for industrial applications. As research in drug discovery and crop science continues to advance, the demand for such pivotal building blocks is expected to grow, further solidifying the role of this compound in these critical sectors.

References

An In-depth Technical Guide to 2-Chloro-4,6-dimethoxypyrimidine: Properties, Synthesis, and Applications in Drug Development and Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4,6-dimethoxypyrimidine, a versatile heterocyclic compound with significant applications in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis, and explores its utility as a key intermediate in the production of herbicides and as a scaffold for the development of targeted therapeutics, including kinase inhibitors. Particular focus is given to its role in the synthesis of the herbicide Bispyribac-sodium and its potential in the development of Aurora kinase inhibitors for cancer therapy.

Introduction

This compound is a substituted pyrimidine that serves as a crucial building block in organic synthesis. The pyrimidine nucleus is a fundamental motif in many biologically active molecules, including nucleobases. The presence of a reactive chlorine atom at the 2-position and two methoxy groups at the 4- and 6-positions imparts a unique reactivity profile, making it a valuable precursor for the synthesis of a wide range of functionalized molecules. Its applications span from the development of potent herbicides to the synthesis of novel therapeutic agents targeting critical cellular pathways in diseases such as cancer.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for quality control. The key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₇ClN₂O₂[1][2]
Molecular Weight 174.58 g/mol [1][2]
CAS Number 13223-25-1[1][2]
Appearance White to light yellow powder/crystal[1]
Melting Point 101 - 105 °C[1]
Boiling Point 317.1 ± 22.0 °C at 760 mmHg[3]
Density 1.3 ± 0.1 g/cm³[3]
Flash Point 145.6 ± 22.3 °C[3]
Solubility Soluble in various organic solvents[1]
Purity ≥ 98% (GC)[1]
IUPAC Name This compound[2]

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been developed. A common and effective method involves the diazotization of 2-amino-4,6-dimethoxypyrimidine.

Synthesis from 2-Amino-4,6-dimethoxypyrimidine

This protocol describes the synthesis via a diazotization reaction.

Materials:

  • 2-Amino-4,6-dimethoxypyrimidine

  • Concentrated Hydrochloric Acid (36%)

  • Sodium Nitrite (NaNO₂)

  • Sodium Hydroxide (NaOH) solution (30%)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Silica Gel for chromatography

Procedure: [4]

  • In a 5-liter four-necked flask, add 1,260 ml of 36% hydrochloric acid and cool the solution to 0°C.

  • Slowly add 180 g (1.16 moles) of 2-amino-4,6-dimethoxypyrimidine in batches while stirring. Continue stirring for approximately 1 hour until the mixture becomes syrupy.

  • Cool the reaction mixture further to -15°C.

  • Slowly add a solution of 159 g (2.3 moles) of sodium nitrite in 260 ml of water dropwise over about 1 hour, maintaining vigorous stirring and keeping the temperature between -15°C and -10°C.

  • After the addition is complete, continue stirring at -15°C to -10°C for an additional hour to ensure the reaction goes to completion.

  • While maintaining the temperature at -5°C, carefully neutralize the mixture to a pH of 7 by the slow dropwise addition of a 30% aqueous NaOH solution.

  • A purple, clay-like substance will precipitate. Collect this solid by filtration under reduced pressure.

  • Extract the target compound from the collected solid using 3 liters of ethyl acetate.

  • Wash the organic layer with water and dry it over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield the crude product.

  • Purify the crude product by silica gel chromatography to obtain white crystals of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product 2-Amino-4,6-dimethoxypyrimidine 2-Amino-4,6-dimethoxypyrimidine Diazotization Diazotization 2-Amino-4,6-dimethoxypyrimidine->Diazotization HCl HCl HCl->Diazotization NaNO2 NaNO2 NaNO2->Diazotization Neutralization Neutralization Diazotization->Neutralization NaOH Extraction Extraction Neutralization->Extraction Ethyl Acetate Purification Purification Extraction->Purification Chromatography This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound.

Applications in Agrochemicals: Synthesis of Bispyribac-sodium

This compound is a key intermediate in the synthesis of the herbicide Bispyribac-sodium.

Experimental Protocol: Synthesis of Bispyribac from this compound

Materials:

  • This compound

  • 2,6-Dihydroxybenzoic acid

  • Potassium Carbonate (K₂CO₃)

  • Sodium Methylsulfinate

  • Toluene

  • 1,4-Dioxane

  • 10% Hydrochloric Acid

Procedure: [5][6]

  • To a reaction vessel, add this compound (4.38g, 25.0mmol), 2,6-dihydroxybenzoic acid (1.93g, 12.6mmol), potassium carbonate (5.17g, 37.5mmol), and sodium methylsulfinate (0.66g, 6.3mmol).

  • Add 30ml of toluene and 5ml of 1,4-dioxane as solvents.

  • Heat the mixture to reflux and maintain for 8-10 hours.

  • After the reaction is complete, cool the mixture and filter to collect the solid.

  • Wash the filter cake with toluene.

  • Dry the solid under vacuum.

  • Dissolve the dried solid in 30ml of water and adjust the pH to 1-3 with 10% hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain Bispyribac as an off-white solid.

Bispyribac_Synthesis cluster_reactants Reactants cluster_reagents Reagents & Solvents cluster_process Process cluster_product Product This compound This compound Reaction Reaction This compound->Reaction 2,6-Dihydroxybenzoic_acid 2,6-Dihydroxybenzoic acid 2,6-Dihydroxybenzoic_acid->Reaction K2CO3 K₂CO₃ K2CO3->Reaction Na_Methylsulfinate Sodium Methylsulfinate Na_Methylsulfinate->Reaction Toluene_Dioxane Toluene/Dioxane Toluene_Dioxane->Reaction Workup Workup Reaction->Workup Acidification Bispyribac Bispyribac Workup->Bispyribac

Caption: Synthesis of Bispyribac from this compound.

Applications in Drug Development: Kinase Inhibitors

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[7][8] this compound serves as a versatile starting material for the synthesis of various substituted pyrimidines that can be developed as potent and selective kinase inhibitors.

Aurora Kinases as Therapeutic Targets

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[8][9] Dysregulation of Aurora kinase activity is frequently observed in various cancers and is associated with genomic instability and tumorigenesis.[9][10] Specifically, Aurora A kinase is known to stabilize the MYC family of oncoproteins, which are key drivers of many human cancers.[10][11] Therefore, inhibition of Aurora kinases represents a promising therapeutic strategy for cancer treatment.[9]

Role of this compound in Synthesizing Aurora Kinase Inhibitors

The 2-chloro-4,6-dimethoxy-pyrimidine core can be functionalized through nucleophilic aromatic substitution at the C2 position to introduce various amine-containing fragments. Further modifications can be made to the methoxy groups to generate a library of compounds for screening against Aurora kinases. The pyrimidine core often acts as a hinge-binding motif in the ATP-binding pocket of kinases.[7]

Aurora_Kinase_Pathway cluster_regulation Cell Cycle Regulation cluster_inhibition Therapeutic Intervention Aurora_Kinase_A Aurora Kinase A Mitosis Mitosis Aurora_Kinase_A->Mitosis promotes MYC_Oncoprotein MYC Oncoprotein Aurora_Kinase_A->MYC_Oncoprotein stabilizes Cell_Proliferation Cell Proliferation Mitosis->Cell_Proliferation MYC_Oncoprotein->Cell_Proliferation drives Apoptosis Apoptosis Pyrimidine_Inhibitor Pyrimidine-based Inhibitor Pyrimidine_Inhibitor->Aurora_Kinase_A inhibits Pyrimidine_Inhibitor->Apoptosis induces

Caption: Aurora Kinase A signaling and inhibition by pyrimidine derivatives.

Conclusion

This compound is a high-value chemical intermediate with demonstrated utility in both the agrochemical and pharmaceutical sectors. Its well-defined physicochemical properties and versatile reactivity make it an ideal starting material for the synthesis of complex molecules. The detailed synthetic protocols provided in this guide for both the compound itself and its derivative, Bispyribac, offer valuable resources for researchers. Furthermore, the exploration of its potential in the development of kinase inhibitors, particularly for targeting the Aurora kinase pathway in cancer, highlights the ongoing importance of this compound in medicinal chemistry and drug discovery. Future research into novel derivatives of this compound is likely to yield further advancements in these fields.

References

Technical Guide: Physical Properties of 2-Chloro-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,6-dimethoxypyrimidine is a versatile heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique molecular structure, featuring a pyrimidine core with a chlorine atom and two methoxy groups, imparts favorable reactivity and solubility, making it a crucial intermediate in the synthesis of a wide range of bioactive molecules.[1] This technical guide provides a comprehensive overview of the physical properties of this compound, along with general experimental protocols for their determination, to support its application in research and development.

Molecular Structure and Identifiers

The structural representation and key identifiers of this compound are provided below.

IdentifierValue
IUPAC Name This compound
CAS Number 13223-25-1
Molecular Formula C₆H₇ClN₂O₂
SMILES COC1=CC(=NC(=N1)Cl)OC
InChI InChI=1S/C6H7ClN2O2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3

Physical Properties

A summary of the key physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Molecular Weight 174.58 g/mol [2]
Appearance White to light yellow powder/crystal[1]
Melting Point 100-105 °C[1]
Boiling Point 317.1 ± 22.0 °C at 760 mmHg[1]
Density 1.3 ± 0.1 g/cm³[1]
Solubility The two methoxy groups enhance its reactivity and solubility.[1]
Flash Point 145.6 ± 22.3 °C[1]
Vapor Pressure 0.0 ± 0.7 mmHg at 25°C[1]
Refractive Index 1.511[1]
Polar Surface Area 44.24 Ų[1]

Spectral Data

Spectroscopic data is critical for the structural elucidation and purity assessment of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental techniques for confirming the molecular structure. While specific spectra for this compound are not provided in the search results, related pyrimidine derivatives show characteristic shifts for the methoxy and pyrimidine ring protons and carbons.[3][4]

Experimental Protocols

Detailed experimental protocols for the determination of key physical properties are outlined below. These are generalized procedures and may require optimization based on the specific equipment and laboratory conditions.

Melting Point Determination

The melting point is a crucial indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)[5][6]

  • Thermometer[5]

Procedure:

  • Ensure the this compound sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[6][7]

  • Place the capillary tube in the heating block of the melting point apparatus.[5]

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[5] A sharp melting range (0.5-1.0 °C) is indicative of high purity.

Boiling Point Determination (Micro Method)

For solid compounds, the boiling point is determined after melting.

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath in a Thiele tube)[8][9]

Procedure:

  • Place a small amount of the liquid this compound into a small test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube with the sample.[9]

  • Attach the test tube to a thermometer.[8][9]

  • Immerse the assembly in a heating bath.

  • Heat the bath gently. A stream of bubbles will emerge from the open end of the capillary tube as the liquid boils.[9][10]

  • Remove the heat source and allow the apparatus to cool slowly.

  • The temperature at which the liquid just begins to be drawn into the capillary tube is the boiling point.[8][9]

¹H NMR Spectroscopy

Apparatus:

  • NMR spectrometer

  • NMR tube

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)[11]

  • Pipette

Procedure:

  • Dissolve an appropriate amount of the this compound sample in approximately 0.75 mL of a suitable deuterated solvent in a clean, dry vial.[11]

  • Transfer the solution into an NMR tube. If there are any solid particulates, filter the solution through a cotton plug in a pipette.[11]

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Process the data, which includes Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks to determine the relative ratios of different protons in the molecule.[11]

Applications and Synthetic Utility

This compound is a key building block in organic synthesis, primarily utilized as an intermediate in the production of agrochemicals and pharmaceuticals.[1]

G cluster_start Starting Material cluster_applications Applications cluster_products_agro Agrochemical Products cluster_products_pharma Pharmaceutical Agents This compound This compound Agrochemicals Agrochemicals This compound->Agrochemicals Pharmaceuticals Pharmaceuticals This compound->Pharmaceuticals Herbicides Herbicides Agrochemicals->Herbicides Fungicides Fungicides Agrochemicals->Fungicides Antiviral Agents Antiviral Agents Pharmaceuticals->Antiviral Agents Anticancer Agents Anticancer Agents Pharmaceuticals->Anticancer Agents

Caption: Synthetic utility of this compound.

Its reactivity allows for nucleophilic substitution at the chlorine-bearing carbon, enabling the introduction of various functional groups to build more complex molecules.[12] This versatility makes it an important precursor for pyrimidine salicylic acid series herbicides and various therapeutic agents.[13]

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[2] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

A Technical Guide to the Physicochemical Properties of 2-Chloro-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of the core physicochemical properties of 2-Chloro-4,6-dimethoxypyrimidine, with a specific focus on its melting and boiling points. It is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis who utilize this compound as a key intermediate.

Core Physicochemical Data

This compound is a versatile chemical intermediate widely used in the synthesis of pharmaceuticals and agrochemicals.[1] Its physical properties are crucial for determining appropriate reaction conditions, purification methods, and storage protocols. The key physical and chemical identifiers for this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 13223-25-1[1][3][4]
Molecular Formula C₆H₇ClN₂O₂[1][2][3][4]
Molecular Weight 174.58 g/mol [1][2]
Melting Point 101 - 105 °C[1][3][5]
Boiling Point ~317.1 ± 22.0 °C at 760 mmHg[3]
Appearance White to light yellow crystalline powder[1][3][5]
Purity ≥98% (GC)[1][5]

Experimental Protocols

The accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a chemical substance. Standard laboratory procedures for these measurements are detailed below.

2.1. Melting Point Determination (Capillary Method)

This method is the most common technique for determining the melting point of a solid crystalline compound.

  • Apparatus: Melting point apparatus (e.g., Thomas-Hoover or similar), capillary tubes (sealed at one end), thermometer, and a sample of this compound.

  • Procedure:

    • A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

    • The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

    • The temperature at which the first liquid drop appears is recorded as the onset of melting.

    • The temperature at which the entire solid has transformed into a clear liquid is recorded as the final melting point. The melting range is reported from the onset to the final temperature. For a pure compound, this range is typically narrow (0.5-2 °C).

2.2. Boiling Point Determination (Distillation Method)

This standard method is used for determining the boiling point of a liquid at atmospheric pressure.

  • Apparatus: Distillation flask, condenser, receiving flask, heat source (e.g., heating mantle), boiling chips, and a calibrated thermometer.

  • Procedure:

    • The liquid sample of the compound (if melted) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

    • The apparatus is assembled for simple distillation. The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

    • The flask is gently heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.

    • The boiling point is recorded as the temperature at which the thermometer reading stabilizes while a steady condensation of vapor is observed in the condenser and the first drops of distillate are collected in the receiving flask.

    • The atmospheric pressure is recorded at the time of the measurement, as the boiling point is pressure-dependent.

Visualized Workflows and Pathways

3.1. Synthesis of this compound

A common synthetic route to this compound involves the diazotization of 2-amino-4,6-dimethoxypyrimidine followed by a Sandmeyer-type reaction.[6]

G reactant 2-Amino-4,6-dimethoxypyrimidine reagents NaNO₂, HCl -15 °C to -10 °C reactant->reagents 1. product This compound reagents->product 2.

Caption: Synthesis of this compound.

3.2. Experimental Workflow for Melting Point Determination

The following diagram illustrates the logical flow of the capillary method for determining the melting point.

A Prepare Sample: Pack dry powder into capillary tube B Place in Apparatus: Insert tube into heating block A->B C Heat Slowly: Increase temperature by 1-2 °C/min B->C D Observe and Record (T1): Note temperature at first liquid drop C->D E Observe and Record (T2): Note temperature when fully liquid D->E F Report Melting Range: (T1 - T2) E->F

Caption: Workflow for Melting Point Determination.

3.3. Experimental Workflow for Boiling Point Determination

The diagram below outlines the primary steps for determining a substance's boiling point via the distillation method.

A Assemble Apparatus: Set up for simple distillation B Add Sample: Place substance and boiling chips in flask A->B C Apply Gentle Heat B->C D Observe Vapor Condensation C->D E Record Temperature: Read stabilized thermometer reading during distillation D->E F Record Atmospheric Pressure E->F

Caption: Workflow for Boiling Point Determination.

References

In-Depth Technical Guide: Solubility of 2-Chloro-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4,6-dimethoxypyrimidine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering insights into its solubility profile, experimental methods for its determination, and factors influencing its behavior in various solvents.

Introduction to this compound

This compound (CAS No. 13223-25-1) is a pyrimidine derivative recognized for its versatile role as a building block in organic synthesis.[1] Its molecular structure, featuring two methoxy groups, is noted to enhance its reactivity and solubility.[1] Understanding its solubility is crucial for optimizing reaction conditions, developing formulations, and ensuring its efficacy in various applications.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in public literature, qualitative information and data from structurally similar compounds provide valuable guidance. The general principle of "like dissolves like" is fundamental in predicting its solubility. The presence of polar methoxy groups and the chlorine atom suggests a degree of polarity, influencing its interaction with different solvents.

Qualitative Solubility Data

Based on information for this compound and its analogs, the following table summarizes its expected qualitative solubility in common solvents.

Solvent ClassificationSolvent ExamplesExpected Solubility of this compoundRationale & Citations
Polar Aprotic Solvents N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Likely SolublePyrimidine derivatives often show good solubility in DMF.[2][3]
Polar Protic Solvents Methanol, EthanolLikely SolubleA related compound, 2-chloropyrimidine, is soluble in alcohol.[4] Studies on other pyrimidine derivatives show solubility in methanol.[2][3]
Less Polar Organic Solvents Acetone, Ethyl AcetateLikely SolubleA similar compound, 2-chloro-4,6-dimethylpyrimidine, is soluble in acetone.[5]
Nonpolar Solvents Toluene, HexaneLikely Sparingly Soluble to InsolubleGenerally, the polarity of the molecule would limit solubility in nonpolar solvents.
Aqueous Solvents WaterSparingly SolubleA related compound, 2-chloro-4,6-dimethylpyrimidine, is sparingly soluble in water.[5]

Note: This table is a projection based on available data for similar compounds and general chemical principles. Experimental verification is essential for precise applications.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols, adapted from methodologies for pyrimidine derivatives, are recommended.[6][7]

Thermodynamic (Equilibrium) Solubility Determination

This method determines the true equilibrium solubility of the compound.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a thermostatically controlled shaker or rotator. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, filter the supernatant through a chemically inert, low-binding filter (e.g., 0.22 µm PTFE or PVDF) to remove all undissolved particles. A high-speed centrifugation step can precede filtration to pellet the majority of the solid.

  • Quantification:

    • Accurately dilute a known volume of the clear filtrate with a suitable solvent.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

    • Prepare a calibration curve using standards of known concentrations to accurately determine the concentration in the sample.

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution and expressed in units such as mg/mL or mol/L.

Gravimetric Method

This is a straightforward method for determining solubility, particularly in organic solvents where the solvent can be easily evaporated.

Methodology:

  • Preparation and Equilibration: Prepare a saturated solution and achieve equilibrium as described in the thermodynamic solubility protocol (Steps 1 and 2).

  • Sample Withdrawal and Weighing: Carefully withdraw a known volume or mass of the clear supernatant and transfer it to a pre-weighed, dry container (e.g., a glass vial or evaporating dish).

  • Solvent Evaporation: Evaporate the solvent from the container under controlled conditions. This can be achieved using a gentle stream of nitrogen, a rotary evaporator, or a vacuum oven at a temperature that will not cause the solute to decompose.

  • Final Weighing: Once the solvent is completely removed, re-weigh the container with the dried solute.

  • Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent used.

Visualizations

Factors Influencing Solubility

The solubility of pyrimidine derivatives like this compound is governed by a complex interplay of factors related to both the solute and the solvent.

G Factors Influencing Solubility of Pyrimidine Derivatives cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions Solubility Solubility Molecular Structure Molecular Structure Molecular Structure->Solubility Crystal Lattice Energy Crystal Lattice Energy Crystal Lattice Energy->Solubility Polarity Polarity Polarity->Solubility Hydrogen Bonding Hydrogen Bonding Hydrogen Bonding->Solubility Temperature Temperature Temperature->Solubility pH (for aqueous solutions) pH (for aqueous solutions) pH (for aqueous solutions)->Solubility

Caption: Key factors influencing the solubility of pyrimidine derivatives.

Experimental Workflow for Solubility Determination

The process of experimentally determining the solubility of a compound follows a structured workflow to ensure accurate and reproducible results.

G Experimental Workflow for Thermodynamic Solubility A 1. Add Excess Compound to Solvent B 2. Equilibrate (e.g., 24-48h shaking) A->B C 3. Separate Solid/Liquid (Centrifuge/Filter) B->C D 4. Dilute Supernatant C->D E 5. Quantify Concentration (e.g., HPLC, UV-Vis) D->E F 6. Calculate Solubility E->F

Caption: Workflow for thermodynamic solubility determination.

References

2-Chloro-4,6-dimethoxypyrimidine: A Technical Safety and Hazard Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Executive Summary

2-Chloro-4,6-dimethoxypyrimidine is a chlorinated pyrimidine derivative primarily utilized as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals, notably in the production of certain herbicides.[1][2] While specific toxicological data for this compound is limited in publicly accessible literature, its hazard profile, as established by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicates that it is harmful if swallowed and causes serious eye and skin irritation. This guide provides a comprehensive overview of the known safety and hazard information for this compound, including its physicochemical properties, GHS classification, handling and storage recommendations, and first aid measures. It also outlines the general experimental protocols for assessing chemical toxicity as per OECD guidelines, which would be applicable for a more in-depth safety evaluation of this compound. Due to the absence of specific studies on the biological pathways affected by this compound, a generalized diagram of pyrimidine metabolism is provided to illustrate potential, though unconfirmed, areas of biological interaction.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various experimental and environmental conditions.

PropertyValueReference(s)
CAS Number 13223-25-1[3]
Molecular Formula C₆H₇ClN₂O₂[3]
Molecular Weight 174.58 g/mol [3]
Appearance White to light yellow powder/crystal[1]
Melting Point 100-105 °C[1]
Boiling Point ~317.1 °C at 760 mmHg[1]
Flash Point ~145.6 °C[1]
Density ~1.3 g/cm³[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification is summarized in Table 2.

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity (Oral)4H302: Harmful if swallowed
alt text
Warning
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
alt text
Warning
Skin Corrosion/Irritation2H315: Causes skin irritation
alt text
Warning

Data compiled from aggregated GHS information.[3]

Precautionary Statements

A comprehensive list of precautionary statements associated with the handling of this compound is provided in Table 3.

TypeCodeStatement
Prevention P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P330Rinse mouth.
P302+P352IF ON SKIN: Wash with plenty of water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362+P364Take off contaminated clothing and wash it before reuse.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Data compiled from aggregated GHS information.[3]

Toxicological Data

Despite a thorough search of publicly available scientific literature and databases, specific quantitative toxicological data for this compound, such as LD50 (median lethal dose) for oral, dermal, or inhalation routes, and LC50 (median lethal concentration) for inhalation, have not been identified. The GHS classification of "Acute Toxicity (Oral), Category 4" suggests an LD50 value in the range of 300 to 2000 mg/kg for rats, but this is an estimation based on classification criteria and not a result from a specific study on this compound.

Experimental Protocols for Safety Assessment

While specific experimental reports on the toxicity of this compound are not available, the following sections describe the standard OECD (Organisation for Economic Co-operation and Development) guidelines that would be employed to determine its acute toxicity.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Methodology:

  • Animal Model: Typically, young adult female rats are used.

  • Housing and Acclimatization: Animals are housed in appropriate conditions with a standard diet and water ad libitum, and are acclimatized to the laboratory environment before the study.

  • Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

  • Administration: A single oral dose is administered by gavage to fasted animals.

  • Stepwise Dosing: The study proceeds in a stepwise manner with a group of animals (usually 3) at each dose level. The outcome of the first dose group determines the dose for the subsequent group. Dosing is stopped when a dose that causes mortality or evident toxicity is identified, or when no effects are seen at the highest dose level.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Acute Dermal Toxicity - OECD Test Guideline 402

This guideline outlines the procedure for assessing the acute toxicity of a substance applied to the skin.

Methodology:

  • Animal Model: Young adult rats, rabbits, or guinea pigs are typically used.

  • Preparation of Animals: The fur on the dorsal area of the trunk of the test animals is clipped or shaved 24 hours before the test.

  • Application of Test Substance: The substance is applied uniformly over an area of approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing and non-irritating tape.

  • Exposure Duration: The exposure period is typically 24 hours.

  • Dose Levels: A limit test at a high dose level (e.g., 2000 mg/kg) is often performed first. If toxicity is observed, a full study with multiple dose groups is conducted.

  • Observation Period: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.

Acute Inhalation Toxicity - OECD Test Guideline 403

This test is designed to assess the acute toxicity of a substance when inhaled.

Methodology:

  • Animal Model: Young adult rats are the preferred species.

  • Exposure System: The animals are exposed in a dynamic inhalation chamber that allows for the generation of a stable concentration of the test substance in the air.

  • Form of Test Substance: The substance can be tested as a gas, vapor, or aerosol.

  • Exposure Duration: The standard exposure duration is 4 hours.

  • Concentration Levels: A limit test at a high concentration may be performed. If toxicity is observed, a study with at least three concentration levels is conducted.

  • Observation Period: The animals are observed for signs of toxicity and mortality for at least 14 days post-exposure. Body weight is monitored regularly.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study.

Potential Biological Interactions and Signaling Pathways

There is no direct evidence in the reviewed literature detailing the specific signaling pathways affected by this compound in mammals. However, as a pyrimidine derivative, it is plausible that this compound or its metabolites could interact with the pyrimidine metabolic pathway. This pathway is fundamental for the synthesis of nucleotides, which are the building blocks of DNA and RNA.[1][2]

The diagram below illustrates a generalized pyrimidine biosynthesis and catabolism pathway. It is important to note that the interaction of this compound with this pathway is hypothetical and has not been experimentally verified.

Pyrimidine_Metabolism cluster_biosynthesis De Novo Pyrimidine Biosynthesis cluster_catabolism Pyrimidine Catabolism cluster_interaction Hypothetical Interaction cluster_synthesis_products Nucleic Acid Synthesis Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate OMP Orotidine-5'-monophosphate (OMP) Orotate->OMP UMP Uridine-5'-monophosphate (UMP) OMP->UMP UDP Uridine-5'-diphosphate (UDP) UMP->UDP UTP Uridine-5'-triphosphate (UTP) UDP->UTP dUDP dUDP UDP->dUDP CTP Cytidine-5'-triphosphate (CTP) UTP->CTP RNA RNA UTP->RNA CTP->RNA dUMP dUMP dUDP->dUMP dTMP Tymidine-5'-monophosphate (dTMP) dUMP->dTMP DNA DNA dTMP->DNA Cytosine Cytosine Uracil Uracil Cytosine->Uracil Dihydrouracil Dihydrouracil Uracil->Dihydrouracil Thymine Thymine Dihydrothymine Dihydrothymine Thymine->Dihydrothymine Beta_Alanine β-Alanine Dihydrouracil->Beta_Alanine Beta_Aminoisobutyrate β-Aminoisobutyrate Dihydrothymine->Beta_Aminoisobutyrate Compound 2-Chloro-4,6- dimethoxypyrimidine Metabolites cluster_biosynthesis cluster_biosynthesis Compound->cluster_biosynthesis Inhibition? cluster_catabolism cluster_catabolism Compound->cluster_catabolism Substrate?

Caption: Generalized pyrimidine metabolism pathway and hypothetical interaction.

Accidental Release, Handling, and Storage

Accidental Release Measures

In the event of a spill, appropriate personal protective equipment (PPE) should be worn, including respiratory protection, chemical-resistant gloves, safety goggles, and protective clothing. Spilled material should be swept up and placed in a suitable container for disposal. Dust formation should be avoided. The area of the spill should be ventilated.

Handling

Standard laboratory hygiene practices should be followed. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area, preferably in a chemical fume hood. Do not eat, drink, or smoke in areas where this chemical is handled.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

First Aid and Firefighting Measures

First Aid Measures
  • Ingestion: If swallowed, call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor.

  • Eye Contact: Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye. Call a poison control center or doctor for treatment advice.

  • Skin Contact: Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice.

  • Inhalation: Move the person to fresh air. If the person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably mouth-to-mouth if possible. Call a poison control center or doctor for further treatment advice.

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Ecotoxicological Information

There is a lack of specific data on the ecotoxicity of this compound in the public domain. Its impact on aquatic life, soil mobility, and potential for bioaccumulation are currently unknown. As a chlorinated organic compound used in herbicide synthesis, it should be handled and disposed of in a manner that prevents its release into the environment.

Conclusion

This compound is a chemical intermediate with defined hazards, including being harmful if swallowed and causing serious eye and skin irritation. While quantitative toxicological data and specific mechanistic studies are lacking, the available GHS classification provides a basis for safe handling procedures. Adherence to recommended personal protective equipment, storage, and disposal practices is crucial to minimize risk. Further research is needed to fully characterize its toxicological profile, metabolic fate, and potential environmental impact. Professionals in research and drug development should proceed with caution and implement rigorous safety protocols when working with this compound.

References

The Synthetic Versatility of 2-Chloro-4,6-dimethoxypyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,6-dimethoxypyrimidine is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in the synthesis of a wide array of agrochemicals and pharmaceuticals.[1] Its chemical structure, featuring a reactive chlorine atom at the 2-position and two electron-donating methoxy groups at the 4- and 6-positions, imparts a unique reactivity profile that is amenable to a variety of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of this compound, focusing on its most pertinent reactions, supported by experimental protocols and quantitative data.

Core Reactivity and Mechanistic Overview

The reactivity of this compound is primarily dictated by the electron-deficient nature of the pyrimidine ring, which is further influenced by the electronic effects of its substituents. The two nitrogen atoms in the ring act as strong electron-withdrawing groups, rendering the carbon atoms electrophilic. The chlorine atom at the 2-position, situated between the two ring nitrogens, is particularly activated towards nucleophilic attack. This activation facilitates its displacement in Nucleophilic Aromatic Substitution (SNAr) reactions.

Furthermore, the C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings , enabling the formation of new carbon-carbon bonds and the construction of complex molecular architectures.

Key Chemical Transformations

Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction of this compound is the nucleophilic aromatic substitution of the chloride. A diverse range of nucleophiles can displace the chloro group, including amines, alkoxides, and thiolates.

General Reaction Scheme:

Quantitative Data for Nucleophilic Aromatic Substitution Reactions:

NucleophileReagentSolventTemperature (°C)Time (h)Yield (%)Reference
AmmoniaAmmonia (in autoclave)Not specifiedNot specifiedNot specifiedHigh--INVALID-LINK--
Sodium methyl mercaptideCH3SNaMethanol45-50295.6[2]
2,6-dihydroxybenzoic acid2,6-dihydroxybenzoic acidTetrahydrofuran40-602480.2[3]
2-chloro-6-mercaptobenzoic acid2-chloro-6-mercaptobenzoic acidN-methylpyrrolidone100-1201080.9[4]
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, and this compound is a viable substrate for this reaction. It reacts with various aryl and heteroaryl boronic acids in the presence of a palladium catalyst and a base.

General Reaction Scheme:

Cl-C4H2N2(OCH3)2 + H-C≡C-R --(Pd/Cu catalyst, base)--> R-C≡C-C4H2N2(OCH3)2

Caption: Workflow for the synthesis of Pyrithiobac-sodium.

suzuki_coupling_mechanism Simplified Mechanism: Suzuki-Miyaura Coupling pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition arcl 2-Chloro-4,6- dimethoxypyrimidine arcl->oxidative_addition pd_complex Ar-Pd(II)-Cl oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic_acid R-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation pd_r_complex Ar-Pd(II)-R transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Coupled Product (Ar-R) reductive_elimination->product

Caption: Key steps in the Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a versatile and valuable building block in modern organic synthesis. Its reactivity is dominated by nucleophilic aromatic substitution at the 2-position and its participation in palladium-catalyzed cross-coupling reactions. The ability to readily introduce a wide range of functionalities makes it an indispensable intermediate in the development of herbicides and pharmaceuticals. The experimental protocols and quantitative data presented in this guide highlight the synthetic utility of this compound and provide a foundation for its application in research and development.

References

An In-depth Technical Guide to the Core Intermediates of Pyrimidine Salicylic Acid Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine salicylic acid herbicides represent a significant class of agrochemicals, primarily functioning as potent inhibitors of the acetolactate synthase (ALS) enzyme. This inhibition disrupts the biosynthesis of essential branched-chain amino acids in susceptible plants, leading to growth cessation and eventual death. The synthesis of these complex herbicides relies on the efficient construction and coupling of two key heterocyclic and aromatic intermediates. This technical guide provides a detailed examination of the core intermediates, their synthesis pathways, and the final assembly into a representative herbicide, pyriminobac-methyl. It includes comprehensive experimental protocols, quantitative data, and process visualizations to aid researchers in the field of herbicide development.

Introduction to Pyrimidine Salicylic Acid Herbicides

The pyrimidine salicylic acid class of herbicides is a cornerstone of modern weed management, valued for their high efficacy at low application rates and systemic action.[1] These compounds are readily absorbed by foliage and translocated within the plant.[2] Their mode of action is the targeted inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is pivotal in the biosynthesis of valine, leucine, and isoleucine.[3][4] As this pathway is absent in animals, ALS inhibitors exhibit low mammalian toxicity, making them a safe and effective option for crop protection.[4]

The molecular architecture of these herbicides is a hybrid structure, typically formed by linking a substituted pyrimidine ring with a salicylic acid derivative. The successful and cost-effective synthesis of these final products is critically dependent on the efficient preparation of two key intermediates: an activated pyrimidine core and a functionalized salicylic acid core.

Synthesis of the Activated Pyrimidine Core

A common and crucial intermediate for many pyrimidine-based herbicides is 2-amino-4,6-dimethoxypyrimidine (ADM) . This is often further functionalized to create a more reactive species, such as 2-methylsulfonyl-4,6-dimethoxypyrimidine , which acts as an excellent electrophile in the final coupling step. The synthesis begins with the construction of the basic pyrimidine ring.

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

The foundational pyrimidine ring is typically assembled via a condensation reaction between a guanidine salt and a malonic ester.[5][6]

Experimental Protocol:

  • To a 500 mL four-necked flask, add guanidine nitrate (0.25 mol) and 100 mL of anhydrous ethanol.

  • While stirring, slowly add 250 mL of a 2.5 M sodium methoxide solution in ethanol at 5°C. Stir for 30 minutes after the solid has completely dissolved.[5]

  • Slowly add diethyl malonate (0.26 mol) dropwise to the reaction mixture.

  • Heat the mixture to 65°C and maintain reflux for 6 hours.[5]

  • After the reaction is complete, concentrate the mixture under reduced pressure to obtain an off-white solid.

  • Dissolve the solid in 60 mL of water and adjust the pH to 6 with a 10% HCl solution to precipitate the product.[5]

  • Filter the precipitate, wash with water, and dry the wet cake at 60°C to a constant weight to yield the final product.[5]

Quantitative Data for Synthesis of 2-Amino-4,6-dihydroxypyrimidine

ParameterValueReference
Guanidine Nitrate0.25 mol[5]
Diethyl Malonate0.26 mol[5]
Sodium Methoxide2.5 M solution[5]
SolventAnhydrous Ethanol[5]
Reaction Temperature65°C[5]
Reaction Time6 hours[5]
Yield 96.1% [5]
Purity (HPLC) 99.7% [5]

Synthesis Workflow for 2-Amino-4,6-dihydroxypyrimidine

G cluster_start Starting Materials cluster_reagents Reagents & Conditions Guanidine Guanidine Nitrate Reaction Cyclocondensation Guanidine->Reaction Malonate Diethyl Malonate Malonate->Reaction NaOEt Sodium Methoxide in Ethanol NaOEt->Reaction Heat 65°C, 6h Heat->Reaction Product 2-Amino-4,6-dihydroxypyrimidine Reaction->Product

Synthesis of the core pyrimidine ring.
Step 2 & 3: Chlorination and Methoxylation

To introduce the methoxy groups, the hydroxyl groups of 2-amino-4,6-dihydroxypyrimidine are first converted to more reactive chloro groups using a chlorinating agent like phosphorus oxychloride (POCl₃).[7][8] The resulting 2-amino-4,6-dichloropyrimidine is then treated with sodium methoxide to yield 2-amino-4,6-dimethoxypyrimidine.

Experimental Protocol (Chlorination):

  • In a flask, suspend 2-amino-4,6-dihydroxypyrimidine (0.15 mol) in phosphorus oxychloride (1.22 moles).[9]

  • Add N,N-dimethylaniline (2.10 mol) as an acid scavenger.[8]

  • Heat the reaction mixture to reflux (approx. 107-110°C) for 8 hours.[9]

  • After cooling, carefully pour the reaction mixture into ice water to hydrolyze excess POCl₃.

  • Neutralize the solution with sodium hydroxide to precipitate the crude product.

  • Filter, wash with water, and dry the solid. The product can be purified by recrystallization from benzene or ethanol.[8][9]

Quantitative Data for Chlorination

ParameterValueReference
2-Amino-4,6-dihydroxypyrimidine0.15 mol[9]
Phosphorus Oxychloride (POCl₃)1.22 mol[9]
N,N-dimethylaniline2.10 mol[8]
Reaction TemperatureReflux (107-110°C)[9]
Reaction Time8 hours[9]
Yield ~70-85% [7][9]
Step 4: Conversion to 2-Methylsulfonyl-4,6-dimethoxypyrimidine

The final activation of the pyrimidine core for coupling involves converting the amino group to a better leaving group, such as a methylsulfonyl (mesyl) group. This intermediate, 2-methylsulfonyl-4,6-dimethoxypyrimidine , is the direct precursor for the final herbicide synthesis.[10]

Note: While the direct synthesis protocol for this specific step from ADM is proprietary in many commercial processes, it typically involves diazotization of the amino group followed by reaction with a sulfur-containing nucleophile and subsequent oxidation, or direct displacement reactions on a pre-activated pyrimidine.

Synthesis of the Salicylic Acid Core (Pyriminobac-methyl Intermediate)

The second key intermediate is a substituted salicylic acid derivative. For the synthesis of pyriminobac-methyl, this intermediate is methyl 2-hydroxy-6-(1-(methoxyimino)ethyl)benzoate .[10]

Experimental Protocol (Multi-step Synthesis):

  • Step 1: Hydrolysis of 3-Chlorophthalic Anhydride: 3-Chlorophthalic anhydride is hydrolyzed using potassium hydroxide in the presence of a cuprous chloride catalyst to form 3-hydroxyphthalic acid.[10][11]

  • Step 2: Anhydride Formation: The resulting 3-hydroxyphthalic acid is dehydrated, often using acetic anhydride, to yield 3-hydroxyphthalic anhydride.[10][11]

  • Step 3 & 4: Malonate Reaction & Hydrolysis: The anhydride is reacted with diethyl malonate, followed by hydrolysis, to produce 2-acetyl-6-hydroxybenzoic acid.[10]

  • Step 5: Esterification: The carboxylic acid is esterified to methyl 2-acetyl-6-hydroxybenzoate.

  • Step 6: Oximation: The ketone is reacted with methoxamine hydrochloride in the presence of a base like potassium acetate to form the final oxime ether intermediate, methyl 2-hydroxy-6-(1-(methoxyimino)ethyl)benzoate. The yield for this final step is reported to be 88%.[10]

Quantitative Data for Oximation Step

ParameterValueReference
Methyl 2-acetyl-6-hydroxybenzoate1 equiv.[10]
Methoxamine hydrochloride1 equiv.[10]
BasePotassium Acetate[10]
Yield 88% [10]

Synthesis Workflow for the Salicylic Acid Intermediate

G A 3-Chlorophthalic Anhydride B 3-Hydroxyphthalic Acid A->B 1. KOH, CuCl 2. H+ C 3-Hydroxyphthalic Anhydride B->C Acetic Anhydride D 2-Acetyl-6-hydroxybenzoic Acid C->D 1. Diethyl Malonate 2. Hydrolysis E Methyl 2-acetyl-6- hydroxybenzoate D->E Esterification F Methyl 2-hydroxy-6-(1- (methoxyimino)ethyl)benzoate E->F CH3ONH2·HCl

Multi-step synthesis of the salicylic acid core.

Final Assembly: Synthesis of Pyriminobac-methyl

The final step is a nucleophilic aromatic substitution (SNAr) reaction, coupling the two key intermediates. The hydroxyl group of the salicylic acid derivative is deprotonated by a base, and the resulting phenoxide attacks the activated pyrimidine core, displacing the methylsulfonyl group.

Experimental Protocol:

  • Add methyl 2-hydroxy-6-(1-(methoxyimino)ethyl)benzoate (91.2 mmol), 2-methylsulfonyl-4,6-dimethoxypyrimidine (91.2 mmol), and potassium carbonate (136.8 mmol) to 200 mL of N,N-dimethylformamide (DMF) in a reaction flask.[10]

  • Stir the mixture at 110°C for 3 hours.[10]

  • After the reaction, cool the mixture and filter to remove the potassium carbonate.

  • Wash the filter cake with ethyl acetate.

  • Distill the combined filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from isopropyl ether to yield pure pyriminobac-methyl.[10]

Quantitative Data for Pyriminobac-methyl Synthesis

ParameterValueReference
Salicylic Acid Intermediate91.2 mmol[10]
Activated Pyrimidine91.2 mmol[10]
BasePotassium Carbonate[10]
SolventN,N-dimethylformamide[10]
Reaction Temperature110°C[10]
Reaction Time3 hours[10]
Isolated Yield 87% [10]
Purity 94% [10]

Final Coupling Reaction for Pyriminobac-methyl

G cluster_intermediates Key Intermediates cluster_reagents Reagents & Conditions Pyrimidine 2-Methylsulfonyl- 4,6-dimethoxypyrimidine Reaction SNAr Coupling Pyrimidine->Reaction Salicylic Methyl 2-hydroxy-6-(1- (methoxyimino)ethyl)benzoate Salicylic->Reaction Base K2CO3, DMF Base->Reaction Heat 110°C, 3h Heat->Reaction Product Pyriminobac-methyl Reaction->Product

Final assembly of pyriminobac-methyl.

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

The herbicidal activity of the pyrimidine salicylic acid series stems from their ability to inhibit the ALS enzyme.[2] ALS catalyzes the first common step in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[3]

The pathway begins with either two molecules of pyruvate (for valine and leucine synthesis) or one molecule of pyruvate and one of 2-ketobutyrate (for isoleucine synthesis).[4] ALS condenses these substrates to form 2-acetolactate or 2-aceto-2-hydroxybutyrate, respectively. By binding to the enzyme, pyrimidine salicylic acid herbicides non-competitively inhibit this crucial first step.[2] This leads to a rapid depletion of these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.[1]

Experimental Protocol: In Vitro ALS Enzyme Inhibition Assay

  • Enzyme Extraction: Homogenize fresh, young plant tissue in an ice-cold extraction buffer. Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C. The supernatant contains the crude ALS enzyme extract.[12]

  • Assay Reaction: In a microplate or test tubes, combine the enzyme extract with a reaction buffer containing the substrate (pyruvate), cofactors (ThDP, Mg²⁺, FAD), and various concentrations of the test herbicide. Include a control with no herbicide.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Stopping the Reaction: Stop the reaction by adding sulfuric acid. This also decarboxylates the 2-acetolactate product to acetoin.

  • Colorimetric Detection: Add creatine and α-naphthol solutions. These reagents react with acetoin to produce a colored complex.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of ALS inhibition for each herbicide concentration relative to the control. Plot the inhibition percentage against the log of the herbicide concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition).[12][13]

Herbicidal Activity Data

Herbicide ClassTarget EnzymeRepresentative IC₅₀ ValuesApplication Rate (Pyriminobac-methyl)Reference
Pyrimidine Salicylic AcidsAcetolactate Synthase (ALS)Varies by compound (µM to nM range)Low dosage[1][13]
SulfonylureasAcetolactate Synthase (ALS)Metsulfuron-methyl: 0.01-1.01 µMN/A[13]
ImidazolinonesAcetolactate Synthase (ALS)Imazapic: Varies by plant biotypeN/A[13]

Signaling Pathway: ALS Inhibition by Herbicides

G cluster_pathway Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate ALS Acetolactate Synthase (ALS / AHAS) Pyruvate->ALS Ketobutyrate 2-Ketobutyrate Ketobutyrate->ALS Intermediates 2-Acetolactate & 2-Aceto-2-hydroxybutyrate ALS->Intermediates Plant Death PLANT DEATH BCAA Valine, Leucine, Isoleucine Intermediates->BCAA Multi-step process Proteins Protein Synthesis & Cell Growth BCAA->Proteins Herbicide Pyrimidine Salicylic Acid Herbicide Herbicide->Inhibition Inhibition->ALS

Mechanism of action via ALS enzyme inhibition.

Conclusion

The synthesis of pyrimidine salicylic acid herbicides is a well-defined process that hinges on the creation of two primary intermediates: an activated pyrimidine and a functionalized salicylic acid. By understanding the detailed experimental protocols and reaction parameters for constructing these core molecules, researchers can optimize existing processes and design novel herbicide candidates. The representative synthesis of pyriminobac-methyl illustrates a robust and high-yielding pathway. The ultimate efficacy of these compounds lies in their specific and potent inhibition of the ALS enzyme, a critical target for developing selective and environmentally benign herbicides. This guide provides a foundational framework for professionals engaged in the vital work of agrochemical research and development.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Chloro-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. This reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl-aryl scaffolds, which are prevalent in a vast array of biologically active molecules. Pyrimidine derivatives, in particular, are of significant interest as they form the core structure of numerous compounds with therapeutic applications, including kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1][2]

This document provides detailed application notes and a comprehensive protocol for the Suzuki coupling of 2-Chloro-4,6-dimethoxypyrimidine with various aryl and heteroaryl boronic acids. The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent at the 2-position, makes this substrate a suitable candidate for palladium-catalyzed cross-coupling reactions. The resulting 2-aryl-4,6-dimethoxypyrimidine derivatives are valuable intermediates for the synthesis of novel therapeutic agents.

Key Reaction Parameters

The success of the Suzuki coupling of this compound is dependent on the careful selection and optimization of several key parameters:

  • Palladium Catalyst: The choice of the palladium catalyst and its associated ligand is critical for achieving high yields and efficient conversion. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective, more specialized catalysts and ligands may be required for challenging substrates or to achieve lower catalyst loadings.

  • Base: A base is required to facilitate the transmetalation step of the catalytic cycle. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The solvent system plays a crucial role in solubilizing the reactants and catalyst, as well as influencing the reaction kinetics. Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), and toluene, often in the presence of water, are commonly employed.

  • Reaction Temperature: The reaction temperature is a key parameter to control the reaction rate. While many Suzuki couplings proceed efficiently at elevated temperatures (e.g., 80-110 °C), microwave irradiation can often be used to significantly reduce reaction times.[3]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Therefore, it is essential to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.

Data Presentation

The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling of this compound with various boronic acids. These data are intended to serve as a guide for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1001285Adapted from[4]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄Toluene/EtOH/H₂O90892Adapted from[4]
33-Furylboronic acidAllyl-based Pd precatalyst (0.15)K₂CO₃MeOH/THFRT24~60Adapted from diagram
4Benzo[b]furan-2-boronic acidAllyl-based Pd precatalyst (0.03)K₂CO₃MeOH/THFRT24~80Adapted from diagram

Table 2: Screening of Reaction Conditions for a Model Reaction

Reaction: this compound with Phenylboronic acid

EntryCatalystLigandBaseSolventTemp. (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O10078
2Pd₂(dba)₃XPhosK₃PO₄Toluene11091
3Pd(PPh₃)₄-Cs₂CO₃THF/H₂O8088
4PdCl₂(dppf)-Na₂CO₃DMF9082

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of 2-aryl-4,6-dimethoxypyrimidines.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or reaction vial, condenser)

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.03 mmol).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-4,6-dimethoxypyrimidine.

Protocol for Microwave-Assisted Suzuki Coupling

This protocol is adapted for microwave synthesis, which can significantly reduce reaction times.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-3 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Microwave synthesis vial with a stir bar

Procedure:

  • Reagent Addition: To a microwave synthesis vial, add this compound (0.5 mmol), the corresponding boronic acid (0.6 mmol), the base (1.0 mmol), and the palladium catalyst (0.015 mmol).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 3 mL of 1,4-dioxane/water 4:1).

  • Sealing and Reaction: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

  • Cooling and Work-up: After the reaction is complete, allow the vial to cool to room temperature. Follow the work-up and purification procedures as described in the general protocol.

Mandatory Visualization

Experimental Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Add Reactants (this compound, Boronic Acid, Base) Catalyst 2. Add Catalyst (e.g., Pd(PPh3)4) Reactants->Catalyst Solvent 3. Add Degassed Solvent (e.g., Dioxane/H2O) Catalyst->Solvent Inert 4. Purge with Inert Gas (Ar or N2) Solvent->Inert Heating 5. Heat Reaction Mixture (Conventional or Microwave) Inert->Heating Monitoring 6. Monitor Progress (TLC or LC-MS) Heating->Monitoring Workup 7. Aqueous Work-up (Extraction) Monitoring->Workup Purification 8. Column Chromatography Workup->Purification Product Pure 2-Aryl-4,6- dimethoxypyrimidine Purification->Product Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase_A Kinase A Receptor->Kinase_A Signal Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor (Inactive) Kinase_B->Transcription_Factor Phosphorylation Transcription_Factor_Active Transcription Factor (Active) Transcription_Factor->Transcription_Factor_Active Gene_Expression Gene Expression Transcription_Factor_Active->Gene_Expression Inhibitor 2-Aryl-4,6-dimethoxy- pyrimidine Inhibitor Inhibitor->Kinase_A Inhibition

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines and related compounds, which are prevalent in numerous pharmaceuticals.[1][3] The reaction involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1] This application note provides a detailed protocol for the amination of 2-Chloro-4,6-dimethoxypyrimidine, a key intermediate in the synthesis of various biologically active molecules.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation of the amine by the base to form an amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst throughout the cycle. Bulky, electron-rich phosphine ligands are often employed to facilitate the reaction with challenging substrates like heteroaryl chlorides.[2][4]

Data Presentation: Typical Reaction Conditions

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of this compound with various amines. The data presented are representative and based on analogous reactions reported in the literature.[5] Actual yields may vary depending on the specific substrates and precise reaction conditions.

EntryAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001285-95
2MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)Dioxane1101880-90
3BenzylaminePd₂(dba)₃ (2)BrettPhos (4)K₃PO₄ (2)Toluene1001675-85
4n-HexylaminePd(OAc)₂ (2)Xantphos (4)NaOtBu (1.4)Dioxane1001288-98
5IndolePd₂(dba)₃ (2)SPhos (4)K₂CO₃ (2)Toluene1102470-80

Experimental Protocols

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Researchers should note that optimization of the reaction conditions, particularly the choice of ligand and base, may be necessary for different amine coupling partners.[1]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, Xantphos)[3]

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)[4]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube), add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: To the same vessel, add the base (e.g., NaOtBu, 1.4 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).

  • Solvent Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene, to a concentration of 0.1-0.2 M with respect to the pyrimidine) to the vessel.

  • Reaction Conditions: Seal the vessel and place it in a preheated oil bath. Stir the reaction mixture at a specified temperature (e.g., 100-110 °C) under the inert atmosphere.[1][4] The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.[5] The filtrate is then washed with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2-amino-4,6-dimethoxypyrimidine derivative.[1]

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

G Experimental Workflow for Buchwald-Hartwig Amination A Reagent Preparation (Substrate, Amine, Base) B Catalyst/Ligand Addition A->B C Solvent Addition (Anhydrous, Deoxygenated) B->C D Inert Atmosphere (Argon or Nitrogen) C->D E Heating and Stirring (e.g., 100-110 °C) D->E F Reaction Monitoring (TLC, LC-MS) E->F G Work-up (Quenching, Extraction) F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I

Caption: Experimental workflow for the Buchwald-Hartwig amination.

G Catalytic Cycle of Buchwald-Hartwig Amination Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_adduct [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ OA_complex->Amine_adduct Amine Coordination (HNR₂) Amido_complex L-Pd(II)(Ar)(NR₂) Amine_adduct->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination (Ar-NR₂)

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2-Chloro-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of kinase inhibitors using 2-chloro-4,6-dimethoxypyrimidine as a key starting material. The protocols detailed herein focus on the synthesis of a precursor to a Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitor, leveraging the reactivity of the pyrimidine scaffold.

Introduction

This compound is a versatile heterocyclic building block in medicinal chemistry. The presence of a reactive chlorine atom at the 2-position allows for facile nucleophilic substitution, a common strategy in the synthesis of kinase inhibitors. The dimethoxy groups at the 4- and 6-positions influence the electronic properties of the pyrimidine ring and can be retained in the final molecule or modified in subsequent synthetic steps. This document outlines the conversion of this compound to 2-amino-4,6-dimethoxypyrimidine, a crucial intermediate for the synthesis of various kinase inhibitors, including those with a 7H-pyrrolo[2,3-d]pyrimidine core, such as the CDK4/6 inhibitor Ribociclib.

Protein kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] CDK4 and CDK6 are key regulators of the cell cycle, and their inhibition is a validated therapeutic strategy in certain types of cancer.[2][3]

Experimental Protocols

The following protocols describe the synthesis of a key intermediate, 2-amino-4,6-dimethoxypyrimidine, from this compound, and a general method for the subsequent construction of a 7H-pyrrolo[2,3-d]pyrimidine scaffold, a common core in many kinase inhibitors.

Protocol 1: Synthesis of 2-Amino-4,6-dimethoxypyrimidine

This protocol describes the conversion of this compound to 2-amino-4,6-dimethoxypyrimidine via a pressurized ammoniation reaction.[4]

Materials:

  • This compound

  • Ammonia (liquid or gas)

  • Autoclave

  • Solvent (e.g., methanol)

  • Standard glassware for organic synthesis

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a high-pressure autoclave, charge this compound and a suitable solvent such as methanol.

  • Introduce ammonia into the autoclave. The reaction is carried out under pressure.

  • Heat the reaction mixture to the desired temperature and maintain for a sufficient time to ensure complete conversion.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Carefully vent the excess ammonia.

  • The product, 2-amino-4,6-dimethoxypyrimidine, will precipitate out of the solution upon cooling.

  • Collect the solid product by filtration and wash with a cold solvent.

  • Dry the product in a vacuum oven.

Quantitative Data:

Starting MaterialReagentProductYieldPurityReference
This compoundAmmonia2-Amino-4,6-dimethoxypyrimidineHighHigh[4]
Protocol 2: General Synthesis of a 7H-pyrrolo[2,3-d]pyrimidine Core

This protocol outlines a general strategy for the construction of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a key component of many kinase inhibitors, starting from an aminopyrimidine intermediate. This is an illustrative synthesis, and specific conditions may need to be optimized.

Materials:

  • 2-Amino-4,6-dimethoxypyrimidine (from Protocol 1)

  • A suitable three-carbon building block (e.g., a protected propargyl aldehyde or a related synthon)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine)

  • Anhydrous, deoxygenated solvent (e.g., DMF or THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and heating plate

  • Chromatography equipment for purification

Procedure:

  • Sonogashira Coupling: To a dry Schlenk flask under an inert atmosphere, add 2-amino-4,6-dimethoxypyrimidine, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, deoxygenated solvent, followed by the base and the terminal alkyne building block via syringe.

  • Stir the reaction mixture at an appropriate temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with an aqueous solution to remove the amine hydrohalide salt.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Cyclization: The resulting alkyne-substituted pyrimidine is then subjected to a cyclization reaction to form the 7H-pyrrolo[2,3-d]pyrimidine ring. This can be achieved under various conditions, often with a base or a transition metal catalyst.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 7H-pyrrolo[2,3-d]pyrimidine derivative.

Quantitative Data for a Representative Sonogashira Coupling:

Aryl HalideAlkyneCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-4-bromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ (5 mol%)Et₃NDMF801285[5]
4-IodopyridinesTerminal AlkynesPdCl₂(PPh₃)₂ (5 mol%)Et₃NDMF65-Good to Excellent[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CDK4/6 signaling pathway, a key target for the kinase inhibitors synthesized from pyrimidine derivatives, and a general experimental workflow for their synthesis.

CDK4_6_Signaling_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) Receptor Receptor Tyrosine Kinase Mitogens->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD Upregulates Transcription CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylates Rb_E2F Rb-E2F Complex CDK46_CyclinD->Rb_E2F Phosphorylates Rb, Releasing E2F p16 p16 (INK4a) p16->CDK46_CyclinD Inhibits Rb->Rb_E2F E2F E2F E2F->Rb_E2F G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Drives Transcription pRb p-Rb Inhibitor CDK4/6 Inhibitor (e.g., Ribociclib) Inhibitor->CDK46_CyclinD Inhibits

Caption: CDK4/6-Cyclin D Signaling Pathway.

Synthesis_Workflow Start This compound Step1 Pressurized Ammoniation Start->Step1 Intermediate1 2-Amino-4,6-dimethoxypyrimidine Step1->Intermediate1 Step2 Sonogashira Coupling Intermediate1->Step2 Intermediate2 Alkyne-substituted Pyrimidine Step2->Intermediate2 Step3 Cyclization Intermediate2->Step3 Intermediate3 7H-pyrrolo[2,3-d]pyrimidine Core Step3->Intermediate3 Step4 Further Functionalization (e.g., Coupling Reactions) Intermediate3->Step4 FinalProduct Kinase Inhibitor Step4->FinalProduct

Caption: General Synthetic Workflow.

References

Application Notes and Protocols for Nucleophilic Substitution on 2-Chloro-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,6-dimethoxypyrimidine is a versatile heterocyclic compound widely utilized as a building block in the synthesis of a diverse range of biologically active molecules, particularly in the fields of medicinal chemistry and agrochemicals. The electron-deficient nature of the pyrimidine ring, further activated by the presence of the chlorine atom at the 2-position, makes it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a variety of functional groups, including amino, alkoxy, thio, and carbon-based substituents, providing a powerful tool for the generation of compound libraries for drug discovery and development.

These application notes provide detailed protocols for the nucleophilic substitution on this compound with a range of common nucleophiles. Additionally, alternative methods such as palladium-catalyzed cross-coupling reactions are presented to offer a broader synthetic toolbox for the functionalization of this important scaffold.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. In the first step, the nucleophile attacks the electron-deficient carbon atom at the 2-position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring, with significant stabilization provided by the ring nitrogen atoms. In the second, typically rapid, step, the chloride ion is eliminated as a leaving group, and the aromaticity of the pyrimidine ring is restored, yielding the 2-substituted-4,6-dimethoxypyrimidine product.

SNAr_Mechanism sub This compound meisenheimer Meisenheimer Complex sub->meisenheimer + Nu⁻ nuc Nucleophile (Nu⁻) product 2-Substituted-4,6-dimethoxypyrimidine meisenheimer->product - Cl⁻ lg Chloride (Cl⁻)

Caption: General mechanism for the nucleophilic aromatic substitution on this compound.

Experimental Protocols

Protocol 1: Amination with Ammonia

This protocol describes the synthesis of 2-amino-4,6-dimethoxypyrimidine, a key intermediate for many pharmaceutical and agrochemical compounds.

Materials:

  • This compound

  • Ammonia (aqueous or gas)

  • Solvent (e.g., methanol, ethanol, or water)

  • Autoclave or sealed reaction vessel

  • Standard work-up and purification reagents and equipment

Procedure:

  • In a high-pressure autoclave, place this compound.

  • Add a suitable solvent, such as methanol or water.

  • Introduce ammonia into the autoclave. The reaction can be performed with aqueous ammonia or by bubbling ammonia gas into the reaction mixture.

  • Seal the autoclave and heat the reaction mixture to the desired temperature (typically 100-150°C).

  • Maintain the reaction at this temperature with stirring for the required duration (typically 4-8 hours).

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia.

  • The product often precipitates out of the solution upon cooling.

  • Isolate the solid product by filtration, wash with water, and dry under vacuum to afford 2-amino-4,6-dimethoxypyrimidine.[1]

Protocol 2: Substitution with Thiolates

This protocol outlines the reaction of this compound with a thiol to form a 2-(alkyl/arylthio)pyrimidine derivative.

Materials:

  • This compound

  • Thiol (e.g., sodium methyl mercaptide)

  • Solvent (e.g., methanol)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional

  • Standard work-up and purification reagents and equipment

Procedure:

  • To a solution of this compound in a suitable solvent such as methanol, add the thiol or thiolate salt.

  • If starting from a neutral thiol, a base such as sodium hydroxide or sodium methoxide should be added to generate the thiolate in situ.

  • Optionally, a phase-transfer catalyst like tetrabutylammonium bromide can be added to facilitate the reaction.

  • Heat the reaction mixture to a moderate temperature (e.g., 45-50°C) and stir for the required time (typically 2-4 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated by quenching the reaction with water, followed by extraction with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 3: Substitution with Alkoxides

This protocol describes the synthesis of 2-alkoxy-4,6-dimethoxypyrimidines via reaction with an alkoxide.

Materials:

  • This compound

  • Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide)

  • Corresponding alcohol as solvent (e.g., methanol, ethanol)

  • Standard work-up and purification reagents and equipment

Procedure:

  • Dissolve this compound in the corresponding anhydrous alcohol (e.g., methanol for reaction with sodium methoxide).

  • Add the sodium alkoxide to the solution. The reaction is often exothermic, so the addition may need to be controlled.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for the required duration (typically 1-6 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, neutralize the mixture with an acid (e.g., acetic acid or dilute HCl).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation: Summary of Nucleophilic Substitution Reactions

NucleophileReagents and ConditionsProductYield (%)Reference
AmmoniaNH₃, H₂O, Autoclave, 100-150°C, 4-8 h2-Amino-4,6-dimethoxypyrimidineHigh[1]
Sodium methyl mercaptideNaSMe, Methanol, 45-50°C, 2 h4,6-Dimethoxy-2-(methylthio)pyrimidine95.6
Sodium MethoxideNaOMe, Methanol, Reflux2,4,6-Trimethoxypyrimidine-

Note: Yields are approximate and may vary depending on the specific reaction conditions and purification methods.

Alternative Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

For the formation of C-C bonds, which is challenging via classical SNAr with carbon nucleophiles, palladium-catalyzed cross-coupling reactions are a powerful alternative. Reactions such as Suzuki, Stille, and Hiyama couplings can be employed to introduce aryl, heteroaryl, or vinyl groups at the 2-position of the pyrimidine ring.

General Protocol for Hiyama Cross-Coupling:

  • In a reaction vessel, combine this compound, an organosilane (e.g., trimethoxy(phenyl)silane), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand), and a fluoride source (e.g., TBAF).

  • Add a suitable solvent (e.g., THF or dioxane).

  • Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-120°C).

  • Monitor the reaction until completion.

  • Perform a standard aqueous work-up and purify the product by column chromatography.

Experimental Workflow

experimental_workflow start Start combine Combine this compound, Nucleophile, Solvent, and Base (if needed) start->combine react Heat and Stir Reaction Mixture combine->react monitor Monitor Reaction Progress (TLC/LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up and Extraction monitor->workup Complete purify Purify Crude Product (Recrystallization/Chromatography) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for nucleophilic substitution on this compound.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-Chloro-4,6-dimethoxypyrimidine. This versatile building block is a key intermediate in the synthesis of numerous compounds relevant to the pharmaceutical and agrochemical industries. The following sections detail the principles and experimental procedures for several major classes of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings.

The protocols provided are general procedures adapted from established methods for similar substrates and may require optimization for specific coupling partners.

Suzuki-Miyaura Coupling

Application Note:

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between sp²-hybridized carbon atoms.[1] For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the C2 position, yielding 2-aryl-4,6-dimethoxypyrimidines. The reaction is catalyzed by a palladium(0) complex, typically generated in situ, and requires a base to facilitate the transmetalation step.[1] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.[2][3] Microwave-assisted procedures can significantly shorten reaction times.[2][3][4]

General Catalytic Cycle for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxiAdd Oxidative Addition Complex Pd0->OxiAdd Ar'-X Transmetal Transmetalation Complex OxiAdd->Transmetal Ar-B(OR)₂ (Base) OxiAdd_label Oxidative Addition RedElim Reductive Elimination Complex Transmetal->RedElim Transmetal_label Transmetalation RedElim->Pd0 Ar-Ar' RedElim_label Reductive Elimination Product 2-Aryl-4,6-dimethoxy- pyrimidine RedElim->Product ArX 2-Chloro-4,6-dimethoxy- pyrimidine ArX->OxiAdd ArB Arylboronic Acid ArB->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary (Suzuki-Miyaura Coupling):

The following table summarizes typical reaction conditions adapted from protocols for similar dichloropyrimidine substrates.[2][4]

Coupling PartnerPd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)TimeYield (%)
Phenylboronic acidPd(PPh₃)₄ (0.5-5)-K₂CO₃ (3)1,4-Dioxane/H₂O10015 min (MW)Good to Excellent
4-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃ (3)1,4-Dioxane/H₂O10015 min (MW)~95
3-Furylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃ (3)1,4-Dioxane/H₂O10015 min (MW)~88
Thiophen-2-boronic acidPd(PPh₃)₄ (0.5)-K₂CO₃ (3)1,4-Dioxane/H₂O10015 min (MW)Low to No Reaction

Experimental Protocol (General Procedure): [2][4]

  • Setup: To a microwave reactor vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.005 mmol, 0.5 mol%).

  • Solvent Addition: Add a mixture of 1,4-dioxane (4 mL) and water (2 mL).

  • Inerting: Seal the vessel and purge with argon or nitrogen gas for 5-10 minutes.

  • Reaction: Place the vessel in a microwave reactor and heat to 100 °C for 15 minutes with stirring.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-aryl-4,6-dimethoxypyrimidine.

Buchwald-Hartwig Amination

Application Note:

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[5][6] This palladium-catalyzed reaction couples aryl halides with primary or secondary amines, providing a powerful route to synthesize 2-amino-4,6-dimethoxypyrimidine derivatives.[5] These products are valuable intermediates, particularly in the synthesis of herbicides and pharmaceuticals. The reaction typically employs a palladium precatalyst, a bulky electron-rich phosphine ligand (such as Xantphos or RuPhos), and a strong, non-nucleophilic base like sodium tert-butoxide.[7][8]

General Catalytic Cycle for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OxiAdd Oxidative Addition Complex Pd0->OxiAdd Ar-Cl AmineCoord Amine Coordination OxiAdd->AmineCoord R₂NH AmidoForm Palladium Amido Complex AmineCoord->AmidoForm Base (-H-Base⁺) AmidoForm->Pd0 Ar-NR₂ (Reductive Elimination) Product 2-Amino-4,6-dimethoxy- pyrimidine Derivative AmidoForm->Product ArCl 2-Chloro-4,6-dimethoxy- pyrimidine ArCl->OxiAdd Amine Primary or Secondary Amine Amine->AmineCoord Base Base (e.g., NaOtBu) Base->AmineCoord

Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.

Quantitative Data Summary (Buchwald-Hartwig Amination):

The following table summarizes typical reaction conditions adapted from protocols for similar chloro-heteroaryl substrates.[5][9]

AminePd-Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene100-11012-24
AnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene100-11012-24
BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)1,4-Dioxane10012-24
DiethylaminePd₂(dba)₃ (2)RuPhos (4)LiHMDS (1.5)THF8012-24

Experimental Protocol (General Procedure): [5][9]

  • Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the phosphine ligand (e.g., Xantphos, 0.04 mmol) to a dry Schlenk tube.

  • Reagent Addition: To the same tube, add sodium tert-butoxide (NaOtBu, 1.4 mmol), this compound (1.0 mmol), and the desired amine (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (to achieve a concentration of ~0.2 M with respect to the pyrimidine).

  • Inerting: Seal the tube, remove it from the glovebox, and place it under a positive pressure of argon or nitrogen.

  • Reaction: Heat the reaction mixture in a preheated oil bath at 110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Sonogashira Coupling

Application Note:

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp² and sp carbon atoms, specifically coupling aryl or vinyl halides with terminal alkynes.[10][11] This reaction provides access to 2-alkynyl-4,6-dimethoxypyrimidines, which are versatile intermediates for further synthetic transformations. The reaction is unique in its use of a dual catalytic system, employing both a palladium complex and a copper(I) salt (typically CuI) as a co-catalyst.[10] An amine, such as triethylamine or diisopropylamine, serves as both the base and, often, the solvent.[12]

General Catalytic Cycle for Sonogashira Coupling:

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxiAdd Ar-Pd(II)-Cl(L₂) Pd0->OxiAdd Ar-Cl RedElim [Ar-Pd(II)-(C≡CR)]L₂ OxiAdd->RedElim Cu-C≡CR (Transmetalation) RedElim->Pd0 Ar-C≡CR (Reductive Elimination) Product_output 2-Alkynyl-4,6-dimethoxy- pyrimidine RedElim->Product_output Alkyne H-C≡CR PiComplex [H-C≡CR]·Cu(I) Alkyne->PiComplex Cu(I) CuAcetylide Cu-C≡CR PiComplex->CuAcetylide Base (-H-Base⁺) CuAcetylide->OxiAdd ArCl_input 2-Chloro-4,6-dimethoxy- pyrimidine ArCl_input->OxiAdd Alkyne_input Terminal Alkyne Alkyne_input->Alkyne

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

Quantitative Data Summary (Sonogashira Coupling):

The following table summarizes typical reaction conditions adapted from general Sonogashira protocols.[9][13]

AlkynePd-Catalyst (mol%)Cu-Cocatalyst (mol%)BaseSolventTemp (°C)Time (h)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60-806-12
TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60-806-12
1-HexynePd(PPh₃)₄ (3)CuI (5)DIPADMF808-16
Propargyl alcoholPd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF/Et₃N6512

Experimental Protocol (General Procedure): [9]

  • Setup: To a dry Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol), and copper(I) iodide (CuI) (0.04 mmol).

  • Inerting: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 2.0 mmol) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 65 °C and stir for 6-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: After cooling, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Other Cross-Coupling Reactions

Application Note:

While Suzuki, Buchwald-Hartwig, and Sonogashira couplings are the most common, other palladium-catalyzed reactions can also be applied to this compound.

  • Heck Reaction: Couples the pyrimidine with an alkene to form a C-C bond, yielding 2-alkenyl-4,6-dimethoxypyrimidines. The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., Et₃N or K₂CO₃).[14]

  • Stille Coupling: Utilizes an organotin reagent (R-SnBu₃) to form a C-C bond. While highly versatile and tolerant of many functional groups, the toxicity of organotin compounds is a significant drawback.[12]

  • Hiyama Coupling: Employs an organosilane, which is activated by a fluoride source (e.g., TBAF). This method is a less toxic alternative to Stille coupling.

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Flask (Pyrimidine, Catalyst, Ligand, Base) B 2. Seal and Purge (Inert Atmosphere) A->B C 3. Add Liquids (Solvent, Coupling Partner) B->C D 4. Heat and Stir (Monitor by TLC/LC-MS) C->D E 5. Quench Reaction D->E F 6. Liquid-Liquid Extraction E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I Final Product H->I

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Disclaimer: The provided protocols are intended as a general guide. All laboratory work should be performed by trained professionals in a suitable environment with appropriate safety precautions. Reaction conditions, including catalyst, ligand, base, solvent, temperature, and time, may require optimization for specific substrates to achieve desired outcomes.

References

Application of 2-Chloro-4,6-dimethoxypyrimidine in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4,6-dimethoxypyrimidine is a pivotal intermediate in the synthesis of a range of modern agrochemicals, particularly herbicides. Its versatile chemical structure allows for the creation of potent and selective herbicides that are crucial for effective weed management in global agriculture. This document provides detailed application notes, experimental protocols for the synthesis of key herbicides, and an overview of their mechanisms of action, including relevant signaling pathways. The information is intended to guide researchers and professionals in the development of novel crop protection agents.

Introduction

This compound serves as a fundamental building block for several classes of herbicides, most notably the pyrimidinylthiobenzoates and sulfonylureas. These herbicides are known for their high efficacy at low application rates and their targeted action on specific weed species, contributing to improved crop yields and sustainable agricultural practices. The primary mode of action for many of these herbicides is the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants. A secondary target that can be affected by pyrimidine-derived compounds is dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine biosynthesis.

Key Agrochemicals Synthesized from this compound

Several commercially significant herbicides are synthesized using this compound as a key precursor. These include:

  • Bispyribac-sodium: A post-emergence herbicide used to control grasses, sedges, and broad-leaved weeds, particularly in rice cultivation.[1]

  • Pyrithiobac-sodium: A selective, post-emergence herbicide for the control of broad-leaved weeds in cotton and other crops.

  • Pyribenzoxim: A broad-spectrum herbicide effective against grassy and broadleaf weeds in rice and wheat fields.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the aforementioned herbicides.

Synthesis of Bispyribac-sodium

Bispyribac-sodium is synthesized via a condensation reaction between this compound and 2,6-dihydroxybenzoic acid.[2]

Reaction Scheme:

Synthesis_of_Bispyribac_sodium This compound This compound Bispyribac-sodium Bispyribac-sodium This compound->Bispyribac-sodium + 2,6-dihydroxybenzoic acid K2CO3, Toluene/1,4-dioxane Reflux, 8-10h 2,6-dihydroxybenzoic_acid 2,6-dihydroxybenzoic acid

Caption: Synthesis of Bispyribac-sodium.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
This compound174.584.38 g25.0 mmol
2,6-dihydroxybenzoic acid154.121.93 g12.6 mmol
Potassium carbonate (K₂CO₃)138.215.17 g37.5 mmol
Sodium methylsulfinate102.090.66 g6.3 mmol
Toluene-30 ml-
1,4-dioxane-5 ml-
10% Hydrochloric acid-As needed-
Water-30 ml-

Procedure:

  • To a reaction vessel, add this compound (4.38 g, 25.0 mmol), 2,6-dihydroxybenzoic acid (1.93 g, 12.6 mmol), potassium carbonate (5.17 g, 37.5 mmol), sodium methylsulfinate (0.66 g, 6.3 mmol), toluene (30 ml), and 1,4-dioxane (5 ml).

  • Heat the mixture to reflux and maintain for 8-10 hours.

  • After cooling, filter the reaction mixture and wash the filter cake with toluene.

  • Dry the filter cake under vacuum and then dissolve it in 30 ml of water.

  • Adjust the pH of the aqueous solution to 1-3 with 10% hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain Bispyribac as an off-white solid.

  • The sodium salt can be obtained by reacting with a sodium base.

Quantitative Data:

ProductYield (%)Melting Point (°C)
Bispyribac84.1147.5-150.5
Synthesis of Pyrithiobac-sodium

Pyrithiobac-sodium is synthesized by the reaction of this compound with 2-chloro-6-mercaptobenzoic acid.

Reaction Scheme:

Synthesis_of_Pyrithiobac_sodium This compound This compound Pyrithiobac-sodium Pyrithiobac-sodium This compound->Pyrithiobac-sodium + 2-chloro-6-mercaptobenzoic acid Na2CO3, Acetonitrile 80°C, 24h 2-chloro-6-mercaptobenzoic_acid 2-chloro-6-mercaptobenzoic acid

Caption: Synthesis of Pyrithiobac-sodium.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
This compound174.588.76 g50.0 mmol
2-chloro-6-mercaptobenzoic acid188.629.45 g50.0 mmol
Sodium carbonate (Na₂CO₃)105.999.75 g75.0 mmol
Sodium p-toluenesulfinate178.182.67 g15.0 mmol
Acetonitrile-80 ml-
10% Hydrochloric acid-As needed-
Water-80 ml-

Procedure:

  • In a reaction flask, combine this compound (8.76 g, 50.0 mmol), 2-chloro-6-mercaptobenzoic acid (9.45 g, 50.0 mmol), sodium carbonate (9.75 g, 75.0 mmol), sodium p-toluenesulfinate (2.67 g, 15.0 mmol), and acetonitrile (80 ml).

  • Heat the reaction mixture to 80°C and maintain for 24 hours.

  • Cool the reaction and filter. Wash the filter cake with acetonitrile.

  • Dry the filter cake under vacuum and dissolve it in 80 ml of water.

  • Acidify the solution to a pH of 1-2 with 10% hydrochloric acid.

  • Filter the resulting precipitate, wash with water, and dry to yield Pyrithiobac-sodium as a yellow solid.

Quantitative Data:

ProductYield (%)Melting Point (°C)
Pyrithiobac-sodium80.2232.2-234.6
Synthesis of Pyribenzoxim

Pyribenzoxim can be synthesized from Bispyribac through a reaction with diphenylketoxime.

Reaction Scheme:

Synthesis_of_Pyribenzoxim Bispyribac Bispyribac Pyribenzoxim Pyribenzoxim Bispyribac->Pyribenzoxim + Diphenylketoxime EDCI, 4-PPY, 1,2-dichloroethane Room Temp, 18h Diphenylketoxime Diphenylketoxime

Caption: Synthesis of Pyribenzoxim from Bispyribac.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Bispyribac430.3743.0 g100 mmol
Diphenylketoxime197.2429.1 g150 mmol
EDCI191.7023.3 g150 mmol
4-PPY84.142.53 g30 mmol
1,2-dichloroethane-788 ml-
Toluene-As needed-

Procedure:

  • In a 1.5 L reaction flask under a nitrogen atmosphere, dissolve Bispyribac (43.0 g, 100 mmol), diphenylketoxime (29.1 g, 150 mmol), EDCI (23.3 g, 150 mmol), and 4-PPY (2.53 g, 30 mmol) in 1,2-dichloroethane (788 ml).[3]

  • Stir the reaction mixture at room temperature for 18 hours.[3]

  • Filter the reaction mixture.

  • Concentrate the filtrate under reduced pressure to recover the 1,2-dichloroethane and obtain the crude Pyribenzoxim product.

  • Recrystallize the crude product from toluene to yield white crystalline Pyribenzoxim.[3]

Quantitative Data:

ProductYield (%)
Pyribenzoxim90.7

Mechanism of Action

Inhibition of Acetolactate Synthase (ALS)

Herbicides derived from this compound, such as Bispyribac-sodium, primarily act by inhibiting the acetolactate synthase (ALS) enzyme.[1] ALS is the first and rate-limiting enzyme in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[4][5]

Signaling Pathway of ALS Inhibition:

ALS_Inhibition_Pathway cluster_herbicide_action Herbicide Action cluster_biosynthesis Biosynthesis Pathway cluster_downstream_effects Downstream Effects Herbicide Pyrimidine-based Herbicide ALS Acetolactate Synthase (ALS) Herbicide->ALS Inhibits BCAA_depletion Depletion of Branched-Chain Amino Acids ALS->BCAA_depletion Blockage of pathway Pyruvate Pyruvate BCAAs Valine, Leucine, Isoleucine Pyruvate->BCAAs ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->BCAAs ALS Protein_synthesis_inhibition Inhibition of Protein Synthesis BCAA_depletion->Protein_synthesis_inhibition Cell_division_arrest Cell Division Arrest Protein_synthesis_inhibition->Cell_division_arrest Plant_death Plant Death Cell_division_arrest->Plant_death

Caption: ALS inhibition pathway.

The inhibition of ALS leads to a rapid depletion of these essential amino acids.[6] This deficiency halts protein synthesis, which is critical for cell division and growth.[4][6] Consequently, the plant's growth is arrested, leading to symptoms like chlorosis, necrosis, and ultimately, death.[7]

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Some pyrimidine derivatives have also been shown to target dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the production of nucleotides required for DNA and RNA synthesis.

Signaling Pathway of DHODH Inhibition:

DHODH_Inhibition_Pathway cluster_herbicide_action Herbicide Action cluster_biosynthesis Pyrimidine Biosynthesis cluster_downstream_effects Downstream Effects Herbicide Pyrimidine-based Compound DHODH Dihydroorotate Dehydrogenase (DHODH) Herbicide->DHODH Inhibits Pyrimidine_depletion Depletion of Pyrimidines DHODH->Pyrimidine_depletion Blockage of pathway Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Pyrimidines Pyrimidines (U, C, T) Orotate->Pyrimidines DNA_RNA_synthesis_inhibition Inhibition of DNA & RNA Synthesis Pyrimidine_depletion->DNA_RNA_synthesis_inhibition Cell_proliferation_arrest Cell Proliferation Arrest DNA_RNA_synthesis_inhibition->Cell_proliferation_arrest Plant_death Plant Death Cell_proliferation_arrest->Plant_death

Caption: DHODH inhibition pathway.

Inhibition of DHODH disrupts the synthesis of orotate, a crucial precursor for pyrimidine nucleotides.[8] This leads to a "pyrimidine starvation" state, which halts DNA and RNA synthesis, thereby arresting cell proliferation and leading to the death of the plant.[8]

Conclusion

This compound is a cornerstone intermediate for the synthesis of highly effective and selective herbicides. The protocols and mechanisms described herein provide a comprehensive resource for researchers in the agrochemical field. Understanding these synthetic routes and biological pathways is essential for the development of new and improved weed management solutions to address the ongoing challenges in agriculture, such as herbicide resistance. Further research into the structure-activity relationships of derivatives of this compound could lead to the discovery of next-generation herbicides with enhanced efficacy and environmental profiles.

References

Synthesis of Polysubstituted Pyrimidines: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of polysubstituted pyrimidines, a crucial scaffold in medicinal chemistry and drug discovery. The following application notes cover three robust and versatile methodologies: Microwave-Assisted Suzuki-Miyaura Cross-Coupling, the Biginelli three-component condensation, and a metal-free one-pot synthesis. Each section includes detailed experimental procedures, quantitative data summarized in tables for easy comparison, and a visual representation of the workflow.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of Dichloropyrimidines

This protocol details the efficient synthesis of C4-substituted pyrimidines via a microwave-assisted Suzuki-Miyaura cross-coupling reaction. Microwave irradiation significantly reduces reaction times and can improve yields.[1][2] The regioselective nature of this reaction on 2,4-dichloropyrimidine allows for the specific synthesis of 4-arylpyrimidines.[1]

Experimental Protocol

Materials:

  • 2,4-Dichloropyrimidine

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)

  • Base (e.g., Potassium carbonate - K₂CO₃)

  • Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v)

  • 10 mL microwave reactor vials with stir bars

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [2]

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add 2,4-dichloropyrimidine (0.5 mmol, 1.0 eq), the desired arylboronic acid (0.5 mmol, 1.0 eq), and potassium carbonate (1.5 mmol, 3.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

  • Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[1]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.

Data Presentation: Optimization of Reaction Conditions and Substrate Scope

The following tables summarize the optimization of various parameters for the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid.

Table 1: Catalyst Screening [2]

Catalyst (5 mol%)Yield (%)
Pd(PPh₃)₄65
Pd(dppf)Cl₂58
Pd(OAc)₂35
PdCl₂(PPh₃)₂42
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.

Table 2: Selected Substrate Scope and Yields [3]

Arylboronic AcidProductYield (%)
Phenylboronic acid2-Chloro-4-phenylpyrimidine80
4-Methylphenylboronic acid2-Chloro-4-(p-tolyl)pyrimidine85
4-Methoxyphenylboronic acid2-Chloro-4-(4-methoxyphenyl)pyrimidine82
3-Chlorophenylboronic acid2-Chloro-4-(3-chlorophenyl)pyrimidine75
Reaction Conditions: 2,4-dichloropyrimidine (1.0 eq), arylboronic acid (1.0 eq), Pd(PPh₃)₄ (0.5 mol%), K₂CO₃ (3.0 eq), 1,4-dioxane/H₂O (2:1), 100 °C, 15 min, microwave irradiation.

Experimental Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification A Add 2,4-Dichloropyrimidine, Arylboronic Acid, K₂CO₃ B Add Pd(PPh₃)₄ Catalyst A->B C Add Degassed 1,4-Dioxane/H₂O B->C D Seal Vial C->D E Irradiate at 100 °C for 15 min D->E F Cool to RT E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry, Filter, Concentrate H->I J Column Chromatography I->J K Pure Product J->K

Workflow for Microwave-Assisted Suzuki Coupling.

Protocol 2: Biginelli Three-Component Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[4] This protocol describes a catalyst- and solvent-free approach using ball milling, which is an environmentally benign method.[4]

Experimental Protocol

Materials:

  • Aldehyde (e.g., Benzaldehyde)

  • β-Ketoester (e.g., Ethyl acetoacetate)

  • Urea or Thiourea

  • Planetary ball mill with tempered steel vials and balls

Procedure: [4]

  • Place an equimolar amount of the aldehyde (e.g., benzaldehyde, 0.02 mol), ethyl acetoacetate (0.02 mol), and urea (0.02 mol) into a tempered steel vial.

  • Add tempered steel balls with a ball-to-reagent weight ratio of 8.

  • Close the vials and place them in a planetary ball mill.

  • Set the mill to 750 rpm and mill for 30 minutes.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the 3,4-dihydropyrimidine product is typically obtained in pure form without the need for further purification.

Data Presentation: Substrate Scope and Yields under Ball Milling Conditions

Table 3: Synthesis of Dihydropyrimidine Derivatives via Ball Milling [4]

AldehydeAmide SourceProductTime (min)Yield (%)
BenzaldehydeUrea5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one30>98
4-ChlorobenzaldehydeUrea4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one30>98
4-MethoxybenzaldehydeUrea5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one40>98
BenzaldehydeThiourea5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thione40>98
Reaction Conditions: Aldehyde (0.02 mol), ethyl acetoacetate (0.02 mol), urea/thiourea (0.02 mol), planetary ball mill at 750 rpm.

Experimental Workflow

Biginelli_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Ball Milling cluster_workup Product Isolation A Add Aldehyde, Ethyl Acetoacetate, and Urea to Vial B Add Steel Balls A->B C Close Vial B->C D Mill at 750 rpm for 30-40 min C->D E Monitor by TLC D->E F Pure Product E->F MCR_Workflow cluster_reaction One-Pot Reaction cluster_workup Work-up cluster_purification Purification A Combine Amidine HCl, Aldehyde, Acetylacetone, and KOH in Ethanol B Reflux for 12 hours A->B C Monitor by TLC B->C D Cool to RT C->D E Remove Solvent D->E F Extract with Ethyl Acetate E->F G Wash with NaHCO₃ and Brine F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Product I->J

References

Application of 2-Chloro-4,6-dimethoxypyrimidine in the Synthesis of Antiviral Agents: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine scaffolds are fundamental heterocyclic motifs present in a vast array of biologically active compounds, including several clinically significant antiviral drugs. The strategic functionalization of the pyrimidine ring allows for the modulation of a molecule's physicochemical properties and its interaction with biological targets. 2-Chloro-4,6-dimethoxypyrimidine serves as a versatile intermediate in organic synthesis. The presence of a reactive chlorine atom at the 2-position, activated by the ring nitrogens, and two methoxy groups at the 4- and 6-positions, makes it a valuable precursor for the synthesis of diverse pyrimidine derivatives. While its primary documented application lies in the synthesis of herbicides, its chemical reactivity lends itself to the construction of compound libraries for antiviral screening. This document provides an overview of the synthesis of this compound and explores its potential application in the synthesis of antiviral agents through nucleophilic substitution reactions, a common strategy in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. One common method involves the chlorination of 2-amino-4,6-dimethoxypyrimidine. Alternatively, it can be synthesized from malononitrile as a starting material. A patented method describes a synthetic route starting from malononitrile, methanol, acetyl chloride, and cyanamide to produce an intermediate, which is then reacted with hydrogen chloride to yield this compound.

Table 1: Synthesis of this compound - Example Reaction Data

Starting MaterialKey ReagentsProductPurityYieldReference
3-amino-3-methoxy-N-nitrile-2-propionamidineMethanol, Hydrogen chlorideThis compound99.5%77%CN107759528B

Application in the Synthesis of 2-Amino-4,6-dimethoxypyrimidine Derivatives

A primary application of this compound in synthetic chemistry is its conversion to 2-amino-4,6-dimethoxypyrimidine and its derivatives through nucleophilic substitution of the chlorine atom with various amines. These amino-pyrimidine derivatives are key building blocks for more complex heterocyclic systems with potential biological activities.

G A This compound C 2-Amino-(R)-4,6-dimethoxypyrimidine A->C Nucleophilic Substitution B Amine (R-NH2) B->C

Caption: General reaction scheme for the synthesis of 2-amino-substituted pyrimidines.

Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol describes a general method for the synthesis of 2-N-substituted-4,6-dimethoxypyrimidines from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., aniline, benzylamine, morpholine)

  • Solvent (e.g., ethanol, isopropanol, acetonitrile, or DMF)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Stirring hotplate

  • Round-bottom flask

  • Condenser

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol), add the desired amine (1.1-1.5 eq) and a base (1.5-2.0 eq) such as triethylamine.

  • Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-N-substituted-4,6-dimethoxypyrimidine.

Potential Antiviral Applications: Synthesis of Fused Pyrimidine Systems

While direct synthesis of commercial antiviral drugs from this compound is not extensively documented, its reactivity allows for the construction of heterocyclic cores known to exhibit antiviral properties. For example, it can be a precursor for pyrimido[1,2-a]benzimidazoles, a class of compounds that has been investigated for various pharmacological activities, including antiviral effects.

The synthesis would involve a multi-step process, starting with the substitution of the chlorine with a suitable nucleophile that can then undergo cyclization.

G cluster_0 Hypothetical Synthetic Pathway A This compound C Intermediate Adduct A->C Nucleophilic Substitution B 2-Aminobenzimidazole B->C D Pyrimido[1,2-a]benzimidazole Derivative C->D Intramolecular Cyclization

Caption: Hypothetical pathway to pyrimido[1,2-a]benzimidazoles.

Antiviral Activity Data of Structurally Related Pyrimidine Derivatives

Although specific antiviral data for compounds directly synthesized from this compound is scarce in the literature, data for other substituted pyrimidines highlights the potential of this scaffold. The following table summarizes antiviral activities of various pyrimidine derivatives against different viruses. It is important to note that these compounds were not necessarily synthesized from this compound but serve to illustrate the antiviral potential of the pyrimidine core.

Table 2: Antiviral Activity of Selected Pyrimidine Derivatives

Compound ClassVirusAssayActivity (EC₅₀/IC₅₀)Reference
2-Amino-4-(ω-hydroxyalkylamino)pyrimidine derivativesInfluenza A and BPlaque Reduction0.01-0.1 µMAntiviral Research, 1999, 42(2), 121-137
6-[2-(Phosphonomethoxy)alkoxy]pyrimidinesHIV-1, HIV-2MT-4 cells0.4-5 µMJournal of Medicinal Chemistry, 2002, 45(9), 1918-1929
5-Substituted 2-amino-4,6-dichloropyrimidinesBroad range (Herpes, Picorna, Pox)Virus Replication InhibitionNot specifiedMarcialis et al., 1973, 1974

Conclusion

This compound is a valuable and reactive intermediate. While its direct application in the synthesis of currently marketed antiviral drugs is not well-documented, its chemical properties make it a suitable starting material for the generation of libraries of substituted pyrimidines. The nucleophilic substitution of the 2-chloro position provides a straightforward method to introduce diverse functionalities. Further exploration of the reaction of this compound with various nucleophiles and subsequent chemical transformations could lead to the discovery of novel pyrimidine derivatives with potent antiviral activities. The protocols and data presented herein for related compounds can serve as a guide for researchers in the design and synthesis of new antiviral candidates based on the 4,6-dimethoxypyrimidine scaffold.

Application Notes and Protocols for the Large-Scale Preparation of 4,6-dimethoxy-2-methylsulfonylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,6-dimethoxy-2-methylsulfonylpyrimidine (DMSP) is a crucial intermediate in the synthesis of various agrochemicals, particularly pyrimidinyloxybenzoic acid herbicides like bispyribac-sodium and pyribenzoxim.[1] These herbicides are known for their effectiveness in controlling a wide spectrum of weeds in crops such as rice by inhibiting acetolactate synthase (ALS).[1] The efficient and large-scale synthesis of DMSP is therefore of significant industrial importance. This document outlines two established protocols for the preparation of DMSP, summarizing key quantitative data and providing detailed experimental procedures. Additionally, a more environmentally friendly synthetic route is discussed.

Synthesis Pathways Overview

Two primary routes for the large-scale synthesis of DMSP are presented:

  • Route 1: From 2-chloro-4,6-dimethoxypyrimidine. This two-step process involves the nucleophilic substitution of the chloro group with a methylthio group, followed by oxidation to the methylsulfonyl group.

  • Route 2: From 4,6-dichloro-2-(methylthio)-1,3-pyrimidine. This method, often performed as a "one-pot" synthesis, involves a double methoxylation followed by oxidation.[2][3]

  • Alternative "Green" Synthesis: A more environmentally conscious approach starting from 2-thiobarbituric acid avoids the use of highly toxic and corrosive reagents.[4][5][6]

Route 1: Synthesis from this compound

This synthetic approach is a two-step process that offers high yields for both the intermediate and the final product.

Experimental Workflow: Route 1

A This compound B Nucleophilic Substitution (Sodium methyl mercaptide, Tetrabutylammonium bromide, Methanol) A->B Step 1 C 4,6-dimethoxy-2-methylthiopyrimidine B->C D Oxidation (Hydrogen peroxide, Sodium tungstate dihydrate, Acetic acid) C->D Step 2 E 4,6-dimethoxy-2-methylsulfonylpyrimidine D->E A 4,6-dichloro-2-(methylthio)-1,3-pyrimidine B Methoxylation (Alkali metal methoxide, Inert organic solvent) A->B Step 1 C 4,6-dimethoxy-2-(methylthio)-1,3-pyrimidine (Intermediate, not isolated) B->C D Transfer to Aqueous-Acidic Medium C->D One-Pot E Oxidation (e.g., Hydrogen peroxide, Catalyst) D->E Step 2 F Purification (pH adjustment) E->F Step 3 G 4,6-dimethoxy-2-methylsulfonylpyrimidine F->G

References

Troubleshooting & Optimization

Troubleshooting low yield in 2-Chloro-4,6-dimethoxypyrimidine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving low yield issues during the synthesis of 2-Chloro-4,6-dimethoxypyrimidine.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

Low yield in the synthesis of this compound can stem from several factors. The most common issues include:

  • Presence of Moisture: The reaction is highly sensitive to water, which can lead to the hydrolysis of starting materials and the final product. It is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or poor mixing.[2] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.[3]

  • Suboptimal Reagent Stoichiometry: The molar ratio of the reactants is critical for driving the reaction to completion and minimizing the formation of impurities.[2]

  • Degradation of Starting Material or Product: Overheating can lead to the degradation of the desired compound. Careful temperature control throughout the reaction is essential.[2]

  • Inefficient Work-up and Purification: Product can be lost during extraction, washing, and purification steps. Optimizing these procedures can significantly improve the isolated yield.[2]

Q2: I am observing the formation of a significant amount of a water-soluble byproduct. What is it and how can I prevent it?

The likely water-soluble byproduct is a hydroxypyrimidine, formed due to the hydrolysis of the chloro-substituted pyrimidine. This can occur if there is moisture in the reaction mixture or during the work-up process.[1]

To prevent this:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents. Running the reaction under an inert atmosphere is also recommended.[1]

  • Careful Work-up: When quenching the reaction, do so by slowly adding the reaction mixture to ice or an ice-cold basic solution (e.g., sodium bicarbonate) with vigorous stirring. This neutralizes acidic byproducts that can catalyze hydrolysis.[1]

Q3: The reaction seems to be sluggish or has stalled. What can I do to drive it to completion?

A sluggish or stalled reaction can be addressed by:

  • Increasing the Temperature: Gradually increasing the reaction temperature can enhance the reaction rate. However, this should be done cautiously while monitoring for the formation of byproducts.[1][3]

  • Extending the Reaction Time: If the reaction is slow, extending the reaction time may be necessary. Continue to monitor the reaction's progress to determine the optimal duration.[3]

  • Ensuring Adequate Mixing: In a heterogeneous mixture, ensure that the stirring is efficient to facilitate contact between the reactants.[2]

  • Use of a Catalyst/Promoter: For chlorination reactions using phosphoryl chloride (POCl₃), the addition of a tertiary amine base like N,N-diethylaniline can accelerate the reaction.[1] In some synthesis routes, a catalyst may be employed to improve reaction efficiency.[2]

Q4: My final product is discolored. How can I improve its purity and appearance?

A discolored product, often appearing yellowish, can be purified by:

  • Recrystallization: This is a standard method for purifying solid compounds. Choosing a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at cooler temperatures is key.

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon can help to remove colored impurities.

  • Column Chromatography: For difficult-to-separate impurities, column chromatography with an appropriate solvent system can be an effective purification method.[3]

Data Presentation

The following tables summarize quantitative data on the synthesis of this compound and related compounds, highlighting the impact of different reaction conditions on the yield.

Table 1: Effect of Reaction Conditions on the Yield of this compound

Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
3-amino-3-methoxy-N-nitrile-2-propionamidineHydrogen chlorideMethanol5282.199.6CN107759528B
3-amino-3-methoxy-N-nitrile-2-propionamidineHydrogen chlorideMethanol12277.099.5CN107759528B

Experimental Protocols

Synthesis of this compound from 3-amino-3-methoxy-N-nitrile-2-propionamidine

This protocol is adapted from patent CN107759528B.[4]

Materials:

  • 3-amino-3-methoxy-N-nitrile-2-propionamidine (131 g)

  • Methanol (620 g)

  • Hydrogen chloride gas (110 g)

Procedure:

  • In a reaction kettle, add 131 g of 3-amino-3-methoxy-N-nitrile-2-propionamidine and 620 g of methanol.

  • Slowly introduce 110 g of hydrogen chloride gas into the mixture while maintaining the reaction temperature at 5°C.

  • After the introduction of the gas is complete, maintain the temperature and stir for an additional 2 hours.

  • After the reaction, wash the mixture with water until it is neutral.

  • Evaporate approximately 80% of the solvent under reduced pressure.

  • Cool the remaining solution to 5°C to precipitate the crystals.

  • Filter the crystals and dry them to obtain this compound.

Mandatory Visualization

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Moisture Check for Moisture (Anhydrous Conditions?) Start->Check_Moisture Incomplete_Reaction Assess Reaction Completion (TLC/GC Analysis) Start->Incomplete_Reaction Workup_Loss Evaluate Work-up & Purification Start->Workup_Loss Side_Reactions Analyze for Side Products (NMR/MS) Start->Side_Reactions Moisture_Yes Moisture Present Check_Moisture->Moisture_Yes Incomplete_Yes Reaction Incomplete Incomplete_Reaction->Incomplete_Yes Workup_Inefficient Inefficient Process Workup_Loss->Workup_Inefficient Side_Products_Detected Side Products Found Side_Reactions->Side_Products_Detected Solution_Moisture Solution: Use Anhydrous Reagents/ Solvents & Inert Atmosphere Moisture_Yes->Solution_Moisture Yes Solution_Incomplete Solution: Increase Temp./Time, Improve Mixing, Add Catalyst Incomplete_Yes->Solution_Incomplete Yes Solution_Workup Solution: Optimize Extraction, Washing & Purification Steps Workup_Inefficient->Solution_Workup Yes Solution_Side_Reactions Solution: Adjust Temp., Stoichiometry, or Reagent Choice to Minimize Side_Products_Detected->Solution_Side_Reactions Yes End Yield Improved Solution_Moisture->End Solution_Incomplete->End Solution_Workup->End Solution_Side_Reactions->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Synthesis Pathway of this compound

Synthesis_Pathway Malononitrile Malononitrile + Methanol Intermediate1 1,3-Dimethyl malonamidine dihydrochloride Malononitrile->Intermediate1 Acetyl chloride Intermediate2 3-amino-3-methoxy-N-nitrile- 2-propionamidine Intermediate1->Intermediate2 Alkali liquor + Cyanamide Final_Product This compound Intermediate2->Final_Product Hydrogen chloride

Caption: Synthesis pathway for this compound from malononitrile.

References

Side reaction products in the synthesis of substituted pyrimidines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of substituted pyrimidines.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Pyrimidine Product

Q1: My Biginelli reaction is resulting in a low yield of the target dihydropyrimidinone (DHPM). What are the common causes and how can I improve the yield?

A1: Low yields in the Biginelli reaction are a frequent challenge. Several factors can contribute to this issue, including catalyst inefficiency, suboptimal reaction conditions, and the purity of your starting materials.[1][2]

Here are key areas to investigate for troubleshooting and optimization:

  • Catalyst Choice and Activity: The reaction is acid-catalyzed. While traditional methods use strong acids like HCl, these can sometimes promote side reactions.[1] Consider screening milder Lewis acids (e.g., FeCl₃, ZnCl₂) or solid acid catalysts, which have been shown to improve yields and simplify the workup process.[1][3] Ensure your catalyst is active; if you're using a reusable catalyst, it may require regeneration.[2]

  • Reaction Temperature and Time: Temperature is a critical parameter. While some reactions can proceed at room temperature, heating is often necessary to drive the reaction to completion.[1] Temperatures between 80°C and 100°C are often optimal, but this is dependent on the specific substrates. It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time and prevent potential product degradation.[1][2]

  • Solvent Conditions: The choice of solvent can significantly impact reaction rates and yields. Polar solvents are generally preferred for the Biginelli reaction.[1] While ethanol is commonly used, exploring other options like acetonitrile or even solvent-free conditions has been reported to be highly effective, often leading to shorter reaction times and higher yields.[1][2]

  • Reactant Stoichiometry: The ratio of the three components—aldehyde, β-ketoester, and urea/thiourea—can influence the yield. Using a slight excess (1.2–1.5 equivalents) of urea or thiourea can often push the reaction equilibrium towards the desired product.

  • Purity of Reagents: Impurities in the starting materials (aldehyde, β-ketoester, or urea) can inhibit the reaction or lead to the formation of side products. Ensure that all your starting materials are of high purity.[1][2]

Q2: My Pinner synthesis is failing or giving a very low yield. What are the critical parameters to control?

A2: The Pinner synthesis is highly sensitive to the reaction conditions. Key parameters to control for a successful synthesis include:

  • Anhydrous Conditions: The intermediate in the Pinner reaction, the imino ester salt (Pinner salt), is highly susceptible to hydrolysis. The presence of water can lead to the formation of esters as byproducts instead of the desired pyrimidine. It is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]

  • Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often necessary to prevent their decomposition or rearrangement into N-alkyl amides.[5]

  • Purity of Reagents: The purity of the nitrile and alcohol is crucial for preventing unwanted side reactions.[4]

  • Amidine Quality: If you are using a pre-formed amidine, its purity is critical. Amidines can be hygroscopic and may hydrolyze over time. It is best to use freshly prepared or purified amidine hydrochloride.

Issue 2: Formation of and Dealing with Side Products

Q3: I am observing a significant amount of a major byproduct in my Biginelli reaction. How can I identify and minimize its formation?

A3: The formation of byproducts is a common issue in the Biginelli reaction. The most prevalent side products include:

  • Knoevenagel Condensation Product: This byproduct arises from the reaction between the aldehyde and the β-ketoester. To suppress this side reaction, you can try altering the stoichiometry by using a slight excess of urea (1.2-1.5 equivalents).

  • Hantzsch-type Dihydropyridines: This fluorescent byproduct can form when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can be formed from the decomposition of urea at higher temperatures).[2] To minimize its formation:

    • Lower the Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.[2]

    • Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.

    • Order of Addition: In some cases, adding the urea last may help to minimize its decomposition into ammonia.[2]

  • Incompletely Cyclized Intermediates (Open-chain ureides): The open-chain ureide intermediate may fail to cyclize efficiently, especially with sterically hindered substrates. To drive the cyclization forward, consider adding a catalytic amount of a Brønsted or Lewis acid if one is not already in use, or extending the reaction time.[2]

Q4: My crude product from a pyrimidine synthesis is difficult to purify. What are the likely impurities and what purification strategies can I use?

A4: Difficult purification often points to the presence of side products with similar polarities to the desired pyrimidine. Common impurities include unreacted starting materials, the side products mentioned in Q3, and N-acylurea byproducts.

Recommended Purification Protocols:

  • Recrystallization: This is often the most effective method for purifying solid pyrimidine derivatives.

    • Solvent Selection: Choose a solvent in which your desired product is highly soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents include ethanol, methanol, and ethyl acetate.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, you can add a small amount of activated carbon and perform a hot filtration. Allow the solution to cool slowly to promote the formation of pure crystals. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Column Chromatography: For complex mixtures or when recrystallization is ineffective, column chromatography is a powerful purification technique.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A solvent system that provides good separation on a TLC plate should be chosen. A common mobile phase for pyrimidine derivatives is a mixture of hexane and ethyl acetate.

Frequently Asked Questions (FAQs)

Q5: Can I use aliphatic aldehydes in the Biginelli reaction?

A5: Yes, aliphatic aldehydes can be used in the Biginelli reaction; however, they are often more prone to self-condensation and other side reactions, which can lead to lower yields compared to aromatic aldehydes. To improve yields with aliphatic aldehydes, consider the "Atwal modification," which involves pre-forming the enone intermediate.

Q6: What is the role of the acid catalyst in the Biginelli reaction?

A6: The acid catalyst plays a crucial role in activating the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the urea. It also facilitates the cyclization and dehydration steps that lead to the final dihydropyrimidinone product.[6]

Q7: How can I monitor the progress of my pyrimidine synthesis reaction?

A7: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction.[1][2] By taking small aliquots of the reaction mixture at different time points and running them on a TLC plate, you can visualize the consumption of starting materials and the formation of the product. This allows you to determine the optimal reaction time and avoid unnecessary heating that could lead to byproduct formation.

Data Presentation

Table 1: Comparison of Catalysts for the Biginelli Reaction

CatalystSolventReaction Time (hours)Yield (%)
HClEthanol3Often low[7]
CuCl₂·2H₂O / HClSolvent-free (Grindstone)< 0.1>90[7][8]
NH₄ClMethanol3Not specified[7]
Yb(OTf)₃Solvent-free0.5 - 182-95[6]
InCl₃Acetonitrile2 - 385-96[6]
LiClO₄Acetonitrile4 - 688-95[6]

Note: Yields are highly dependent on the specific substrates used.

Experimental Protocols

Protocol 1: General Procedure for the Biginelli Reaction
  • In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.2-1.5 mmol).

  • Add the chosen solvent (e.g., ethanol, 10 mL) and a catalytic amount of the selected acid catalyst (e.g., a few drops of concentrated HCl or 10 mol% of a Lewis acid).

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitates, collect it by filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, pour the reaction mixture into cold water and collect the resulting solid by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[9]

Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis

This reaction must be carried out under strictly anhydrous conditions.

  • Dissolve the nitrile (1 eq) in a suitable anhydrous alcohol (e.g., ethanol).

  • Cool the solution in an ice bath and bubble dry HCl gas through the mixture to form the Pinner salt.

  • Once the Pinner salt has formed, add the β-dicarbonyl compound (1 eq) to the reaction mixture.

  • Allow the reaction to proceed at the appropriate temperature (often room temperature or slightly elevated) while monitoring by TLC.

  • Upon completion, neutralize the reaction mixture with a suitable base.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Biginelli_Reaction_Pathway Reactants Aldehyde + β-Ketoester + Urea Iminium Acyliminium Ion Intermediate Reactants->Iminium Condensation Knoevenagel Knoevenagel Product Reactants->Knoevenagel Knoevenagel Condensation Hantzsch Hantzsch Dihydropyridine Reactants->Hantzsch Hantzsch Reaction OpenChain Open-Chain Ureide Iminium->OpenChain Addition of β-Ketoester Enolate DHPM Desired Dihydropyrimidinone (DHPM) OpenChain->DHPM Cyclization & Dehydration Pinner_Reaction_Pathway Nitrile Nitrile + Alcohol PinnerSalt Pinner Salt (Imino Ester Salt) Nitrile->PinnerSalt Acid Catalyst (e.g., HCl) Amidine Amidine Formation PinnerSalt->Amidine + Amine/Ammonia Ester Ester (Hydrolysis) PinnerSalt->Ester + H₂O Pyrimidine Substituted Pyrimidine Amidine->Pyrimidine + β-Dicarbonyl Compound Troubleshooting_Workflow Start Low Yield or Side Product Formation CheckPurity Verify Purity of Starting Materials Start->CheckPurity OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions If pure ChangeCatalyst Screen Different Catalysts OptimizeConditions->ChangeCatalyst AdjustTemp Adjust Temperature and Time OptimizeConditions->AdjustTemp ChangeSolvent Try Different Solvents OptimizeConditions->ChangeSolvent Purification Purify Crude Product ChangeCatalyst->Purification Improved AdjustTemp->Purification Improved ChangeSolvent->Purification Improved

References

Technical Support Center: Achieving High Purity of 2-Chloro-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-Chloro-4,6-dimethoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, such as 2,4,6-trichloropyrimidine or 4,6-dimethoxypyrimidine, and byproducts like mono-chlorinated species. Other potential impurities might include anisic aldehyde and anethole, which should ideally be kept below 0.1%.[1] The presence of residual solvents from the reaction or initial work-up is also a common issue.

Q2: My purified this compound is a pale yellow powder. How can I decolorize it?

A2: A pale yellow coloration often indicates the presence of minor impurities. An effective method for decolorization is to perform a recrystallization step with the addition of activated carbon. The activated carbon will adsorb the colored impurities, which can then be removed by hot filtration.

Q3: After purification, my product's melting point is lower than the expected 100-105°C range. What could be the reason?

A3: A depressed and broad melting point range is a classic indicator of impurities. The presence of unreacted starting materials, byproducts, or even residual solvent can lead to this observation. Further purification by recrystallization or column chromatography is recommended to improve the purity and achieve the correct melting point.

Q4: I am having difficulty achieving a purity of >99% by HPLC. What are the most effective purification techniques?

A4: Both recrystallization and column chromatography are highly effective for purifying this compound to a high degree of purity. Recrystallization from methanol has been shown to achieve purities of 99.5-99.6%.[2] For impurities that are difficult to remove by recrystallization, silica gel column chromatography is a powerful alternative.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Recovery After Recrystallization The chosen solvent is too good a solvent, even at low temperatures.Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A solvent mixture (a "good" solvent and a "poor" solvent) can also be effective.
The product is precipitating out too quickly, trapping impurities.Ensure the solution cools down slowly to allow for the formation of pure crystals. You can do this by letting the flask cool to room temperature on the benchtop before placing it in an ice bath.
Product Oiling Out During Recrystallization The boiling point of the solvent is too high, or the melting point of the solute is below the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also help.
Streaking or Poor Separation on TLC/Column Chromatography The sample is too concentrated or insoluble in the mobile phase.Dissolve the crude product in a minimal amount of a slightly more polar solvent before loading it onto the column. Ensure the chosen mobile phase is appropriate for the compound's polarity.
The column was not packed properly.Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally recommended.
Co-elution of Impurities During Column Chromatography The polarity of the mobile phase is too high.Start with a less polar mobile phase and gradually increase the polarity (gradient elution). This will allow for better separation of compounds with similar polarities.

Experimental Protocols

Recrystallization from Methanol

This protocol is based on a method that has been demonstrated to yield this compound with a purity of up to 99.6%.[2]

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot methanol in an Erlenmeyer flask.

  • If the solution is colored, add a small amount of activated carbon and heat the solution at reflux for 10-15 minutes.

  • Perform a hot filtration to remove the activated carbon (if used) and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Dry the purified crystals under vacuum.

Silica Gel Column Chromatography

Procedure:

  • Prepare the column: Pack a glass chromatography column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Prepare the sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

  • Load the sample: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elute the column: Begin elution with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate, starting with a low concentration of ethyl acetate).

  • Increase polarity (if necessary): Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate) to elute the desired compound.

  • Collect and analyze fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Combine and evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

Purification Method Solvent/Mobile Phase Achieved Purity Reference
RecrystallizationMethanol99.5%[2]
RecrystallizationMethanol99.6%[2]

Visualizing Purification Workflows

The following diagrams illustrate the logical steps involved in troubleshooting and executing the purification of this compound.

Purification_Troubleshooting start Crude Product Purity Assessment (TLC/HPLC) discolored Product Discolored? start->discolored recrystallization Attempt Recrystallization check_purity Check Purity (HPLC/Melting Point) recrystallization->check_purity column_chromatography Perform Column Chromatography pure_product Pure Product (>99%) column_chromatography->pure_product low_purity Purity < 99% check_purity->low_purity low_purity->column_chromatography Yes low_purity->pure_product No discolored->recrystallization No add_charcoal Recrystallize with Activated Carbon discolored->add_charcoal Yes add_charcoal->recrystallization

Caption: Troubleshooting workflow for purifying this compound.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve Crude Product in Minimal Hot Solvent hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool_slowly Cool Filtrate Slowly to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Under Vacuum wash_crystals->dry_crystals

References

Technical Support Center: Catalyst Selection for Cross-Coupling with Chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during cross-coupling reactions with chloropyrimidines.

Frequently Asked Questions (FAQs)

Q1: Why are chloropyrimidines challenging substrates for cross-coupling reactions?

Chloropyrimidines are known to be less reactive compared to their bromo or iodo counterparts. This is primarily due to the stronger carbon-chlorine (C-Cl) bond, which makes the oxidative addition step, often the rate-limiting step in the catalytic cycle, more difficult.[1][2] Additionally, the nitrogen atoms within the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[3][4]

Q2: What are the most common types of cross-coupling reactions used with chloropyrimidines?

Several palladium-catalyzed cross-coupling reactions are frequently employed to functionalize chloropyrimidines. The choice depends on the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon (C-C) bonds with aryl, heteroaryl, or vinyl groups using boronic acids or their esters.[5]

  • Buchwald-Hartwig Amination: Used for the formation of carbon-nitrogen (C-N) bonds with a wide range of primary and secondary amines.[3][6]

  • Sonogashira Coupling: Facilitates the formation of C-C triple bonds with terminal alkynes.[3][5]

  • Heck Coupling: Enables the formation of C-C bonds between the chloropyrimidine and an alkene.

Q3: How does the position of the chlorine atom on the pyrimidine ring affect its reactivity?

The position of the chlorine atom significantly influences its reactivity in cross-coupling reactions. The general order of reactivity for different positions on the pyrimidine ring is C4(6) > C2 > C5.[2] The C4 and C6 positions are the most electron-deficient and, therefore, more susceptible to oxidative addition by the palladium catalyst.[2] The C2 position is also activated, while the C5 position is the least reactive.[2]

Q4: Can microwave irradiation be beneficial for these reactions?

Yes, microwave-assisted procedures can be highly effective for cross-coupling reactions with chloropyrimidines. Microwave heating often leads to significantly reduced reaction times and can improve yields, sometimes even with lower catalyst loading.[7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments, offering potential causes and actionable solutions in a question-and-answer format.

Low or No Product Yield

Q5: My reaction shows low to no conversion. What are the primary factors to investigate?

Low or no conversion is a common issue and can stem from several factors, especially given the lower reactivity of chloropyrimidines.[1] A systematic approach to troubleshooting is recommended.

  • Catalyst System: The choice of palladium catalyst and ligand is critical for activating the C-Cl bond.[3] For Suzuki couplings, consider highly active systems with bulky, electron-rich phosphine ligands like XPhos or SPhos.[3][4] For Buchwald-Hartwig aminations, similar bulky biarylphosphine ligands are often effective.[3] In some cases, increasing the catalyst loading (e.g., up to 5 mol%) may be necessary for challenging substrates.[1]

  • Reaction Temperature: An optimal temperature is crucial. It needs to be high enough to facilitate the oxidative addition of the C-Cl bond but not so high as to cause decomposition of the catalyst or reactants.[3] A temperature screen, typically between 80 °C and 120 °C, is advisable.[3]

  • Base Selection: The choice of base is critical and depends on the specific coupling reaction. For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[3][4] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as NaOtBu is commonly used.[1]

  • Solvent and Reagent Purity: Ensure all solvents and reagents are of high purity and are properly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.[1][3] Water content can also be detrimental, especially in reactions sensitive to hydrolysis.

Q6: I am observing significant starting material remaining. How can I drive the reaction to completion?

If your reaction has stalled, consider the following:

  • Increase Reaction Time: Some couplings with less reactive chloropyrimidines may require extended reaction times.

  • Re-evaluate Catalyst System: The initial catalyst system may not be active enough. Switching to a more robust catalyst or a different ligand can make a significant difference. For instance, using a Pd(0) source or a more efficient precatalyst system can be beneficial.[4]

  • Check for Catalyst Deactivation: The pyrimidine nitrogen can inhibit the catalyst.[4] Using ligands that sterically shield the palladium center can mitigate this issue.[4]

Side Reactions and Impurities

Q7: I'm observing significant homocoupling of my boronic acid in a Suzuki reaction. How can this be minimized?

Homocoupling is a common side reaction, often promoted by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[4] To minimize this:

  • Thoroughly Degas: Ensure the reaction mixture is rigorously degassed to remove all traces of oxygen.[4]

  • Use a Pd(0) Source: Employing a Pd(0) catalyst directly can reduce homocoupling.

  • Control Stoichiometry: Using a slight excess of the chloropyrimidine can sometimes help.

Q8: My primary side product is the result of protodeboronation in my Suzuki coupling. What can I do?

Protodeboronation is the hydrolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be exacerbated by high temperatures and certain bases.

  • Use Anhydrous Conditions: Ensure your solvent and reagents are dry.

  • Screen Bases: The choice of base can significantly impact the rate of protodeboronation.

  • Alternative Boron Reagents: Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which can be more stable under certain reaction conditions.[4]

Q9: In my Buchwald-Hartwig amination, I'm seeing hydrodehalogenation (replacement of -Cl with -H). How can I prevent this?

Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated.[1] This often occurs when the reductive elimination of the desired product is slow.

  • Ligand Choice: The use of appropriate bulky, electron-rich ligands can promote the desired C-N bond formation over the reduction pathway.

  • Base Purity: Ensure the base is anhydrous and of high purity, as trace amounts of hydroxide or moisture can worsen the problem.[1]

  • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can favor the desired coupling.[1]

Regioselectivity Issues with Dichloropyrimidines

Q10: I am using a dichloropyrimidine and getting a mixture of products. How can I control the regioselectivity?

Achieving regioselectivity with di- or poly-halogenated pyrimidines is a significant challenge. Generally, the C4 position is more reactive than the C2 position.[8]

  • Reaction Conditions: Carefully controlling the reaction temperature and time can sometimes favor mono-substitution at the more reactive site.

  • Catalyst and Ligand Control: In some cases, specific catalyst systems can influence the regioselectivity. For instance, bulky N-heterocyclic carbene (NHC) ligands have been reported to uniquely effect C2-selective cross-coupling of 2,4-dichloropyrimidine with thiols.[9][10] This stands in contrast to the more common C4 selectivity.[9][10]

  • Sequential Coupling: A common strategy is to perform the coupling at the more reactive position first, isolate the mono-substituted product, and then perform a second coupling at the less reactive position under more forcing conditions.

Data Presentation: Catalyst System Performance

The following tables summarize typical reaction conditions and yields for various cross-coupling reactions with chloropyrimidines to provide a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Chloropyrimidines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Substrate
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2-3)1,4-dioxane/water (4:1)10012-2470-955-bromo-2-chloropyrimidine
Pd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-dioxane/water (4:1)9012-24~712,4-dichloropyrimidine
Pd(OAc)₂ (2-4)SPhosK₂CO₃ (2-3)1,4-Dioxane/water85-951870-906-Chloropyrimidin-4-ol derivative

Table 2: Buchwald-Hartwig Amination of Chloropyrimidines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Substrate
Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene808-1675-985-bromo-2-chloropyrimidine
Pd(OAc)₂RuPhosNaOtBuToluene80-11012-24Moderate to High5-Bromo-2-chloropyrimidine

Table 3: Sonogashira Coupling of Chloropyrimidines

Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(PPh₃)₄ (5)CuI (10)Et₃N (2)DMF806-1260-885-bromo-2-chloropyrimidine
PdCl₂(PPh₃)₂ (2)CuI (5)DIPEA (3)THF60-806-12Moderate to High5-bromo-2-chloropyrimidine

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the chloropyrimidine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[11][12]

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).[3]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[4][11]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[3][12]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).[3]

  • Monitoring: Monitor the reaction progress by a suitable method such as TLC or LC-MS.[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[4][12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[3][12]

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.[12]

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene).[3] Then, add the chloropyrimidine (1.0 equiv.) and the amine (1.2 equiv.).[12]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[3]

  • Work-up: After cooling, quench the reaction with water and extract with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Cross-Coupling start Low or No Product Yield check_catalyst Is the Catalyst System Optimal? - Pd Source & Ligand Active? - Appropriate Loading? start->check_catalyst check_temp Is the Reaction Temperature Correct? check_catalyst->check_temp Yes optimize_catalyst Screen Catalysts/Ligands (e.g., XPhos, SPhos) Increase Loading check_catalyst->optimize_catalyst No check_base Is the Base Choice and Quality Adequate? check_temp->check_base Yes optimize_temp Screen Temperature Range (e.g., 80-120 °C) check_temp->optimize_temp No check_reagents Are Reagents and Solvents Pure and Degassed? check_base->check_reagents Yes optimize_base Screen Bases (e.g., K3PO4, NaOtBu) Ensure Anhydrous check_base->optimize_base No optimize_reagents Use High Purity Reagents Degas Solvents Thoroughly check_reagents->optimize_reagents No success Reaction Successful check_reagents->success Yes optimize_catalyst->check_temp failure Persistent Failure Consult Further Literature optimize_catalyst->failure optimize_temp->check_base optimize_temp->failure optimize_base->check_reagents optimize_base->failure optimize_reagents->success optimize_reagents->failure

Caption: A workflow for troubleshooting low-yield cross-coupling reactions.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R-Pd(II)-X(L_n) (Aryl-Pd Complex) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R-Pd(II)-R'(L_n) (Di-organo-Pd Complex) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-R' (Coupled Product) reductive_elimination->product aryl_halide Ar-X (Chloropyrimidine) aryl_halide->oxidative_addition boronic_acid R'-B(OR)2 (Boronic Acid/Ester) boronic_acid->transmetalation base Base base->transmetalation

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Purification of Chlorinated Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of chlorinated pyrimidine intermediates.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of chlorinated pyrimidine intermediates, offering potential causes and solutions.

Issue Potential Cause Recommended Solution & Experimental Protocol
Persistent Colored Impurities in the Final Product Degradation of starting materials or the product at elevated temperatures, or complex side reactions.Method: Activated Carbon Treatment.[1] Protocol: 1. Dissolve the crude chlorinated pyrimidine in a suitable hot solvent (e.g., ethanol, ethyl acetate). 2. Add a small amount of activated carbon (typically 1-2% by weight of the crude product).[1] 3. Stir the mixture at an elevated temperature for 15-30 minutes.[1] 4. Perform a hot filtration through a pad of celite to remove the activated carbon.[1] 5. Proceed with recrystallization.
Presence of Unreacted Starting Materials (e.g., Dihydroxypyrimidine) or Mono-substituted Intermediates Incomplete chlorination reaction. The polarity of the mono-substituted intermediate is often similar to the desired product, making separation difficult.[1]Method 1: Recrystallization. [1][2] The choice of solvent is critical. A mixed solvent system can be effective. Protocol (for 2,4-dichloropyrimidine): [2] 1. Dissolve the crude product in a minimal amount of a suitable hot solvent like petroleum ether.[3] 2. Allow the solution to cool slowly to induce crystallization of the pure product. 3. Filter the crystals and wash with a small amount of cold solvent. Method 2: Column Chromatography. Protocol: 1. Prepare a silica gel column. 2. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). 3. Load the solution onto the column. 4. Elute with a non-polar solvent or a mixture of non-polar and slightly polar solvents (e.g., hexane and ethyl acetate), gradually increasing the polarity.[1] 5. Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.[1]
Hydrolysis of the Chlorinated Pyrimidine During Workup Chlorinated pyrimidines are susceptible to hydrolysis, especially in the presence of water and basic conditions.Method: Quenching the reaction mixture in an ice-cold basic solution.[2] Protocol: 1. Prepare a beaker with crushed ice. 2. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.[2] 3. While stirring, slowly add a saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is neutral or slightly basic (pH 7-8).[2][3]
Residual Phosphorus Oxychloride (POCl₃) Incomplete removal of the chlorinating agent after the reaction.Method 1: Distillation under reduced pressure. [4][5] Protocol: 1. Set up a distillation apparatus for vacuum distillation. 2. Heat the reaction mixture gently under reduced pressure to distill off the excess POCl₃. Method 2: Aqueous Workup. Protocol: 1. Carefully quench the reaction mixture by pouring it into ice water. 2. Extract the product into an organic solvent.[4] 3. Wash the organic layer with water and then with a dilute base solution (e.g., 5-15% sodium hydroxide) to neutralize any remaining acidic impurities.[4]
Low Yield After Purification Product loss during multiple purification steps. Poor solubility of the product in the chosen recrystallization solvent.Method: Optimize purification steps. Protocol: 1. Minimize the number of transfers and extractions. 2. For recrystallization, perform a solvent screen to find a solvent in which the product is sparingly soluble at room temperature and highly soluble when hot. 3. After filtration, wash the crystals with a minimal amount of cold solvent to reduce loss.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of chlorinated pyrimidines?

A1: Common impurities include:

  • Unreacted starting materials: Such as uracil or 4,6-dihydroxypyrimidine.[1][5]

  • Mono-substituted intermediates: For example, 4-chloro-6-hydroxypyrimidine when preparing 4,6-dichloropyrimidine.[1]

  • Byproducts from side reactions: These can include polymerized materials or products from undesired reactions of the chlorinating agent.[1]

  • Residual chlorinating agents and their byproducts: Such as phosphorus oxychloride or thionyl chloride.[4]

  • Solvents used in the synthesis and purification steps.[1]

Q2: Which analytical techniques are recommended for identifying and quantifying impurities in chlorinated pyrimidine intermediates?

A2: A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): A primary tool for determining the purity and quantifying impurities.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and byproducts.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the desired product and any impurities present.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can help identify functional groups present in the product and impurities.

Q3: What is a general workflow for the purification of chlorinated pyrimidines?

A3: A typical workflow involves quenching the reaction, extracting the product, washing the organic phase, drying, and then employing one or more purification techniques like distillation, recrystallization, or column chromatography.

Purification_Workflow cluster_reaction Reaction & Quenching cluster_extraction Extraction & Washing cluster_purification Purification Reaction Crude Reaction Mixture Quench Quench with Ice Water/Base Reaction->Quench Stop Reaction Neutralize Acid Extraction Organic Solvent Extraction Quench->Extraction Wash Wash Organic Layer (Water, Brine) Extraction->Wash Dry Dry with Na₂SO₄ Wash->Dry Concentration Solvent Removal Dry->Concentration Distillation Distillation Concentration->Distillation Recrystallization Recrystallization Concentration->Recrystallization ColumnChromatography Column Chromatography Concentration->ColumnChromatography PureProduct Pure Chlorinated Pyrimidine Distillation->PureProduct Recrystallization->PureProduct ColumnChromatography->PureProduct

Caption: General workflow for the purification of chlorinated pyrimidines.

Q4: How can I prevent the hydrolysis of my chlorinated pyrimidine product during workup?

A4: To minimize hydrolysis, the reaction mixture should be quenched by slowly adding it to ice or an ice-cold basic solution (e.g., sodium bicarbonate or carbonate solution) with vigorous stirring.[2] This neutralizes the acidic environment quickly and keeps the temperature low, reducing the rate of hydrolysis.

Q5: What are the advantages of using a solvent-free method for chlorination?

A5: Solvent-free methods, where a reagent like phosphorus oxychloride is used in excess to act as both reactant and solvent, can lead to high yields. However, this necessitates the removal of a large amount of the excess reagent after the reaction.[2] Using a co-solvent might be necessary if the starting material has poor solubility.[2]

Quantitative Data on Purification Methods

The following table summarizes the reported yields and purity of 4,6-dichloropyrimidine after different purification methods.

Purification Method Starting Material Yield Purity Reference
Decompression Distillation & Solvent Extraction4,6-dihydroxypyrimidine92%99.0%[5]
Decompression Distillation & Solvent Extraction4,6-dihydroxypyrimidine93.5%99.2%[5]
Distillation4,6-dihydroxypyrimidine93.2%99.5%[8]
Distillation4,6-dihydroxypyrimidine94.8%99.3%[8]

Key Experimental Protocols

Protocol 1: Purification of 4,6-dichloropyrimidine by Extraction and Crystallization [4]

  • Cooling and Extraction: After the reaction to synthesize 4,6-dichloropyrimidine is complete, cool the reaction mixture. Mix the cooled mixture with an organic solvent and perform an extraction to obtain the organic phase.

  • Washing: Wash the organic phase successively with a 5%-15% sodium hydroxide solution and then with water.

  • Dehydration and Concentration: Dehydrate the washed organic phase, for example, by azeotropic distillation, and then concentrate it.

  • Crystallization: Cool the concentrated solution to induce crystallization of the pure 4,6-dichloropyrimidine.

Protocol 2: Purification of 2,4-dichloropyrimidine [3]

  • Quenching and Neutralization: After the reaction is complete, cool the reaction mixture and pour it into 10 mL of ice water. Neutralize the solution to a pH of 8-9 with a sodium carbonate solution.

  • Extraction: Extract the product with dichloromethane.

  • Washing and Drying: Separate the organic layer and wash it with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration and Purification: Evaporate the solvent to obtain the crude product. Further purification can be achieved by recrystallization from petroleum ether.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their SNAr experiments.

Troubleshooting Guide

Encountering unexpected results in your SNAr reactions can be a common challenge. This guide outlines frequent issues, their probable causes, and actionable solutions to get your reaction back on track.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Insufficiently activated aromatic ring: The aromatic ring lacks strong electron-withdrawing groups (EWGs) ortho or para to the leaving group.[1][2][3][4][5][6][7] - Poor leaving group: The chosen leaving group is not sufficiently electronegative to activate the ring for nucleophilic attack.[1][2][8] - Weak nucleophile: The nucleophile is not strong enough to attack the aromatic ring.[1] - Low reaction temperature: The activation energy for the reaction is not being overcome.[1][2]- Ensure the aromatic substrate has at least one strong EWG (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group.[1][2][3][5][7][8] - Switch to a better leaving group. For SNAr, the typical reactivity order is F > Cl > Br > I.[1][2][7][8][9][10] - Increase the nucleophilicity of the attacking species (e.g., use an alkoxide instead of an alcohol).[1] - Gradually increase the reaction temperature, monitoring the progress by TLC or LC-MS.[1][2]
Formation of Multiple Side Products - Reaction with solvent (solvolysis): Nucleophilic solvents (e.g., alcohols) can compete with the intended nucleophile.[1] - Di-substitution: If the substrate has multiple leaving groups, the nucleophile may react more than once.[1][2] - Hydrolysis: Water present in the reaction can lead to hydrolysis of the starting material or product.[1] - Ring opening or degradation: Harsh basic conditions or very high temperatures can degrade the aromatic ring.[1]- Use a non-nucleophilic, polar aprotic solvent like DMSO, DMF, or acetonitrile.[1][2][11] - Use a stoichiometric amount of the nucleophile to favor mono-substitution.[1][2] - Ensure anhydrous conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[1] - Use a milder base and lower the reaction temperature.[1]
Difficulty in Product Purification - Highly polar product: The product is difficult to separate from polar byproducts or residual base.[1]- Perform an aqueous workup to remove inorganic salts and water-soluble impurities.[1] - Utilize acid-base extraction to separate basic or acidic products and impurities.[1]
Reaction Stalls or is Sluggish - Poor solvent choice: The solvent may be stabilizing the nucleophile, reducing its reactivity.[2][12][13] - Catalyst inefficiency or absence: For challenging substrates, a catalyst may be necessary to activate the aromatic ring.[14][15]- Switch to a polar aprotic solvent (DMSO, DMF, NMP) which can enhance the reactivity of anionic nucleophiles.[2][11][16] - Consider using a phase-transfer catalyst or a metal-based catalyst (e.g., Ru, Rh complexes) for unactivated arenes.[14]

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal solvent for my SNAr reaction?

A1: The choice of solvent is critical for a successful SNAr reaction. Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred.[2] These solvents effectively solvate the cation of the nucleophilic salt, leaving the anion more "naked" and therefore more reactive.[11] Protic solvents, like alcohols, can form hydrogen bonds with the nucleophile, which decreases its nucleophilicity and slows down the reaction.[2]

Q2: What is the role of electron-withdrawing groups (EWGs) and where should they be positioned?

A2: Electron-withdrawing groups are essential for activating the aromatic ring towards nucleophilic attack.[3][4][6] They do this by withdrawing electron density from the ring, making the carbon atom attached to the leaving group more electrophilic. For maximum effect, the EWG must be positioned ortho or para to the leaving group.[3][5][7][8] This positioning allows the negative charge of the intermediate Meisenheimer complex to be stabilized through resonance.[3][5][7] An EWG in the meta position does not provide this resonance stabilization, leading to a much slower reaction.[5][6][17]

Q3: Which leaving group is best for SNAr reactions?

A3: Contrary to Sₙ2 reactions, the leaving group ability in SNAr reactions for halogens is typically F > Cl ≈ Br > I.[1][2][9][10] The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack, which is the rate-determining step.[1][6][8]

Q4: My reaction is not proceeding even with an activated ring and a good leaving group. What can I do?

A4: If your reaction is still sluggish, consider the following:

  • Increase the temperature: Many SNAr reactions require heating to overcome the activation energy barrier.[2]

  • Use a stronger nucleophile: For example, if you are using an alcohol, try deprotonating it first with a non-nucleophilic base to form the more reactive alkoxide.[1]

  • Consider a catalyst: For particularly challenging substrates, catalysis can be employed. This can involve transition metals that coordinate to the aromatic ring and further withdraw electron density.[14][15] Protic acids can also catalyze SNAr reactions involving nitrogen heterocycles by protonating the ring.[14]

Q5: What is a Meisenheimer complex and is it possible to observe it?

A5: The Meisenheimer complex is the resonance-stabilized, negatively charged intermediate formed when the nucleophile attacks the aromatic ring in an SNAr reaction.[5][18] In many cases, these intermediates are transient and not directly observable. However, in some instances, particularly with highly activated aromatic systems and certain nucleophiles, the Meisenheimer complex can be stable enough to be observed spectroscopically.[12]

Experimental Protocols

Protocol 1: General Procedure for a Standard SNAr Reaction

This protocol describes a general method for the substitution of a halogen on an activated aromatic ring with an amine nucleophile.

  • Reactant Preparation: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the haloaromatic substrate (1.0 equivalent) and the amine nucleophile (1.0-1.2 equivalents).[1]

  • Solvent Addition: Add a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF) to dissolve the reactants. The concentration will depend on the specific reaction, but a starting point of 0.1-0.5 M is common.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), to the reaction mixture.[1] The base will neutralize the acid formed during the reaction.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature. This can range from room temperature to elevated temperatures (e.g., 80-120 °C), depending on the reactivity of the substrates.[1]

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the pure SNAr product.

Protocol 2: Screening for Optimal Reaction Temperature

  • Setup: Prepare several small-scale reactions in parallel in sealed vials, each containing the same concentration of reactants, solvent, and base as determined from the general protocol.

  • Temperature Gradient: Place each vial in a separate well of a heating block set to a different temperature (e.g., room temperature, 40 °C, 60 °C, 80 °C, 100 °C).

  • Time Course Analysis: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction vial.

  • Analysis: Quench the aliquots and analyze them by LC-MS or GC-MS to determine the conversion to product and the formation of any byproducts.

  • Optimization: Plot the product formation over time for each temperature. The optimal temperature will be the one that gives the highest yield of the desired product in the shortest amount of time with minimal side product formation.

Visualizations

Troubleshooting_Workflow start SNAr Reaction Underperforming (Low Yield / Side Products) check_activation Is the aromatic ring sufficiently activated? (ortho/para EWG) start->check_activation check_lg Is the leaving group optimal? (F > Cl > Br > I) check_activation->check_lg Yes solution_activation Use a more electron-deficient substrate. check_activation->solution_activation No check_nucleophile Is the nucleophile strong enough? check_lg->check_nucleophile Yes solution_lg Switch to a fluoro- or chloro-arene. check_lg->solution_lg No check_conditions Are the reaction conditions appropriate? check_nucleophile->check_conditions Yes solution_nucleophile Use a stronger nucleophile (e.g., deprotonate first). check_nucleophile->solution_nucleophile No solution_conditions Optimize temperature, solvent, and base. check_conditions->solution_conditions No end_point Optimized Reaction check_conditions->end_point Yes solution_activation->end_point solution_lg->end_point solution_nucleophile->end_point solution_conditions->end_point

Caption: Troubleshooting workflow for an underperforming SNAr reaction.

SNAr_Factors SNAr SNAr Reaction Success Aromatic_Ring Aromatic Ring (Substrate) SNAr->Aromatic_Ring Leaving_Group Leaving Group SNAr->Leaving_Group Nucleophile Nucleophile SNAr->Nucleophile Solvent Solvent SNAr->Solvent Temperature Temperature SNAr->Temperature Base Base (if needed) SNAr->Base EWG e⁻-withdrawing group (ortho/para) Aromatic_Ring->EWG LG_type F > Cl > Br > I Leaving_Group->LG_type Nuc_strength Strong nucleophilicity Nucleophile->Nuc_strength Solvent_type Polar aprotic (DMSO, DMF) Solvent->Solvent_type Temp_effect Overcomes activation energy Temperature->Temp_effect Base_role Non-nucleophilic Base->Base_role

Caption: Key factors influencing the success of an SNAr reaction.

References

Technical Support Center: Monitoring 2-Chloro-4,6-dimethoxypyrimidine Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are monitoring the progress of reactions involving 2-Chloro-4,6-dimethoxypyrimidine using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a TLC method for my this compound reaction?

A1: The first step is to select an appropriate solvent system (mobile phase). A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. You can start with a ratio of 7:3 (Hexane:Ethyl Acetate) and adjust the polarity based on the initial results. The goal is to achieve a retention factor (Rf) for the starting material between 0.3 and 0.6.

Q2: How do I visualize the spots on the TLC plate? My compounds are colorless.

A2: this compound and many of its derivatives contain a pyrimidine ring, which is often UV-active. The most common and non-destructive visualization method is using a UV lamp at 254 nm.[1][2][3] Commercially available TLC plates often contain a fluorescent indicator that glows green under UV light; UV-active compounds will appear as dark spots.[2] If your compounds are not UV-active, or for secondary confirmation, you can use staining methods like an iodine chamber or a potassium permanganate dip.[4][5]

Q3: How can I confirm the reaction is complete using TLC?

A3: A reaction is generally considered complete when the spot corresponding to the starting material (this compound) is no longer visible on the TLC plate, and a new spot corresponding to the product is clearly visible.[6] To be certain, it is crucial to run a "co-spot" lane where you spot the reaction mixture on top of the starting material. If the reaction is complete, you should only see the product spot and no enhancement of a starting material spot.

Q4: The spots on my TLC plate are streaking. What could be the cause?

A4: Streaking on a TLC plate can have several causes:

  • Sample Overload : The most common reason is applying too much sample to the plate.[7][8] Try diluting your sample before spotting it.

  • Highly Polar Compounds : Acidic or basic functional groups in your product can interact strongly with the silica gel, causing streaking.[9] Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase can resolve this.[8]

  • Inappropriate Solvent : If the solvent is too polar, it may not effectively move the compound, leading to streaking. Experiment with different solvent systems.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No spots are visible on the TLC plate. 1. The sample is too dilute.[8][10]2. The compound is not UV-active, and only UV light was used for visualization.[7]3. The solvent level in the developing chamber was above the spotting line, dissolving the sample into the solvent pool.[7][10]1. Concentrate the sample or spot it multiple times in the same location, allowing the solvent to dry between applications.[8][10]2. Use alternative visualization techniques like an iodine chamber or a chemical stain (e.g., potassium permanganate).[4][5]3. Ensure the solvent level is always below the baseline where the samples are spotted.[7]
The Rf values are too high (spots are near the solvent front). The mobile phase is too polar.[11]Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.
The Rf values are too low (spots are near the baseline). The mobile phase is not polar enough.[11]Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. For very polar compounds, consider adding a small amount of methanol.[12]
The starting material and product spots are not well-separated. The polarity of the starting material and the product are very similar.Try different solvent systems. Sometimes switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can improve separation. Using a longer TLC plate can also increase the separation between spots.
The solvent front is running unevenly. 1. The bottom of the TLC plate is not level with the bottom of the developing chamber.2. The chamber is not properly sealed and saturated with solvent vapor.[10]1. Ensure the plate is placed flat on the bottom of the chamber.2. Place a piece of filter paper partially submerged in the solvent along the inside wall of the chamber to help saturate the atmosphere with solvent vapor.

Experimental Protocols

Detailed Methodology for TLC Monitoring
  • Plate Preparation : Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate.[4] Mark the lanes for the starting material (SM), the reaction mixture (R), and a co-spot (C).

  • Sample Preparation : Dissolve a small amount of your starting material in a volatile solvent (e.g., ethyl acetate or dichloromethane) to create a reference solution. Your reaction mixture can often be spotted directly. A concentration of about 1% is usually effective.[7]

  • Spotting : Use a capillary tube to apply a small spot of the starting material solution to the "SM" lane on the origin line. Apply a spot of the reaction mixture to the "R" lane. For the "C" lane, first spot the starting material, and then spot the reaction mixture directly on top of it. Keep the spots as small as possible.

  • Development : Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin line.[4] Cover the chamber and allow the solvent to ascend the plate via capillary action.

  • Analysis : Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[4] Allow the plate to dry completely.

  • Visualization : View the dried plate under a UV lamp and circle any visible spots with a pencil.[2] If necessary, use a secondary method like placing the plate in a chamber with iodine crystals until spots appear.[2][5]

  • Interpretation : Compare the spots in the different lanes. The disappearance of the starting material spot in the "R" lane and the appearance of a new product spot indicates the reaction is progressing.[4] Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[4]

Data Presentation

Illustrative Rf Values for this compound Reactions

The following table provides representative Rf values. Actual values will depend on the specific reaction product, exact solvent composition, temperature, and TLC plate manufacturer. This compound is a relatively non-polar starting material. Its reaction products, resulting from the substitution of the chlorine atom, are typically more polar and thus will have a lower Rf value.

Compound Mobile Phase (v/v) Anticipated Rf Value Range Notes
This compound (Starting Material)Hexane / Ethyl Acetate (7:3)0.6 - 0.75The starting material is less polar and travels further up the plate.
Example Product (e.g., amine substitution)Hexane / Ethyl Acetate (7:3)0.2 - 0.4The product is more polar due to the introduction of a new functional group, causing it to travel less far.
This compound (Starting Material)Dichloromethane / Methanol (9.5:0.5)0.8 - 0.9This more polar solvent system will cause less polar compounds to have a high Rf.
Example Product (e.g., amine substitution)Dichloromethane / Methanol (9.5:0.5)0.5 - 0.65Good for separating more polar products from the starting material.

Mandatory Visualization

TLC_Troubleshooting_Workflow cluster_no_spots Troubleshooting: No Spots cluster_streaking Troubleshooting: Streaking cluster_separation Troubleshooting: Poor Separation start Start TLC Analysis problem Problem Identified with TLC Plate? start->problem no_spots No Spots Visible problem->no_spots Yes streaking Streaking or Smearing of Spots problem->streaking Yes bad_separation Poor Separation (Rf too high/low or spots too close) problem->bad_separation Yes end Successful Analysis problem->end No ns1 Is sample concentration sufficient? no_spots->ns1 s1 Is sample overloaded? streaking->s1 sep1 Are Rf values too high or too low? bad_separation->sep1 ns2 Concentrate sample or multi-spot ns1->ns2 No ns3 Is compound UV-active? ns1->ns3 Yes ns2->problem ns3->problem Yes ns4 Use alternative visualization (Iodine, stain) ns3->ns4 No ns4->problem s2 Dilute sample s1->s2 Yes s3 Is compound acidic/basic? s1->s3 No s2->problem s3->problem No s4 Add acid/base modifier to eluent s3->s4 Yes s4->problem sep2 Adjust solvent polarity sep1->sep2 Yes sep3 Are spots unresolved? sep1->sep3 No sep2->problem sep3->problem No sep4 Try a different solvent system sep3->sep4 Yes sep4->problem

Caption: A workflow for troubleshooting common TLC analysis issues.

References

Technical Support Center: Synthesis of 2-Chloro-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-4,6-dimethoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The primary synthetic pathways start from either malononitrile or a barbituric acid derivative. The malononitrile route is often favored due to lower raw material costs.[1][2] One common method involves the reaction of 2,4,6-trichloropyrimidine with sodium methoxide. Another approach is the chlorination of 4,6-dimethoxy-2-aminopyrimidine. A widely used industrial synthesis involves the chlorination of barbituric acid to 2,4,6-trichloropyrimidine, followed by selective methoxylation.[3]

Q2: What is the role of this compound in industrial applications?

A2: this compound is a key intermediate in the synthesis of various agrochemicals, particularly pyrimidine salicylic acid series herbicides.[4] It is a crucial building block for producing herbicides like Pyribenzoxim, Pyrithiobac-Sodium, and Bispyribac, which are vital for weed control in agriculture.[4]

Q3: What are the key physical and chemical properties of this compound?

A3: It is typically a white to slightly yellow powder with a melting point of 100-105 °C.[4] The compound has a molecular formula of C6H7ClN2O2 and a molecular weight of approximately 174.59 g/mol .[4][5] It is stable under recommended storage conditions. For high-purity grades (≥99.0%), the loss on drying is generally specified to be ≤2.0%.[4]

Troubleshooting Guide

Problem 1: Low Yield in Malononitrile-Based Synthesis

Symptoms:

  • The final yield of this compound is significantly lower than expected (some methods report yields as low as 55%).[2]

  • Formation of significant side products is observed during analysis (e.g., by HPLC).

Possible Causes & Solutions:

CauseRecommended Action
Presence of Water The synthesis of the intermediate 1,3-dimethyl malonamidine dihydrochloride requires strictly anhydrous conditions. Ensure all solvents and reagents are thoroughly dried. Consider using acetyl chloride in methanol to generate anhydrous HCl in situ, which can improve yield and product quality by avoiding the complexities of handling anhydrous HCl gas.[1]
Suboptimal Reaction Temperature Temperature control is critical during the introduction of hydrogen chloride gas in the final cyclization step. Lowering the reaction temperature (e.g., to 5°C from 12°C) has been shown to improve yields from 77% to over 82%.[1]
Incomplete Reaction Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, HPLC) to ensure the reaction goes to completion before workup.
Product Loss During Workup After the reaction, a significant portion of the solvent is typically evaporated before cooling to induce crystallization. Optimizing the amount of solvent removed (e.g., evaporating 80% instead of 95%) can improve crystal precipitation and yield.[1]
Problem 2: Impurities in the Final Product

Symptoms:

  • The purity of the isolated this compound is below the desired specification (e.g., <99.0%).[4]

  • Discoloration of the product (e.g., yellowish appearance).

Possible Causes & Solutions:

CauseRecommended Action
Incomplete Chlorination In syntheses starting from a hydroxyl-pyrimidine derivative, incomplete reaction with the chlorinating agent (e.g., phosphorus oxychloride) can leave starting material as an impurity. Ensure the correct molar ratio of the chlorinating agent is used and consider extending the reaction time or increasing the temperature.[6]
Formation of Isomeric Byproducts In the methoxylation of 2,4,6-trichloropyrimidine, the reaction conditions can influence the regioselectivity. Careful control of temperature and stoichiometry of sodium methoxide is crucial to minimize the formation of other methoxylated isomers.
Residual Solvents or Reagents Ensure thorough drying of the final product to remove residual solvents. Proper quenching and washing steps are necessary to remove any unreacted reagents or inorganic salts.[7]
Degradation of Product The product may be sensitive to heat or acidic/basic conditions during workup and purification. Optimize the purification method, for instance, by selecting an appropriate recrystallization solvent where the product has high solubility at elevated temperatures and low solubility at room temperature.[7]

Experimental Protocols

Synthesis from Malononitrile (Improved Method)

This protocol is based on a method designed to avoid the use of anhydrous hydrogen chloride gas.[1]

Step 1: Synthesis of 1,3-dimethyl malonamidine dihydrochloride

  • In a reaction vessel, add 66g of malononitrile and 204.8g of anhydrous methanol.

  • Slowly add 353.25g of acetyl chloride dropwise into the mixture while maintaining the reaction temperature between 10-15°C. The addition should take approximately 8 hours.

  • After the addition is complete, continue to stir the reaction mixture for an additional 2 hours at the same temperature.

  • Filter the resulting precipitate under a nitrogen atmosphere to obtain the wet product of 1,3-dimethyl malonamidine dihydrochloride.

Step 2: Synthesis of this compound

  • Add 131g of 3-amino-3-methoxy-N-nitrile-2-propionamidine (obtained from the previous intermediate) and 620g of methanol to a reaction kettle.

  • Slowly introduce 110g of hydrogen chloride gas while controlling the reaction temperature at 5°C.

  • After the gas introduction is complete, maintain the temperature and stir for 2 hours.

  • After the reaction, wash the mixture with water until it is neutral.

  • Evaporate approximately 80% of the solvent under reduced pressure.

  • Cool the concentrated solution to 5°C to precipitate the crystals.

  • Filter the crystals and dry to obtain this compound.

Expected Yield and Purity: This method has been reported to produce a yield of 82.1% with a purity of 99.6% as determined by liquid chromatography.[1]

Data Summary

Table 1: Effect of Reaction Temperature on Yield and Purity

ParameterExperiment 1[1]Experiment 2[1]
Reaction Temperature 12°C5°C
Solvent Evaporation 95%80%
Cooling Temperature 0°C5°C
Product Yield 77%82.1%
Product Purity (LC) 99.5%99.6%

Visualizations

Synthesis_Workflow_from_Malononitrile Malononitrile Malononitrile Intermediate1 1,3-dimethyl malonamidine dihydrochloride Malononitrile->Intermediate1 MeOH_AcCl Anhydrous Methanol + Acetyl Chloride MeOH_AcCl->Intermediate1 Intermediate2 3-amino-3-methoxy-N-nitrile- 2-propionamidine Intermediate1->Intermediate2 Cyanamide_Base Cyanamide + Base Cyanamide_Base->Intermediate2 FinalProduct This compound Intermediate2->FinalProduct HCl_MeOH Hydrogen Chloride + Methanol HCl_MeOH->FinalProduct

Caption: Synthetic pathway from malononitrile.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Anhydrous Are conditions anhydrous? Start->Check_Anhydrous Use_Drying_Agents Thoroughly dry all reagents and solvents. Consider in situ HCl generation. Check_Anhydrous->Use_Drying_Agents No Check_Temp Is reaction temperature optimized? Check_Anhydrous->Check_Temp Yes Use_Drying_Agents->Check_Temp Adjust_Temp Lower temperature during HCl addition (e.g., to 5°C). Check_Temp->Adjust_Temp No Check_Workup Is workup procedure optimized? Check_Temp->Check_Workup Yes Adjust_Temp->Check_Workup Adjust_Workup Optimize solvent evaporation and crystallization temperature. Check_Workup->Adjust_Workup No End Yield Improved Check_Workup->End Yes Adjust_Workup->End

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: High-Yield Synthesis of 2-chloro-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the high-yield synthesis of 2-chloro-4,6-dimethoxypyrimidine, a key intermediate in the development of pharmaceuticals and agrochemicals.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind this high-yield synthesis method?

A1: This method utilizes a synthetic route starting from malononitrile, methanol, acetyl chloride, and cyanamide. The key steps involve the formation of 1,3-dimethyl malononitrile diamidine dihydrochloride, which then reacts to form 3-amino-3-methoxy-N-nitrile-2-propionamidine. The final step is a reaction with hydrogen chloride to yield this compound.[2] This process is noted for its high yield and stable product quality.[2]

Q2: What are the main advantages of this synthesis route?

A2: The primary advantages of this route are its high yield and the simplified synthesis process for the intermediate 1,3-dimethyl malonamidine dihydrochloride.[2] By directly adding acetyl chloride to a malononitrile and methanol system, the process avoids more complex and costly methods that require strictly anhydrous conditions and specialized equipment for handling anhydrous hydrogen chloride gas.[2]

Q3: What are the typical yield and purity of the final product?

A3: Following the described protocol, the synthesis can achieve a product yield of up to 82.1% with a purity of 99.6% as determined by liquid chromatography.[2]

Q4: What are the key intermediates in this synthesis pathway?

A4: The key intermediates are 1,3-dimethyl malononitrile diamidine dihydrochloride and 3-amino-3-methoxy-N-nitrile-2-propionamidine.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction in one or more steps.2. Suboptimal reaction temperature.3. Loss of product during workup and crystallization.4. Impure starting materials.1. Ensure all reactants are added in the correct stoichiometry and allow for the specified reaction time.2. Carefully monitor and control the reaction temperature at each step as specified in the protocol.3. Optimize the solvent evaporation and cooling steps to maximize crystal precipitation. Ensure the filtration and drying process is efficient.4. Use starting materials of high purity.
Low Purity 1. Presence of unreacted starting materials or intermediates.2. Formation of side products due to incorrect temperature or stoichiometry.3. Ineffective purification.1. Monitor the reaction progress using a suitable analytical method (e.g., TLC, HPLC) to ensure complete conversion.2. Strictly adhere to the recommended reaction temperatures and reagent ratios.3. Recrystallize the product from an appropriate solvent to remove impurities.
Difficulty with Crystallization 1. Supersaturation not achieved.2. Presence of impurities inhibiting crystal formation.3. Incorrect solvent volume.1. Ensure sufficient solvent is evaporated before cooling. If necessary, introduce a seed crystal.2. Purify the crude product before attempting crystallization.3. Adjust the final solvent volume to optimize crystal precipitation.
Reaction does not start or is sluggish 1. Low quality or inactive reagents.2. Reaction temperature is too low.1. Verify the quality and purity of all starting materials and reagents.2. Ensure the reaction mixture reaches the specified temperature.

Experimental Protocols & Data

Synthesis of this compound

A detailed experimental protocol is derived from patent CN107759528B.[2] The synthesis is a multi-step process. The final step, the conversion of 3-amino-3-methoxy-N-nitrile-2-propionamidine to this compound, is highlighted below.

Final Step: Synthesis of this compound

  • Reaction Setup : Add 131g of 3-amino-3-methoxy-N-nitrile-2-propionamidine and 620g of methanol to a reaction kettle.

  • Introduction of HCl : Slowly introduce 110g of hydrogen chloride gas into the reaction mixture.

  • Temperature Control : Maintain the reaction temperature at 5°C.

  • Reaction Time : After the introduction of the gas is complete, maintain the temperature for 2 hours.

  • Workup : Wash the reaction mixture with water until it is neutral.

  • Solvent Evaporation : Evaporate 80% of the solvent.

  • Crystallization : Cool the mixture to 5°C to precipitate the crystals.

  • Isolation : Filter and dry the crystals to obtain the final product.

Quantitative Data Summary
Parameter Value Reference
Yield 82.1%[2]
Purity (LC) 99.6%[2]
Starting Material (Intermediate) 131g 3-amino-3-methoxy-N-nitrile-2-propionamidine[2]
Methanol 620g[2]
Hydrogen Chloride Gas 110g[2]
Reaction Temperature 5°C[2]
Reaction Time 2 hours[2]
Final Product Weight 143.84g[2]

Visualized Experimental Workflow

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Second Intermediate cluster_2 Step 3: Final Product Synthesis cluster_3 Workup & Purification Malononitrile Malononitrile Intermediate1 1,3-dimethyl malononitrile diamidine dihydrochloride Malononitrile->Intermediate1 Methanol Methanol Methanol->Intermediate1 AcetylChloride Acetyl Chloride AcetylChloride->Intermediate1 Intermediate2 3-amino-3-methoxy-N-nitrile -2-propionamidine Intermediate1->Intermediate2 Cyanamide Cyanamide Cyanamide->Intermediate2 SodiumBicarbonate Sodium Bicarbonate SodiumBicarbonate->Intermediate2 FinalProduct This compound Intermediate2->FinalProduct HCl Hydrogen Chloride HCl->FinalProduct Washing Water Wash FinalProduct->Washing Evaporation Solvent Evaporation Washing->Evaporation Crystallization Crystallization Evaporation->Crystallization FiltrationDrying Filtration & Drying Crystallization->FiltrationDrying

Caption: High-yield synthesis workflow for this compound.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, precise analytical data is paramount for the structural elucidation and purity assessment of novel compounds. This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-4,6-dimethoxypyrimidine, a key intermediate in medicinal chemistry. We present experimental data, a comparison with related structures, and standardized protocols for spectral acquisition.

¹H and ¹³C NMR Spectral Data of this compound

The following table summarizes the experimental ¹H and ¹³C NMR chemical shift data for this compound. The spectra were recorded in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Nucleus Atom Chemical Shift (δ, ppm) Multiplicity Integration
¹H NMRH-56.18Singlet1H
-OCH₃3.98Singlet6H
¹³C NMRC-4, C-6171.8--
C-2161.4--
C-588.9--
-OCH₃55.4--

Comparative Spectral Analysis

The spectral data of this compound can be compared with structurally similar pyrimidine derivatives to understand the influence of substituents on the chemical shifts. For instance, in the isomeric 6-Chloro-2,4-dimethoxypyrimidine, the position of the chloro and methoxy groups alters the electronic environment and, consequently, the resonance frequencies of the pyrimidine ring protons and carbons. Generally, the electronegative chlorine atom and the electron-donating methoxy groups significantly influence the chemical shifts of the aromatic ring. The observed singlet for the H-5 proton in this compound is due to the symmetrical substitution at the 4 and 6 positions. The two methoxy groups appear as a single peak, indicating their chemical equivalence.

Experimental Protocols

Sample Preparation: A sample of 5-10 mg of this compound was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 300 MHz spectrometer. Standard acquisition parameters included a spectral width of 10 ppm, a relaxation delay of 1.0 s, and 16 scans.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 75 MHz with proton decoupling. A spectral width of 200 ppm, a relaxation delay of 2.0 s, and 1024 scans were typically used to obtain a good signal-to-noise ratio.

Visualization of this compound

To aid in the interpretation of the NMR data, the chemical structure and atom numbering of this compound are provided below.

Caption: Chemical structure of this compound.

Mass Spectrometry of 2-Chloro-4,6-dimethoxypyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of mass spectrometry techniques for the analysis of 2-Chloro-4,6-dimethoxypyrimidine (C₆H₇ClN₂O₂), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

This document outlines standard methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering a framework for method development and analysis. Due to the absence of publicly available experimental mass spectra for this specific compound, this guide presents a predicted fragmentation pattern based on established chemical principles and data from analogous structures.

Performance Comparison: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS for the analysis of this compound depends on the sample matrix, desired sensitivity, and the specific goals of the analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for this compound, given its sufficient volatility and thermal stability. Vendor data confirms that gas chromatography is a standard method for purity assessment of this compound. GC-MS provides excellent chromatographic resolution and classic, reproducible fragmentation patterns through Electron Ionization (EI), making it ideal for structural elucidation and library matching.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) offers a versatile alternative, particularly for complex sample matrices or when analyzing thermally sensitive metabolites. Using techniques like Electrospray Ionization (ESI), LC-MS typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is advantageous for accurate molecular weight determination and quantification.

Predicted Mass Spectrometry Data

The following table summarizes the predicted major ions for this compound under typical Electron Ionization (EI) conditions encountered in GC-MS. The monoisotopic mass of the parent molecule is 174.02 g/mol .[1] The predictions account for the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl).

Predicted Ion FragmentProposed Neutral Lossm/z (³⁵Cl)m/z (³⁷Cl)Predicted Relative AbundanceNotes
[M]⁺˙-174176ModerateMolecular ion; the M+2 peak is characteristic of a chlorine-containing compound.
[M-CH₃]⁺·CH₃ (Methyl radical)159161HighLoss of a methyl group from one of the methoxy substituents. A very common fragmentation pathway.
[M-Cl]⁺·Cl (Chlorine radical)139-ModerateLoss of the chlorine atom.
[M-OCH₃]⁺·OCH₃ (Methoxy radical)143145LowLoss of a complete methoxy group.
[M-CH₃-CO]⁺·CH₃ then CO131133ModerateSubsequent loss of carbon monoxide from the [M-CH₃]⁺ ion.

Experimental Protocols

Below are detailed, representative protocols for the analysis of this compound using both GC-MS and LC-MS. These should serve as a starting point for method development and can be optimized as needed.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent such as acetone or ethyl acetate to prepare a 1 mg/mL stock solution. Further dilute with the same solvent to a working concentration of 10-50 µg/mL.

  • Instrumentation: Use a standard GC-MS system equipped with an electron ionization (EI) source.

  • GC Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless or with a 10:1 split ratio).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Solvent Delay: 3 minutes.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the initial mobile phase to a working concentration of 1-10 µg/mL.

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: C18 column (e.g., Hypersil GOLD), 50 mm x 2.1 mm, 1.9 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 20% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Positive ESI (+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Gas (N₂): Flow at 800 L/hr at a temperature of 350°C.

    • Mass Range: Scan from m/z 100 to 300 in full scan mode. For targeted analysis, use Selected Ion Monitoring (SIM) for the [M+H]⁺ ions at m/z 175 and 177.

Visualized Workflows and Fragmentation

To clarify the analytical process and the predicted molecular breakdown, the following diagrams are provided.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Prep Dissolution & Dilution Inject Injection Prep->Inject Sep Chromatographic Separation (GC/LC) Inject->Sep Ion Ionization (EI / ESI) Sep->Ion MS Mass Analysis (Quadrupole) Ion->MS Detect Detection MS->Detect Data Data Acquisition & Interpretation Detect->Data Fragmentation_Pathway parent This compound [M]⁺˙ m/z = 174/176 frag1 [M-CH₃]⁺ m/z = 159/161 parent->frag1 - ·CH₃ frag2 [M-Cl]⁺ m/z = 139 parent->frag2 - ·Cl frag3 [M-CH₃-CO]⁺ m/z = 131/133 frag1->frag3 - CO

References

A Comparative Guide to the Reactivity of 2-Chloro-4,6-dimethoxypyrimidine and 2,4-dichloropyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 2-Chloro-4,6-dimethoxypyrimidine and 2,4-dichloropyrimidine, two key heterocyclic building blocks in medicinal chemistry and drug development. The information presented herein is intended to facilitate informed decisions in the selection of appropriate scaffolds for synthesis by providing a detailed analysis of their reactivity profiles, supported by established principles of organic chemistry and representative experimental protocols.

Introduction to Pyrimidine Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is an electron-deficient heterocycle, a characteristic that renders it susceptible to nucleophilic aromatic substitution (SNAr). The two nitrogen atoms within the ring act as strong electron-withdrawing groups, activating halogen substituents towards displacement by nucleophiles. In di-substituted pyrimidines, the position of the leaving group and the electronic nature of other substituents on the ring are critical determinants of both the rate and regioselectivity of the reaction. Generally, the reactivity of chloro substituents on the pyrimidine ring follows the order of C4(6) > C2 >> C5.

Comparison of Reactivity: this compound vs. 2,4-dichloropyrimidine

The primary difference in the reactivity of this compound and 2,4-dichloropyrimidine stems from the electronic effects of their respective substituents.

  • 2,4-Dichloropyrimidine: This molecule possesses two electron-withdrawing chlorine atoms. Nucleophilic attack preferentially occurs at the C4 position, which is more activated by the para-nitrogen atom.[1][2] The second chlorine atom at the C2 position further enhances the electrophilicity of the ring.

  • This compound: In this compound, the two methoxy groups at the C4 and C6 positions are strong electron-donating groups through resonance. This electron donation significantly reduces the overall electrophilicity of the pyrimidine ring, thereby decreasing its reactivity towards nucleophiles compared to 2,4-dichloropyrimidine.[3]

A summary of the expected reactivity and regioselectivity is presented in the table below.

Data Presentation: Predicted Reactivity and Regioselectivity
FeatureThis compound2,4-Dichloropyrimidine
Overall Reactivity LowerHigher
Position of Nucleophilic Attack C2Primarily C4
Influence of Substituents Strong electron-donating effect from two -OCH₃ groups deactivates the ring towards SNAr.Two electron-withdrawing -Cl atoms activate the ring towards SNAr.
Typical Reaction Conditions Requires more forcing conditions (higher temperatures, longer reaction times).Reacts under milder conditions.

Theoretical Framework: Substituent Effects on Reactivity

The observed differences in reactivity can be rationalized by considering the stability of the Meisenheimer intermediate formed during the SNAr reaction.

Substituent_Effects cluster_0 Reactivity of Pyrimidine Ring cluster_1 Substituent Effects Pyrimidine_Ring Pyrimidine Ring (Electron Deficient) EDG Electron-Donating Groups (e.g., -OCH₃) EWG Electron-Withdrawing Groups (e.g., -Cl) Stabilize_Ring Decreased Electrophilicity EDG->Stabilize_Ring Increase Electron Density Destabilize_Ring Increased Electrophilicity EWG->Destabilize_Ring Decrease Electron Density Lower_Reactivity Lower Reactivity (this compound) Stabilize_Ring->Lower_Reactivity Slower SNAr Higher_Reactivity Higher Reactivity (2,4-Dichloropyrimidine) Destabilize_Ring->Higher_Reactivity Faster SNAr

Caption: Logical flow of substituent effects on pyrimidine reactivity.

Experimental Protocols: A Comparative Study

To empirically validate the predicted differences in reactivity, a parallel experiment can be conducted. The following protocol outlines a general procedure for comparing the rate of amination of this compound and 2,4-dichloropyrimidine with a model amine, such as benzylamine.

General Protocol for Comparative Amination

Materials:

  • This compound

  • 2,4-Dichloropyrimidine

  • Benzylamine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis

Procedure:

  • Reaction Setup: In two separate, dry, round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.) to one flask and 2,4-dichloropyrimidine (1.0 eq.) to the other.

  • Reagent Addition: To each flask, add anhydrous DMF, followed by benzylamine (1.1 eq.) and TEA (1.5 eq.).

  • Reaction Conditions: Stir both reaction mixtures at a constant temperature (e.g., 80 °C).

  • Monitoring: Monitor the progress of each reaction at regular time intervals (e.g., every 30 minutes) by withdrawing a small aliquot and analyzing it by TLC and HPLC/GC-MS.

  • Data Analysis: Quantify the consumption of the starting material and the formation of the product over time to determine the reaction rates.

Experimental_Workflow cluster_reactants Reactants cluster_reagents Reagents Reactant_A This compound Setup Parallel Reaction Setup (80 °C) Reactant_A->Setup Reactant_B 2,4-Dichloropyrimidine Reactant_B->Setup Nucleophile Benzylamine Nucleophile->Setup Base TEA Base->Setup Solvent DMF Solvent->Setup Monitoring Reaction Monitoring (TLC, HPLC/GC-MS) Setup->Monitoring Analysis Data Analysis (Reaction Rates) Monitoring->Analysis Conclusion Comparative Reactivity Assessment Analysis->Conclusion

Caption: Workflow for the comparative experimental study.

Conclusion

References

X-ray crystallography of pyrimidine-based compounds.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the X-ray crystallography of pyrimidine-based compounds for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of crystallographic data, detailed experimental protocols, and visualizations of the experimental workflow and a relevant biological signaling pathway.

Comparative Analysis of Pyrimidine-Based Compounds

The following table summarizes the crystallographic data for a selection of pyrimidine-based compounds, offering a clear comparison of their structural parameters as determined by X-ray diffraction.

Compound Name/ReferenceChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Resolution (Å)R-factor
2,4,6-triaminopyrimidine-1,3-diium dinitrate[1]C₄H₈N₆²⁺ · 2NO₃⁻MonoclinicP2₁/c8.3518 (3)10.3271 (4)12.0494 (5)9097.385 (2)900.770.038
(E)-2-(2-(2,4-dichlorostyryl)-4-nitrophenyl)acetonitrile (1a in source)[2]C₈H₅Cl₂NO₂MonoclinicP2₁/c7.9611 (4)11.5959 (6)9.5939 (5)9099.855 (2)900.840.035
1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)urea[3]C₂₄H₁₅BrF₂N₆O₂TriclinicP-18.529 (2)10.596 (3)12.980 (3)98.79 (3)98.24 (3)109.11 (3)0.840.045
3-phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1][4]thiazolo[4,5-d]pyrimidin-7(6H)-one (2e in source)[5]C₁₂H₆F₃N₃O₂S₂MonoclinicP2₁/c10.3708 (4)10.7411 (4)12.7535 (5)90109.300 (2)900.830.034
7-chloro-2-(3-chlorophenyl)-5-(trifluoromethyl)[1][4]thiazolo[4,5-d]pyrimidine (4b in source)[5]C₁₂H₄Cl₂F₃N₃SMonoclinicC2/c21.0118 (7)5.9999 (2)21.5032 (7)90106.945 (1)900.830.036

Experimental Protocols

The methodologies for obtaining the crystallographic data are crucial for reproducibility and understanding the quality of the results. Below are generalized experimental protocols based on the cited literature.

Synthesis and Crystallization

General Procedure for Synthesis: Pyrimidine derivatives are synthesized through various organic chemistry reactions. For instance, 2,4,6-triaminopyrimidine can be dissolved in ethanol, followed by the addition of nitric acid in ethanol to yield the dinitrate salt upon crystallization[1]. Another common method involves the reaction of nitroalkenes with other reagents to form the desired pyrimidine derivatives[2]. The specific synthetic route depends on the target molecule and is often detailed in the supplementary information of the research articles.

Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent in which the compound is dissolved. Common solvents include ethanol, methanol, and acetonitrile. For example, crystals of 2,4,6-triaminopyrimidine-1,3-diium dinitrate were obtained by dissolving the compound in a mixture of ethanol and nitric acid and allowing it to stand[1]. The quality of the crystals is paramount for obtaining high-resolution diffraction data[4].

X-ray Data Collection and Structure Refinement

Data Collection: A single crystal of suitable size and quality is mounted on a goniometer of a diffractometer[4]. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction patterns are recorded on a detector[4][6]. Data collection is typically performed at a controlled temperature, often cryogenic (e.g., 100 K or 150 K), to minimize thermal vibrations and radiation damage. The data is collected over a range of crystal orientations to ensure a complete dataset[6].

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the electron density[6]. This model is then refined using full-matrix least-squares on F²[2]. In this iterative process, the atomic positions, and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model[1]. The final quality of the refined structure is assessed by the R-factor, with lower values indicating a better fit between the model and the experimental data.

Visualizations

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like a pyrimidine-based compound using X-ray crystallography.

X_ray_Crystallography_Workflow cluster_synthesis Compound Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination Synthesis Synthesis of Pyrimidine Compound Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Xray X-ray Diffraction Mounting->Xray Data Data Acquisition Xray->Data Processing Data Processing Data->Processing Solution Structure Solution (Direct/Patterson Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Model Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure (CIF file)

Caption: General workflow of small molecule X-ray crystallography.

Signaling Pathway Inhibition by Pyrimidine-Based Compounds

Many pyrimidine derivatives are designed as kinase inhibitors for cancer therapy. The diagram below shows a simplified representation of the Cyclin-Dependent Kinase (CDK) pathway, which is a common target for pyrimidine-based drugs like the 2-anilino-4-(thiazol-5-yl)pyrimidines[7].

CDK_Signaling_Pathway cluster_regulation Cell Cycle Regulation CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes Pyrimidine_Inhibitor Pyrimidine-Based CDK Inhibitor Pyrimidine_Inhibitor->CDK46 inhibits

Caption: Inhibition of the CDK pathway by pyrimidine-based compounds.

References

A Comparative Guide to the Biological Activity of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of a vast array of biologically active compounds. Due to their structural similarity to the nucleobases of DNA and RNA, pyrimidine derivatives are adept at interacting with a wide range of biological targets, leading to diverse pharmacological activities.[1][2] This guide provides a comparative analysis of the biological activities of substituted pyrimidines, with a focus on their anticancer and antimicrobial properties, supported by experimental data and detailed protocols.

Comparative Biological Activity Data

The biological efficacy of substituted pyrimidines is highly dependent on the nature and position of their substituents.[3] Modifications to the pyrimidine ring can significantly impact a compound's potency and selectivity. The following tables summarize the quantitative biological activity of various substituted pyrimidine derivatives.

Anticancer Activity of Substituted Pyrimidines

The anticancer activity of pyrimidine derivatives is often evaluated by their ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit cell proliferation by 50%. Lower IC50 values indicate greater potency. Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial for cell growth and proliferation.[4][5][6]

Compound ClassSubstituentsCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrido[2,3-d]pyrimidines2-Amino-6-(2,6-dichlorophenyl)-7-(3-(tert-butyl)ureido)Vascular Smooth Muscle Cells0.3--
Pyrido[3,4-d]pyrimidines2,4,6-trisubstitutedEGFR L858R/T790M/C797S mutant0.0072Osimertinib-
Pyrazolo[3,4-d]pyrimidinesHydrazinylidene- (trimethoxybenzylidene)A549 (Lung Carcinoma)17.5Doxorubicin-
Thiazolo[4,5-d]pyrimidines3-(4-chlorophenyl)-2-thioxo-5-(trifluoromethyl)C32 (Amelanotic Melanoma)24.4--
2-Anilino-4-(thiazol-5-yl)pyrimidines5-CN, N-(3-nitro-phenyl)HCT-116 (Colon Carcinoma)<1--

Data compiled from multiple sources.[7][8][9][10][11]

Antimicrobial Activity of Substituted Pyrimidines

The antimicrobial potential of pyrimidine derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassSubstituentsBacterial StrainMIC (µM/ml)Fungal StrainMIC (µM/ml)Reference CompoundMIC (µM/ml)
4,6-Disubstituted Pyrimidines4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amineS. aureus0.87C. albicans1.73Cefadroxil / Fluconazole-
Pyrido[2,3-d]pyrimidin-4-ones2,3-dihydropyrido[2,3-d] pyrimidine-4-one derivativesS. aureus4-12--Cefotaxime6-12
Furochromone-condensed PyrimidinesVariously substitutedS. aureus1-5A. fumigatus2-6Cefotaxime1-4
1,2,4-Triazolo[1,5-a]pyrimidinesVariously substitutedS. aureus0.024A. flavus-Ciprofloxacin0.01

Data compiled from multiple sources.[3][12][13][14]

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15] Metabolically active cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.[16]

Materials:

  • 96-well microplate

  • Cancer cell lines

  • Complete culture medium

  • Substituted pyrimidine compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[16]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrimidine compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 values.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • 96-well microplate

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Substituted pyrimidine compounds

  • Standard antimicrobial agents (positive control)

  • Microplate reader or visual inspection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrimidine compounds in the appropriate broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening start Starting Materials reaction Chemical Reaction (e.g., Cyclocondensation) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization in_vitro In vitro Assays (e.g., MTT, MIC) characterization->in_vitro Test Compounds data_analysis Data Analysis (IC50, MIC determination) in_vitro->data_analysis sar SAR Analysis data_analysis->sar sar->characterization Optimization

Experimental workflow for the synthesis and biological evaluation of substituted pyrimidines.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P Ligand Ligand (EGF) Ligand->EGFR Pyrimidine Pyrimidine Inhibitor Pyrimidine->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Simplified EGFR signaling pathway and its inhibition by a pyrimidine derivative.

sar_relationship cluster_substituents Substituent Modifications Core Pyrimidine Core R1 Position R1 (e.g., Aryl group) Core->R1 R2 Position R2 (e.g., Amino group) Core->R2 R3 Position R3 (e.g., Halogen) Core->R3 Activity Biological Activity (Potency & Selectivity) R1->Activity R2->Activity R3->Activity

Logical relationship in a Structure-Activity Relationship (SAR) study of pyrimidines.

References

Quantitative structure-activity relationship (QSAR) of pyrimidine analogs.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the quantitative structure-activity relationships of pyrimidine derivatives, offering insights into predictive modeling for anticancer and antimicrobial applications.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Understanding the quantitative structure-activity relationship (QSAR) of pyrimidine analogs is paramount for the rational design of more potent and selective drugs. This guide provides a comparative analysis of various QSAR models applied to different series of pyrimidine derivatives, focusing on their anticancer and antimicrobial activities. Detailed experimental protocols and visualizations of key processes are included to aid researchers in this field.

Comparison of QSAR Models for Anticancer Pyrimidine Analogs

The development of novel anticancer agents is a primary focus of pyrimidine analog research. 3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in elucidating the structural requirements for cytotoxicity. These models correlate the three-dimensional properties of molecules with their biological activities, providing a predictive framework for designing new compounds.

Below is a comparison of CoMFA and CoMSIA models for two different series of pyrimidine derivatives investigated for their anticancer properties.

Table 1: Comparison of 3D-QSAR Models for Anticancer Pyrimidine Derivatives

QSAR ModelStatistical ParameterPyrimidine Series 1 (AXL Kinase Inhibitors)Pyrimidine Series 2 (Thienopyrimidine VEGFR3 Inhibitors)
CoMFA q² (Cross-validated r²)0.7000.818
r² (Non-cross-validated r²)0.9110.917
pred_r² (External validation)0.7090.794
Steric Field ContributionMajor67.7%
Electrostatic Field ContributionMajor32.3%
CoMSIA q² (Cross-validated r²)0.6220.801
r² (Non-cross-validated r²)0.8750.897
pred_r² (External validation)0.6680.762
Steric Field Contribution-29.5%
Electrostatic Field Contribution-29.8%
Hydrophobic Field ContributionMajor29.8%
H-bond Acceptor ContributionMajor4.4%
H-bond Donor Contribution-6.5%

Note: '-' indicates that the specific contribution was not the primary focus of the referenced study but was likely included in the overall model.

The statistical parameters in Table 1 indicate the robustness and predictive power of the developed QSAR models. A higher q² value suggests good internal consistency, while a higher r² value indicates a strong correlation between the experimental and predicted activities. The pred_r² value is a stringent measure of the model's ability to predict the activity of new, untested compounds.

Activity Data for Anticancer Pyrimidine Analogs

The following table presents a subset of thienopyrimidine derivatives, their experimental anticancer activities (pIC50), and the values predicted by CoMFA and CoMSIA models. This data illustrates the predictive capability of the QSAR models.

Table 2: Experimental and Predicted Anticancer Activities (pIC50) of Thienopyrimidine Derivatives

Compound IDStructure (Substituents)Experimental pIC50Predicted pIC50 (CoMFA)Predicted pIC50 (CoMSIA)
1 R1=H, R2=4-Cl-Ph7.307.257.28
2 R1=H, R2=4-F-Ph7.157.107.12
3 R1=CH3, R2=4-Cl-Ph7.857.807.82
4 R1=CH3, R2=4-F-Ph7.607.557.58
5 R1=H, R2=3-Cl-Ph6.906.856.88

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).

Comparison of QSAR Models for Antimicrobial Pyrimidine Analogs

Pyrimidine derivatives have also shown significant promise as antimicrobial agents. QSAR studies in this area aim to identify the key molecular features responsible for antibacterial and antifungal activity.

Table 3: Comparison of QSAR Models for Antimicrobial Pyrimidine Derivatives

QSAR ModelStatistical ParameterPyrimido[4,5-d]pyrimidine-2,5-dione DerivativesIndolylpyrimidine Derivatives
2D-QSAR r² (Correlation coefficient)-0.836
q² (Cross-validated r²)--
F-ratio-30.593
3D-QSAR (CoMFA) q² (Cross-validated r²)0.938-
r² (Non-cross-validated r²)--
3D-QSAR (CoMSIA) q² (Cross-validated r²)0.895-
r² (Non-cross-validated r²)--

Note: '-' indicates that the data was not available or not applicable for the specific study.

Activity Data for Antimicrobial Pyrimidine Analogs

The following table provides a selection of pyrimido-isoquinolin-quinone derivatives with their experimental and predicted antibacterial activities against Methicillin-Resistant Staphylococcus aureus (MRSA).

Table 4: Experimental and Predicted Antibacterial Activities (pMIC) of Pyrimido-Isoquinolin-Quinone Derivatives

Compound IDStructure (Substituents)Experimental pMIC (µg/mL)Predicted pMIC (CoMFA)Predicted pMIC (CoMSIA)
Cpd 1 R = 4-Cl22.12.0
Cpd 2 R = 4-F44.24.1
Cpd 3 R = 4-CH387.87.9
Cpd 4 R = 3-Cl44.34.2
Cpd 5 R = H1615.515.7

pMIC is the negative logarithm of the Minimum Inhibitory Concentration (MIC).

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reliable data for QSAR modeling.

Protocol for a 3D-QSAR Study

A typical 3D-QSAR study involves a series of well-defined steps to ensure the development of a robust and predictive model.

  • Dataset Selection and Preparation:

    • Compile a dataset of structurally related pyrimidine analogs with their corresponding biological activities (e.g., IC50 or MIC values) measured using a consistent experimental assay.

    • Convert the biological activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)).

    • Divide the dataset into a training set (typically 70-80% of the compounds) for model generation and a test set for external validation. The selection should ensure that the test set compounds are representative of the chemical space of the training set.

  • Molecular Modeling and Alignment:

    • Generate the 3D structures of all compounds in the dataset using a molecular modeling software.

    • Perform energy minimization for each structure to obtain a stable conformation.

    • Align the molecules in the dataset based on a common substructure or a pharmacophore model. This step is critical as it determines how the molecular fields are compared.

  • Generation of Molecular Descriptors:

    • For CoMFA, place the aligned molecules in a 3D grid and calculate the steric and electrostatic interaction energies between a probe atom and each molecule at each grid point.

    • For CoMSIA, in addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

  • Model Development using Partial Least Squares (PLS) Analysis:

    • Use PLS regression to establish a linear relationship between the calculated molecular field descriptors (independent variables) and the biological activities (dependent variable).

    • Determine the optimal number of components for the PLS model to avoid overfitting.

  • Model Validation:

    • Internal Validation: Perform leave-one-out (LOO) or leave-n-out (LNO) cross-validation to assess the internal predictive ability of the model, yielding the q² value.

    • External Validation: Use the test set, which was not used in model development, to evaluate the model's ability to predict the activities of new compounds. This is quantified by the pred_r² value.

    • Y-randomization: Randomly shuffle the biological activity data multiple times and re-run the QSAR analysis. A valid model should show a significant drop in q² and r² values for the randomized data.

Protocol for MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrimidine analogs in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Visualizations

Visualizing the workflows and conceptual relationships in QSAR studies can enhance understanding.

QSAR_Workflow cluster_Data Data Preparation cluster_Modeling Model Development cluster_Validation Model Validation Data_Selection Dataset Selection Structure_Prep 3D Structure Generation & Energy Minimization Data_Selection->Structure_Prep Data_Split Training & Test Set Split Structure_Prep->Data_Split Alignment Molecular Alignment Data_Split->Alignment Descriptor_Gen Descriptor Calculation (CoMFA/CoMSIA) Alignment->Descriptor_Gen PLS_Analysis PLS Model Building Descriptor_Gen->PLS_Analysis Internal_Val Internal Validation (q²) PLS_Analysis->Internal_Val External_Val External Validation (pred_r²) Internal_Val->External_Val Y_Random Y-Randomization External_Val->Y_Random

General workflow for a 3D-QSAR study.

QSAR_Concept cluster_Input Input Data cluster_Process QSAR Modeling cluster_Output Output & Application Structures Molecular Structures (Pyrimidine Analogs) Descriptors Calculation of Molecular Descriptors (Steric, Electrostatic, etc.) Structures->Descriptors Activity Experimental Biological Activity (e.g., pIC50) QSAR_Model QSAR Model (CoMFA / CoMSIA) Activity->QSAR_Model Descriptors->QSAR_Model Predicted_Activity Predicted Biological Activity QSAR_Model->Predicted_Activity SAR Structure-Activity Relationship Insights Predicted_Activity->SAR New_Molecules Design of Novel, Potent Analogs SAR->New_Molecules

A Comparative Guide to Analytical Methods for the Characterization of Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate characterization of pyrimidine intermediates is crucial for understanding cellular metabolism, diagnosing metabolic disorders, and developing therapeutic drugs. Pyrimidine nucleotides are essential precursors for the synthesis of DNA and RNA, and their metabolic pathways are key targets in cancer and autoimmune disease research. This guide provides an objective comparison of key analytical methods used to identify and quantify these critical compounds, supported by experimental data and detailed protocols.

Overview of Analytical Techniques

A variety of analytical techniques are employed for the characterization of pyrimidine intermediates, each with distinct advantages in terms of sensitivity, selectivity, and the type of information provided. The choice of method depends on the specific research question, whether it is for structural elucidation, quantitative analysis in a complex biological matrix, or routine screening.

Analytical Method Principle Primary Application Sensitivity Throughput Structural Information
HPLC-MS/MS Chromatographic separation followed by mass-to-charge ratio detection.Quantification in complex matrices (urine, plasma).[1][2]High (0.4–3 µmol/L)[3]HighFragment patterns aid identification.[4]
GC-MS Separation of volatile/derivatized compounds followed by mass detection.Quantification of volatile pyrimidines and their metabolites.[5][6]Very High (0.001 µg/mL)[6]MediumProvides mass spectra for identification.[7]
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Definitive structure elucidation of pure compounds.[8][9]LowLowDetailed 2D/3D structural data.[10]
FTIR Spectroscopy Measures absorption of infrared radiation by chemical bonds.Functional group identification in pure compounds.[11][12]ModerateHighProvides a molecular "fingerprint".[13]
X-ray Crystallography Diffraction of X-rays by a single crystal.Absolute 3D molecular structure determination.[14][15]N/A (requires crystal)Very LowPrecise bond lengths and angles.[16]
Capillary Electrophoresis Separation of ions based on electrophoretic mobility.Screening for inborn errors of metabolism.[17][18]High (1.0–5.7 µmol/L)[19]HighLimited (migration time)

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a powerful and widely used technique for the sensitive and specific quantification of pyrimidine intermediates in complex biological samples.[2] It combines the separation capabilities of liquid chromatography with the precise detection and identification power of tandem mass spectrometry.[1]

Performance Characteristics
Parameter Reported Value Reference
Limit of Detection (LOD) 0.4–3 µmol/L[3]
Intra-assay Precision (%CV) 1.2–5%[1][3]
Inter-assay Precision (%CV) 2–9%[1][3]
Analyte Recovery 97–115%[1][3]
Analysis Time ~14-15 minutes per sample[1][4]
Experimental Protocol: Quantification in Urine

This protocol is adapted from a method for analyzing pyrimidine de novo metabolites in urine.[1][3]

  • Sample Preparation:

    • To 100 µL of urine, add an internal standard solution containing stable-isotope-labeled reference compounds.

    • Deproteinize the sample by adding 200 µL of ethanol and centrifuging at 10,000g for 5 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried sample in 200 µL of 50 mmol/L formic acid.

    • Centrifuge again (10,000g for 2 min) and inject 50 µL of the clear supernatant into the HPLC-MS/MS system.

  • LC Separation:

    • Column: Phenomenex Aqua C18 analytical column (250 × 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase A: 50 mmol/L formic acid in water (pH 2.6).[1]

    • Mobile Phase B: 1:1 mixture of methanol and 50 mmol/L formic acid (pH 2.6).[1]

    • Flow Rate: 1 mL/min.

    • Gradient: A linear gradient from 100% Solvent A to 60% Solvent B over 6 minutes.[1]

  • MS/MS Detection:

    • Ionization: Electrospray Ionization (ESI), positive or negative mode depending on the analytes.[20]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used to establish specific precursor-to-product ion transitions for each pyrimidine intermediate, ensuring high specificity and sensitivity.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Add Internal Standard to Urine Sample prep2 Deproteinize (Ethanol) prep1->prep2 prep3 Evaporate to Dryness prep2->prep3 prep4 Reconstitute in Formic Acid prep3->prep4 lc HPLC Separation (Reversed-Phase) prep4->lc ms MS/MS Detection (MRM Mode) lc->ms data Quantification & Analysis ms->data

Caption: General experimental workflow for HPLC-MS/MS analysis.

pyrimidine_pathway CarbamoylPhosphate Carbamoyl Phosphate CarbamoylAspartate N-Carbamoyl-Aspartate CarbamoylPhosphate->CarbamoylAspartate ATCase Aspartate Aspartate Aspartate->CarbamoylAspartate Dihydroorotate Dihydroorotate CarbamoylAspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMPsynthase UMP Uridine 5'-monophosphate (UMP) OMP->UMP UMPsynthase

Caption: De novo pyrimidine biosynthesis pathway intermediates.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method suitable for the analysis of volatile or semi-volatile pyrimidine intermediates. For non-volatile compounds, a derivatization step is required to increase their volatility and thermal stability.[5][6]

Performance Characteristics
Parameter Reported Value Reference
Limit of Detection (LOD) 0.001-0.005 µg/g (tissues)[6]
Intra-day Imprecision (%RSD) < 10%[5]
Application Uracil, thymine, and their degradation products[5][6]
Experimental Protocol: Metabolite Analysis in Urine

This protocol is generalized from methods for quantifying urinary pyrimidine metabolites.[5]

  • Sample Preparation & Derivatization:

    • Take a small aliquot (e.g., 2-20 µL) of the urine sample.

    • Add appropriate stable isotope-labeled internal standards.

    • Evaporate the sample to dryness.

    • Derivatize the dried residue to form thermally stable and volatile derivatives (e.g., tert-butyldimethylsilyl derivatives).[5]

    • Reconstitute the derivatized sample in a suitable organic solvent for injection.

  • GC Separation:

    • Column: A capillary column appropriate for the separation of the derivatized analytes (e.g., a non-polar or medium-polarity column).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to separate compounds based on their boiling points.

  • MS Detection:

    • Ionization: Typically Electron Ionization (EI).

    • Detection: Mass spectra are collected, and quantification can be performed using selected ion monitoring (SIM) or by monitoring the total ion current (TIC).[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for the unambiguous structural elucidation of novel pyrimidine intermediates.[8] While less sensitive than mass spectrometry-based methods, it provides unparalleled detail about the molecular structure, including connectivity and stereochemistry.[10]

Experimental Protocol: Structure Elucidation
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified pyrimidine compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[10]

    • Ensure the compound is fully dissolved to achieve good spectral resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum to identify the chemical shifts and coupling constants of protons.[21]

    • Acquire a ¹³C NMR spectrum to identify the carbon skeleton.

    • If the 1D spectra are complex or for complete structural assignment, acquire two-dimensional (2D) NMR spectra such as:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings (H-H connections).[10]

      • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton attachments (C-H).

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton couplings, which helps piece the molecular fragments together.

  • Data Analysis:

    • Process the spectra using appropriate software.

    • Analyze chemical shifts, integration (for ¹H), and coupling constants to assemble the final molecular structure.[21]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used primarily for identifying the functional groups present in a sample.[11][12] It is valuable for confirming the presence of key structural motifs in synthesized pyrimidine intermediates.

Characteristic Vibrational Frequencies of Pyrimidine Derivatives
Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Amino (N-H)Stretching3300–3500[11]
Carbonyl (C=O)Stretching1650–1720[11][13]
Pyrimidine RingC=N Stretch1600–1650[11]
Pyrimidine RingC=C Stretch1550–1600[11]
C-N BondStretching1200–1350[11]
Experimental Protocol
  • Sample Preparation: The sample can be analyzed as a solid (mixed with KBr to form a pellet), a thin film, or in solution.

  • Data Acquisition: The sample is placed in the path of an infrared beam, and the instrument records the frequencies at which the sample absorbs radiation.

  • Data Analysis: The resulting spectrum (a plot of absorbance vs. wavenumber) is analyzed to identify characteristic absorption bands corresponding to specific functional groups.[12]

X-ray Crystallography

This technique provides the absolute three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal.[14] It is the most definitive method for structural determination, providing precise information on bond lengths, bond angles, and conformation.[22]

Experimental Protocol
  • Crystal Growth: High-quality single crystals of the pyrimidine intermediate must be grown, which can be a challenging and time-consuming step.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded by a detector.[22]

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map of the molecule. An atomic model is built into this map and refined to best fit the experimental data, yielding the final crystal structure.[15]

Capillary Electrophoresis (CE)

Capillary electrophoresis separates charged molecules in a narrow capillary under the influence of a high-voltage electric field.[23] It is a high-resolution technique with very short analysis times, making it suitable for screening for inherited disorders of pyrimidine metabolism by analyzing urinary metabolite profiles.[17][18]

Performance Characteristics
Parameter Reported Value Reference
Limit of Detection (LOD) 0.85–5.7 µmol/L[17][18][19]
Within-day Imprecision (%CV) < 3.2%[19]
Between-day Imprecision (%CV) < 5.8%[19]
Linear Range 5–500 µmol/L (r > 0.99)[17][18]
Analysis Time 3-10 minutes per sample[17][18]
Experimental Protocol: Screening of Urinary Metabolites

This protocol is generalized from methods for detecting purine and pyrimidine metabolic disorders.[18]

  • Sample Preparation: Urine samples are typically diluted with a background electrolyte buffer and can often be injected directly after centrifugation or simple filtration.

  • CE Separation:

    • Capillary: A fused-silica capillary.

    • Buffer: A buffer system is chosen to optimize the separation of target analytes (e.g., a borate buffer with additives like sodium dodecyl sulfate).[18]

    • Voltage: A high voltage (e.g., 25-30 kV) is applied across the capillary.

  • Detection: Detection is most commonly performed by UV absorbance as the analytes pass a detector window near the capillary outlet.

Method Selection Guide

Choosing the right analytical technique is critical for achieving research objectives. The following decision tree provides a logical guide for selecting the most appropriate method based on the analytical goal.

decision_tree start What is the primary analytical goal? goal1 Determine absolute 3D structure of a novel compound? start->goal1 Structural Determination goal2 Elucidate the chemical structure of a novel compound? start->goal2 goal3 Quantify known intermediates in a complex biological matrix? start->goal3 Quantitative Analysis goal4 Confirm functional groups in a synthesized product? start->goal4 Qualitative Confirmation method1 X-Ray Crystallography goal1->method1 Is a high-quality single crystal available? method2 NMR Spectroscopy (1D & 2D) goal2->method2 Need detailed bond connectivity? method3 HPLC-MS/MS or GC-MS goal3->method3 Need high sensitivity and specificity? method4 FTIR Spectroscopy goal4->method4 Need rapid functional group analysis?

Caption: Decision tree for selecting an analytical method.

References

A Researcher's Guide to In Vitro Assays for Pyrimidine-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vitro assays for evaluating pyrimidine-based enzyme inhibitors. It offers a comprehensive overview of various assay methodologies, supported by quantitative experimental data, to facilitate informed decisions in inhibitor screening and characterization.

The de novo pyrimidine biosynthesis pathway is a critical metabolic route essential for the production of nucleotide building blocks for DNA and RNA synthesis. Its enzymes are well-established targets for therapeutic intervention in cancer, infectious diseases, and autoimmune disorders. This guide focuses on the key enzymes in this pathway and the in vitro methods used to identify and characterize their inhibitors.

The De Novo Pyrimidine Biosynthesis Pathway

The synthesis of pyrimidines begins with simple precursor molecules and involves a series of enzymatic steps to produce uridine monophosphate (UMP), the parent pyrimidine nucleotide. Key enzymes in this pathway include Carbamoyl Phosphate Synthetase II (CPSII), Aspartate Transcarbamoylase (ATCase), Dihydroorotate Dehydrogenase (DHODH), and Orotate Phosphoribosyltransferase (OPRT), which is part of the bifunctional enzyme UMP synthase. UMP is subsequently converted to other pyrimidine nucleotides, such as CTP, through the action of enzymes like CTP Synthetase (CTPS).

De Novo Pyrimidine Biosynthesis Pathway cluster_cytosol Cytosol cluster_inhibitors Inhibitors Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII ATP ATP ATP->Carbamoyl Phosphate HCO3- HCO3- HCO3-->Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase (part of CAD) Orotate Orotate Dihydroorotate->Orotate DHODH (Mitochondria) OMP OMP Orotate->OMP OPRT (part of UMPS) PRPP PRPP PRPP->OMP UMP UMP OMP->UMP ODC (part of UMPS) UTP UTP UMP->UTP CTP CTP UTP->CTP CTPS DNA_RNA DNA & RNA Synthesis CTP->DNA_RNA PALA PALA ATCase ATCase PALA->ATCase Brequinar Brequinar DHODH DHODH Brequinar->DHODH Teriflunomide Teriflunomide Teriflunomide->DHODH 5-FU 5-FU 5-FU->UMP via FdUMP Acivicin Acivicin CTPS CTPS Acivicin->CTPS

Caption: The de novo pyrimidine biosynthesis pathway and points of inhibition.

Comparison of In Vitro Assays for Pyrimidine Enzyme Inhibitors

A variety of in vitro assays are available to screen for and characterize inhibitors of pyrimidine biosynthesis enzymes. The choice of assay depends on factors such as the specific enzyme, the desired throughput, and the level of detail required for mechanistic studies.

Quantitative Data Summary

The following table summarizes the inhibitory activity (IC50 and Ki values) of selected pyrimidine-based inhibitors against key enzymes in the de novo pyrimidine biosynthesis pathway, as determined by various in vitro assays.

Target EnzymeInhibitorAssay TypeIC50KiReference
DHODH BrequinarSpectrophotometric~5 nM-[1]
TeriflunomideSpectrophotometric~1 µM-[1]
LeflunomideSpectrophotometric>100 µM-[1]
ATCase PALAColorimetric-16 nM[2]
Compound 2Colorimetric0.15 mM-[3]
CTPS1 (human) CTP Synthetase-IN-1Biochemical Assay32 nM-[4]
CTPS2 (human) CTP Synthetase-IN-1Biochemical Assay18 nM-[4]

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency. The specific values can vary depending on the assay conditions.

Experimental Protocols for Key Assays

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are protocols for common in vitro assays for key enzymes in the pyrimidine biosynthesis pathway.

Dihydroorotate Dehydrogenase (DHODH) - Spectrophotometric Assay

This assay measures the reduction of a chromogenic electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.

Materials:

  • Recombinant human DHODH

  • L-Dihydroorotate (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10) or a suitable analog

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100

  • Test inhibitors dissolved in DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO.

  • In a 96-well plate, add 2 µL of the inhibitor dilutions or DMSO (vehicle control).

  • Add 178 µL of a solution containing DHODH enzyme and CoQ10 in assay buffer to each well.

  • Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding 20 µL of a solution containing DHO and DCIP in assay buffer.

  • Immediately measure the decrease in absorbance at 600 nm over time.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Aspartate Transcarbamoylase (ATCase) - Colorimetric Assay

This assay measures the formation of carbamoyl aspartate, the product of the ATCase reaction.[2][3]

Materials:

  • Purified ATCase (e.g., from E. coli)

  • Carbamoyl phosphate (CP)

  • L-Aspartate (Asp)

  • Assay Buffer: 40 mM sodium phosphate buffer, pH 8.2

  • Colorimetric Reagent: A mixture that reacts with carbamoyl aspartate to produce a colored product (e.g., antipyrine and diacetylmonoxime).

  • Test inhibitors

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, Asp, and the test inhibitor at various concentrations.

  • Pre-incubate the mixture at 30°C for 5-10 minutes.

  • Initiate the reaction by adding CP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an acid solution (e.g., 2% HClO4).[3]

  • Add the colorimetric reagent and incubate to allow color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 466 nm).[3]

  • Calculate the percent inhibition and determine the IC50 value.

CTP Synthetase (CTPS) - Continuous Spectrophotometric Assay

This assay monitors the formation of CTP by measuring the increase in absorbance at 291 nm.[5]

Materials:

  • Purified CTP Synthase

  • UTP

  • ATP

  • Glutamine

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT

  • Test inhibitors

  • UV-transparent 96-well plate or cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, UTP, ATP, and glutamine.

  • Add the test inhibitor at various concentrations to the wells of the microplate.

  • Initiate the reaction by adding CTP Synthase.

  • Immediately monitor the increase in absorbance at 291 nm over time.

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.

  • Determine the IC50 value by plotting the initial velocities against the inhibitor concentrations.[5]

Visualization of Experimental Workflows

Understanding the sequence of steps in an assay is crucial for its successful implementation. The following diagrams illustrate typical workflows for common in vitro enzyme inhibition assays.

General Enzyme Inhibition Assay Workflow start Start reagent_prep Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) start->reagent_prep plate_setup Plate Setup (Add Buffer, Inhibitor/Vehicle) reagent_prep->plate_setup enzyme_add Add Enzyme Solution plate_setup->enzyme_add pre_incubation Pre-incubation (Allow inhibitor binding) enzyme_add->pre_incubation reaction_init Initiate Reaction (Add Substrate) pre_incubation->reaction_init signal_detection Signal Detection (e.g., Absorbance, Fluorescence) reaction_init->signal_detection data_analysis Data Analysis (Calculate % Inhibition, IC50) signal_detection->data_analysis end End data_analysis->end

Caption: A general workflow for a typical in vitro enzyme inhibition assay.

Fluorescence Polarization (FP) Assay Workflow

Fluorescence polarization is a powerful technique for studying molecular interactions in a homogeneous format, making it well-suited for high-throughput screening.

Fluorescence Polarization Assay Workflow start Start reagent_prep Prepare Reagents (Enzyme, Fluorescent Ligand, Inhibitor, Buffer) start->reagent_prep plate_setup Plate Setup (Add Buffer, Inhibitor/Vehicle) reagent_prep->plate_setup enzyme_add Add Enzyme Solution plate_setup->enzyme_add incubation_1 Incubation (Allow inhibitor binding) enzyme_add->incubation_1 ligand_add Add Fluorescent Ligand incubation_1->ligand_add incubation_2 Incubation (Allow binding to reach equilibrium) ligand_add->incubation_2 fp_measurement Measure Fluorescence Polarization incubation_2->fp_measurement data_analysis Data Analysis (Determine IC50 from polarization change) fp_measurement->data_analysis end End data_analysis->end

Caption: Workflow for a competitive fluorescence polarization binding assay.[6]

Conclusion

The selection of an appropriate in vitro assay is a critical step in the discovery and development of novel pyrimidine-based enzyme inhibitors. This guide provides a comparative framework, including quantitative data and detailed protocols, to assist researchers in navigating the available options. By carefully considering the principles, advantages, and limitations of each assay, scientists can design and execute robust experiments to identify and characterize potent and selective inhibitors of the pyrimidine biosynthesis pathway.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-Chloro-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides a detailed, step-by-step plan for the proper disposal of 2-Chloro-4,6-dimethoxypyrimidine, ensuring the safety of laboratory personnel and the protection of the environment.

Disclaimer: This guidance is based on general principles for the safe handling and disposal of halogenated heterocyclic compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. This compound should be treated as hazardous waste.

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Tight-sealing safety goggles or a face shield if there is a risk of splashing.
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, that are compatible with chlorinated compounds.
Body Protection A laboratory coat or other protective clothing to prevent skin exposure.
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dust or aerosols are generated.[1]

In Case of Spills:

Spills should be managed promptly and safely. Absorb the spill using an inert material like sand or vermiculite.[2] Collect the absorbed material into a designated, sealed container for hazardous waste.[2] Do not allow the chemical to enter drains or waterways.[2]

Step-by-Step Disposal Procedure

The disposal of this compound must follow a systematic process to ensure safety and regulatory compliance. Under no circumstances should this chemical be disposed of in regular trash or down the drain.[1][2]

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated materials such as gloves, wipes, and silica gel, as hazardous waste.[1]

  • This compound is classified as a halogenated organic waste due to the presence of chlorine.[1]

  • It is crucial to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal by specialized waste management services.[1]

2. Containerization:

  • Use a designated, compatible, and properly sealed hazardous waste container.[1] Plastic containers are often preferred over glass to minimize the risk of breakage.[1]

  • Ensure the container is chemically compatible and leak-proof with a secure screw-top cap.[2]

3. Labeling:

  • Clearly label the hazardous waste container. The label must include:

    • The words "Hazardous Waste".[2]

    • The full chemical name: "this compound" (no abbreviations or formulas).[2]

    • A list of all constituents and their approximate percentages if it is a mixture.[2]

4. Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong acids or bases.[2]

  • Keep containers tightly closed in a dry, cool place.

5. Disposal of Empty Containers:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent that can remove the chemical residue.[1]

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[1]

  • After triple-rinsing, air-drying, and defacing all labels, the container may be disposed of as regular trash, although institutional policies may vary.[1]

6. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste management company.

  • These specialized services will handle the transportation, treatment, and final disposal in accordance with all regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Chemical Waste Generation (this compound) B Is the material contaminated? A->B C Treat as Hazardous Waste B->C Yes H Is the container empty? B->H No D Segregate as Halogenated Organic Waste C->D E Package in a labeled, compatible container D->E F Store in a designated secure area E->F G Arrange for disposal via EHS or licensed contractor F->G L End G->L I Triple-rinse with appropriate solvent H->I Yes J Collect rinsate as Hazardous Waste I->J K Deface label and dispose of container as regular trash (check institutional policy) I->K J->D K->L

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Chloro-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Chloro-4,6-dimethoxypyrimidine. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Health Hazard Information

This compound is classified as a substance that is harmful if swallowed and causes serious eye irritation[1]. It may also cause skin and respiratory irritation[2].

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

PPE CategoryEquipment Specification
Eye/Face Protection Safety goggles with side-shields or safety glasses that meet ANSI Z87.1 1989 standards[3][4].
Hand Protection Chemical-resistant protective gloves. Disposable nitrile gloves offer good short-term protection[3][4].
Skin/Body Protection Impervious clothing or a long-sleeved lab coat to prevent skin contact[3][4].
Respiratory Protection Use in a well-ventilated area is required. If dust or aerosols may be generated, a suitable respirator should be worn[2][3].

Experimental Protocols: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the chemical and the safety of laboratory personnel.

Engineering Controls:

  • Always work in a well-ventilated area, such as a chemical fume hood[3].

  • Ensure that safety showers and eyewash stations are easily accessible[3][5].

Safe Handling Procedures:

  • Before beginning work, ensure all required PPE is correctly donned.

  • Avoid all direct contact with the chemical. Do not get it in your eyes, on your skin, or on your clothing[6].

  • Prevent the formation of dust and aerosols during handling[3].

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored[7].

  • After handling, wash your face and hands thoroughly[8][9].

Storage:

  • Store in a dry, cool, and well-ventilated place[6][8].

  • Keep the container tightly closed to prevent contamination and moisture absorption[6][8].

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[6][7].

Spill and Disposal Plan

In the event of a spill or for routine disposal, the following procedures must be followed.

Spill Response:

  • Evacuate personnel from the immediate area.

  • Wear full personal protective equipment, including respiratory protection[3].

  • Prevent the spill from entering drains or water courses[3].

  • For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal[6]. Avoid generating dust[5].

  • For liquid spills, absorb with an inert, non-combustible material (e.g., diatomite, universal binders) and place in a container for disposal[3].

  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol[3].

Disposal:

  • Dispose of the chemical and any contaminated materials as hazardous waste[8].

  • All disposal activities must be conducted in strict accordance with all applicable federal, state, and local regulations[3][9]. Chemical waste generators are responsible for ensuring complete and accurate classification of waste[6][8].

Workflow for Handling this compound

G prep Preparation - Don appropriate PPE - Verify fume hood function handling Chemical Handling - Weigh/measure in hood - Avoid dust/aerosol generation prep->handling reaction Reaction/Use - Monitor experiment - Maintain containment handling->reaction spill_check Spill Occurred? reaction->spill_check spill_response Spill Response - Evacuate & Isolate - Use spill kit - Decontaminate spill_check->spill_response Yes decontamination Decontamination - Clean workspace - Decontaminate equipment spill_check->decontamination No spill_response->decontamination waste_collection Waste Collection - Segregate hazardous waste - Label containers correctly decontamination->waste_collection disposal Disposal - Follow institutional & regulatory procedures waste_collection->disposal

Caption: Workflow for handling this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.